Miransertib HCl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6.ClH/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27;/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHSWSSVIKDJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Miransertib (ARQ 092) HCl: A Technical Guide to its Mechanism of Action in Cancer Cells
Abstract
The phosphatidylinositol-3 kinase (PI3K)/AKT/mTOR signaling pathway is one of the most frequently dysregulated networks in human cancer, driving tumorigenesis, proliferation, and resistance to therapy.[1][2] As a central node in this cascade, the serine/threonine kinase AKT has emerged as a critical therapeutic target.[2][3] Miransertib (also known as ARQ 092) is a novel, orally bioavailable, allosteric inhibitor of all three AKT isoforms.[4][5] This guide provides an in-depth technical overview of Miransertib's mechanism of action, its effects on cancer cell biology, and robust methodologies for its preclinical evaluation. We will explore the molecular basis of its inhibitory action, summarize key preclinical data, discuss potential resistance mechanisms, and provide detailed experimental protocols to empower further research and development.
The PI3K/AKT/mTOR Signaling Axis: A Central Regulator of Cell Fate
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular cues from growth factors and hormones into a cellular response.[6][7] In normal physiology, its activity is tightly controlled. However, in a vast number of cancers, its components are altered through genetic mutations, copy number variations, or epigenetic changes, leading to hyperactivation.[2][6]
Hyperactivation of this "survival pathway" underpins several hallmarks of cancer.[2][3] Upon stimulation of receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] This lipid second messenger acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and phosphoinositide-dependent kinase 1 (PDK1).[8][9] Membrane-localized AKT is then phosphorylated and fully activated by PDK1 at threonine 308 (Thr308) and by the mTOR Complex 2 (mTORC2) at serine 473 (Ser473).[6][9]
Once active, AKT phosphorylates a multitude of downstream substrates, orchestrating a range of pro-tumorigenic functions:
-
Inhibition of Apoptosis: AKT promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD and Caspase-9.[2][3]
-
Cell Cycle Progression: AKT can lead to the degradation of cell cycle inhibitors like p27 and inhibit the activity of Glycogen Synthase Kinase 3 (GSK-3), which promotes cell cycle progression.[2][7]
-
Cell Growth and Proliferation: A key downstream effector of AKT is mTOR Complex 1 (mTORC1).[6] AKT activates mTORC1 by phosphorylating and inhibiting the tuberous sclerosis complex (TSC).[2] Active mTORC1 then promotes protein synthesis and cell growth by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6]
The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus terminating the signal.[1][7] Loss of PTEN function is a common event in cancer, leading to sustained AKT activation.[6]
Miransertib: An Allosteric Pan-AKT Inhibitor
Miransertib is a selective, allosteric inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[5][10] Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, allosteric inhibitors like Miransertib bind to a different site on the enzyme.[11] This distinct mechanism of action has significant implications. Miransertib binds to both the active (phosphorylated) and inactive forms of AKT, directly inhibiting its kinase activity and, crucially, preventing the conformational changes required for its translocation to the cell membrane.[10][11] By blocking this initial activation step, Miransertib effectively shuts down the entire downstream signaling cascade.[12]
Kinase Inhibitory Activity
Miransertib demonstrates potent, low-nanomolar inhibitory activity against the AKT isoforms. This high potency underscores its specificity and potential for therapeutic efficacy at well-tolerated doses.
| Kinase Target | IC₅₀ (nM) | Assay Type |
| AKT1 | 2.7 - 5.0 | Cell-free kinase assay |
| AKT2 | 4.5 - 14 | Cell-free kinase assay |
| AKT3 | 8.1 - 16 | Cell-free kinase assay |
| Data compiled from multiple sources.[13][14][15][16] |
Miransertib is also a potent inhibitor of the activating AKT1-E17K mutant, a common oncogenic driver.[14][15]
Pharmacological Effects in Cancer Cells
In vitro studies have shown that Miransertib treatment leads to a significant, dose-dependent reduction in the phosphorylation of AKT at both the T308 and S473 sites.[14][15] Consequently, the phosphorylation of downstream AKT substrates, such as GSK3β and PRAS40, is also robustly inhibited.[12][14]
The anti-proliferative effects of Miransertib are particularly pronounced in cancer cell lines harboring alterations that hyperactivate the PI3K/AKT pathway, such as mutations in PIK3CA or PIK3R1.[12][14][15] In vivo, Miransertib has demonstrated significant tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models, including those for endometrial, breast, and colon cancer.[14][17] Furthermore, preclinical studies have shown that Miransertib can enhance the anti-tumor activity of other agents, including chemotherapy (paclitaxel), targeted therapies (trastuzumab, lapatinib, trametinib), and immune checkpoint inhibitors (anti-PD-1).[17]
Mechanisms of Resistance: A Consideration for Development
As with any targeted therapy, the potential for acquired resistance is a critical consideration. Research into resistance mechanisms for AKT inhibitors has revealed distinct patterns depending on the inhibitor class.[18][19]
-
Allosteric Inhibitor Resistance: Studies with the allosteric inhibitor MK-2206, which shares a similar mechanism with Miransertib, suggest that acquired resistance is often associated with on-target mutations in the AKT1 gene.[18][20]
-
ATP-Competitive Inhibitor Resistance: In contrast, resistance to ATP-competitive AKT inhibitors is frequently driven by the activation of parallel, compensatory signaling pathways, such as the PIM kinase pathway.[18][20]
These findings suggest that combination therapies or sequential treatment strategies using different classes of inhibitors may be necessary to overcome resistance.[18][20] For drug development professionals, understanding these distinct resistance profiles is crucial for designing next-generation clinical trials and rational combination strategies.
Experimental Protocols for Preclinical Evaluation
To facilitate further research, we provide detailed, validated protocols for assessing the activity of Miransertib in a laboratory setting. These protocols are designed to be self-validating, with clear endpoints and controls.
Western Blot Analysis of AKT Pathway Inhibition
This protocol is designed to qualitatively and quantitatively assess the ability of Miransertib to inhibit the phosphorylation of AKT and its downstream targets.
Causality Behind Experimental Choices:
-
Serum Starvation: Cells are cultured in low-serum or serum-free media for 16-24 hours to reduce the basal level of signaling through the PI3K/AKT pathway. This creates a low-noise background, making the subsequent stimulation and inhibition effects more distinct and measurable.
-
Growth Factor Stimulation: A short, potent stimulation with a growth factor like IGF-1 or EGF robustly activates the AKT pathway, providing a strong positive signal to measure the inhibitor's efficacy against.
-
Pre-treatment with Inhibitor: Treating cells with Miransertib before stimulation ensures the drug is present and active within the cell at the time the pathway is switched on, allowing for an accurate assessment of its inhibitory potential.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., AN3CA, A2780) in 6-well plates and allow them to adhere and reach 70-80% confluency.[14]
-
Serum Starvation: Replace the complete growth medium with serum-free or low-serum (0.5% FBS) medium and incubate for 16-24 hours.[21]
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control (e.g., DMSO) for 2 hours.[21]
-
Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-20 minutes to induce AKT phosphorylation.[21]
-
Cell Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[21]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[21]
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (S473), p-AKT (T308), total AKT, p-PRAS40, and a loading control (e.g., GAPDH or β-Actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Cell Proliferation (GI₅₀) Assay
This protocol measures the concentration of Miransertib required to inhibit the growth of a cancer cell line by 50% (GI₅₀) over a 72-hour period.
Causality Behind Experimental Choices:
-
Low Seeding Density: Cells are seeded at a low density to ensure they remain in the exponential growth phase throughout the 72-hour assay period, preventing confounding effects from contact inhibition or nutrient depletion.
-
72-Hour Incubation: This duration typically allows for several cell doublings, providing a sufficiently large window to observe statistically significant differences in proliferation between treated and untreated cells.
-
Luminescent Readout: The CellTiter-Glo® assay provides a highly sensitive and linear readout of cell viability by measuring ATP levels, which is a robust indicator of metabolically active cells.
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.[21]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[21]
-
Drug Preparation: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration.
-
Treatment: Add 100 µL of the Miransertib dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL. Include wells with medium only for background subtraction.[21]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[21]
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes.[21]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[21]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]
-
Measure luminescence using a plate reader.[21]
-
-
Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle control.
-
Determine the GI₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[21]
-
Conclusion
This compound is a potent and selective allosteric pan-AKT inhibitor that effectively abrogates signaling through the PI3K/AKT/mTOR pathway. Its unique mechanism of action, which prevents AKT membrane translocation and activation, translates into significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly those with a dependency on this pathway. The robust preclinical data, combined with an emerging understanding of potential resistance mechanisms, provides a strong rationale for its continued investigation in oncology and other diseases driven by AKT hyperactivation, such as Proteus syndrome.[22] The methodologies outlined in this guide offer a validated framework for researchers to further explore the therapeutic potential of Miransertib and contribute to the development of next-generation targeted cancer therapies.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. medkoo.com [medkoo.com]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 11. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Miransertib hydrochloride 1313883-00-9 | MCE [medchemexpress.cn]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. ern-ithaca.eu [ern-ithaca.eu]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 20. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
Miransertib HCl: A Technical Guide to a Selective Pan-AKT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is a frequent hallmark of human cancers and is implicated in the pathophysiology of various overgrowth syndromes.[1][2] Central to this pathway is the serine/threonine kinase AKT (also known as Protein Kinase B), which exists in three highly homologous isoforms: AKT1, AKT2, and AKT3. The dysregulation of AKT signaling, through genetic mutations or activation by upstream components, drives tumorigenesis and disease progression.[2] This has rendered AKT a highly attractive target for therapeutic intervention.
Miransertib HCl (also known as ARQ 092 and MK-7075) has emerged as a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor.[3] This technical guide provides an in-depth overview of this compound, from its mechanism of action and chemical properties to preclinical and clinical data, along with detailed experimental protocols for its characterization.
Chemical Properties and Formulation
This compound is the hydrochloride salt of Miransertib. Its chemical and physical properties are summarized below.
| Property | Value |
| Chemical Formula | C₂₇H₂₅ClN₆ |
| Molecular Weight | 468.99 g/mol |
| CAS Number | 1313883-00-9 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Table 1: Chemical and Physical Properties of this compound.[3]
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[4] For in vivo animal studies, it can be formulated as a suspension in vehicles such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of PEG300, Tween 80, and water.[5][6]
Mechanism of Action: Allosteric Inhibition of AKT
Miransertib is a non-ATP competitive, allosteric inhibitor of all three AKT isoforms.[7] Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that leads to inhibition. This mode of action can offer greater selectivity and a different resistance profile.[8]
Miransertib's allosteric binding to AKT prevents its activation by blocking the conformational changes necessary for its phosphorylation and subsequent downstream signaling.[8] This leads to the inhibition of the entire PI3K/AKT/mTOR pathway, thereby suppressing cell growth, proliferation, and survival in cells with a hyperactivated AKT pathway.[7]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Miransertib.
Preclinical Data
In Vitro Potency and Selectivity
Miransertib demonstrates potent inhibitory activity against all three AKT isoforms in cell-free assays, with IC₅₀ values in the low nanomolar range.[2][5] A comparison with other well-characterized pan-AKT inhibitors highlights its potent and selective profile.
| Inhibitor | AKT1 IC₅₀ (nM) | AKT2 IC₅₀ (nM) | AKT3 IC₅₀ (nM) | Mechanism of Action |
| Miransertib (ARQ 092) | 2.7 - 5.0 | 14 | 8.1 | Allosteric |
| MK-2206 | 8 | 12 | 65 | Allosteric |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | ATP-competitive |
Table 2: Comparative In Vitro Potency of Pan-AKT Inhibitors.[2][5][6][9]
In cellular assays, Miransertib effectively inhibits the phosphorylation of AKT at both Threonine 308 and Serine 473, as well as downstream targets like PRAS40.[2] Studies have shown that cell lines with activating mutations in the PI3K/AKT pathway, such as those in PIK3CA or with loss of the tumor suppressor PTEN, exhibit increased sensitivity to Miransertib.[2]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of Miransertib has been evaluated in various human tumor xenograft models in mice. Oral administration of Miransertib has been shown to significantly inhibit tumor growth in models of endometrial, breast, and other cancers with activated AKT signaling.[9][10]
For example, in a human xenograft mouse model of endometrial adenocarcinoma, Miransertib demonstrated significant tumor growth inhibition.[2] While specific percentages of tumor growth inhibition can vary depending on the model and dosing regimen, preclinical studies have consistently supported the in vivo efficacy of Miransertib.[11][12]
Clinical Development
Miransertib is currently under clinical investigation for the treatment of rare overgrowth syndromes driven by mutations in the PI3K/AKT pathway, namely PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome (PS).[13]
Clinical trial results have shown that Miransertib has a manageable safety profile in both adult and pediatric patients.[5] In a phase 1/2 study in patients with PROS and PS, Miransertib demonstrated encouraging preliminary clinical activity, with the majority of patients showing improvement or no disease progression.[5] One case series reported a 15% reduction in the volume of fatty overgrowth in a patient with PROS after treatment with Miransertib.[6][14] Another report on a patient with Proteus syndrome showed long-term safety and evidence of durable efficacy in improving symptoms and mitigating overgrowth.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Protocol 1: Western Blot Analysis of AKT Phosphorylation
This protocol describes the assessment of Miransertib's inhibitory effect on AKT signaling by measuring the phosphorylation of AKT at Serine 473 (p-AKT S473).
Materials:
-
Cancer cell line with activated AKT signaling (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, or 24 hours).[3] Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by boiling.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AKT (Ser473) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the total AKT antibody and then the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the p-AKT signal to the total AKT signal.
-
Figure 2: Experimental workflow for Western Blot analysis of AKT phosphorylation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the effect of Miransertib on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with a range of concentrations (e.g., 0.01 nM to 10 µM) for 72 hours.[17] Include a vehicle control (DMSO).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization and Absorbance Measurement:
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ (concentration that causes 50% growth inhibition) by plotting the percentage of viability against the log of the Miransertib concentration and fitting the data to a dose-response curve.
-
Figure 3: Workflow for the cell viability (MTT) assay.
Mechanisms of Resistance
The development of resistance is a common challenge for targeted cancer therapies. For allosteric AKT inhibitors like Miransertib, potential resistance mechanisms may differ from those of ATP-competitive inhibitors.[18] Studies have suggested that acquired resistance to allosteric AKT inhibitors can be associated with specific mutations in the AKT1 gene.[1][18] Additionally, the upregulation of parallel signaling pathways, such as the PIM kinase pathway, has been implicated in resistance to AKT inhibitors.[18] Understanding these mechanisms is crucial for developing combination therapies to overcome or prevent resistance.
Conclusion
This compound is a promising selective pan-AKT inhibitor with a distinct allosteric mechanism of action. Its potent preclinical activity and manageable safety profile in clinical trials for rare overgrowth syndromes underscore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activity of Miransertib and similar compounds. As our understanding of the complexities of the PI3K/AKT/mTOR pathway and mechanisms of drug resistance continues to evolve, targeted inhibitors like Miransertib will remain at the forefront of precision medicine for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 9. researchgate.net [researchgate.net]
- 10. medkoo.com [medkoo.com]
- 11. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 12. increase drug solubility: Topics by Science.gov [science.gov]
- 13. Phospho-AKT1 (Ser473) Recombinant Monoclonal Antibody (98H9L8) (700392) [thermofisher.com]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biocompare.com [biocompare.com]
- 17. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Abstract
PIK3CA-related overgrowth spectrum (PROS) encompasses a range of rare disorders driven by somatic activating mutations in the PIK3CA gene, leading to hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway.[1][2][3][4] This dysregulation results in disorganized and disproportionate tissue overgrowth, presenting significant clinical challenges.[3][5] Miransertib HCl (also known as MK-7075 or ARQ 092), a potent and selective oral allosteric pan-AKT inhibitor, has emerged as a promising therapeutic candidate by directly targeting a key node in this aberrant pathway.[6][7][8] This technical guide provides an in-depth overview of the scientific rationale, preclinical validation, and clinical investigation strategies for Miransertib in the context of PROS. It is intended for researchers, scientists, and drug development professionals dedicated to advancing therapies for rare genetic diseases.
The Molecular Pathophysiology of PROS: A Disease of Pathway Activation
PROS is not a single disease but a spectrum of conditions with varied clinical presentations, all linked by a common genetic cause: somatic mutations in PIK3CA.[9] This gene encodes the p110α catalytic subunit of PI3K, a critical enzyme in a signaling cascade that governs cellular growth, proliferation, and survival.[4]
1.1. The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Growth
Under normal physiological conditions, the PI3K/AKT/mTOR pathway is tightly regulated. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT to the cell membrane where it is activated. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and proliferation.
1.2. The Impact of PIK3CA Mutations
In PROS, somatic gain-of-function mutations in PIK3CA lead to constitutive activation of the PI3K enzyme, independent of upstream signaling.[3] This results in a continuous, unregulated cascade of downstream signaling through AKT and mTOR, driving the excessive and disorganized tissue growth characteristic of the disorder.[4] The mosaic nature of these mutations, meaning they are present in only a fraction of the body's cells, explains the localized and asymmetric overgrowth patterns seen in patients.[5][9]
Signaling Pathway Diagram
Caption: PI3K/AKT/mTOR signaling in normal and PROS states, with Miransertib's point of intervention.
This compound: A Targeted Approach to Inhibit AKT
Given the central role of AKT hyperactivation in PROS, direct inhibition of this kinase presents a logical and targeted therapeutic strategy. Miransertib is an orally available, selective, allosteric pan-AKT inhibitor that potently targets all three AKT isoforms (AKT1, 2, and 3).[8][10]
2.1. Mechanism of Action
Miransertib's allosteric mechanism of action is a key differentiator. It binds to a site on the AKT protein distinct from the ATP-binding pocket, locking the kinase in an inactive conformation. This prevents both its activation and its translocation to the cell membrane, effectively shutting down downstream signaling.[7][8] Preclinical studies have demonstrated that Miransertib reduces the phosphorylation of AKT and its downstream targets in a concentration-dependent manner in cells derived from PROS patients.[10][11]
Preclinical Investigation: Establishing Proof-of-Concept
Rigorous preclinical evaluation is paramount to justify the advancement of a therapeutic candidate into clinical trials. This involves a combination of in vitro and in vivo studies to assess efficacy and safety.
3.1. In Vitro Models: Cellular and Molecular Validation
In vitro studies, conducted in a controlled laboratory setting, provide the initial proof-of-concept for a drug's mechanism and efficacy at the cellular level.[12][13]
Experimental Protocol: Assessing Miransertib Efficacy in Patient-Derived PROS Cell Lines
-
Cell Line Establishment: Isolate and culture cells from affected tissue biopsies of patients with confirmed PIK3CA mutations.
-
Cell Proliferation Assay:
-
Seed cells in 96-well plates and treat with a dose range of this compound.
-
At various time points (e.g., 24, 48, 72 hours), assess cell viability using a standard method like the MTT or CellTiter-Glo assay.
-
Causality: This determines the concentration at which Miransertib inhibits the abnormal proliferation driven by the PIK3CA mutation.
-
-
Western Blot Analysis:
-
Treat cells with Miransertib for a defined period.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Probe with antibodies against total AKT, phosphorylated AKT (pAKT), and downstream targets like phosphorylated S6 ribosomal protein (pS6).
-
Causality: This provides direct evidence of target engagement by demonstrating a reduction in pAKT and downstream pathway activity, confirming the drug's mechanism of action.
-
-
Apoptosis Assay:
-
Treat cells with Miransertib.
-
Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic cells.
-
Causality: This assesses whether the inhibition of AKT signaling induces programmed cell death in the overgrowing cells.
-
3.2. In Vivo Models: Evaluating Systemic Effects
In vivo studies, conducted in living organisms, are essential to understand a drug's pharmacokinetics, pharmacodynamics, and overall effect on a complex biological system.[12][14] Mouse models that recapitulate the genetic and phenotypic aspects of PROS are invaluable for this stage.
Experimental Protocol: Efficacy of Miransertib in a PROS Mouse Model
-
Model Generation: Utilize a genetically engineered mouse model where a somatic Pik3ca activating mutation can be inducibly expressed in specific tissues (e.g., endothelial cells) to mimic the mosaic nature of PROS and induce vascular malformations.[15]
-
Treatment Regimen:
-
Once overgrowth phenotypes are established, randomize mice into treatment (this compound, administered orally) and vehicle control groups.
-
Administer the drug daily for a predetermined period (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
Volumetric Analysis: Use high-resolution imaging (e.g., micro-MRI or micro-CT) to measure the volume of the overgrown tissue at baseline and at the end of the study.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the affected tissues. Perform histological staining (e.g., H&E) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and pathway activity (pAKT, pS6).
-
Causality: This provides a quantitative measure of tumor regression or growth inhibition and confirms that the observed effects are due to the intended pathway inhibition within the tissue context.
-
-
Safety and Tolerability:
-
Monitor mice daily for any signs of toxicity (e.g., weight loss, changes in behavior).
-
Collect blood samples for complete blood count and serum chemistry analysis.
-
Perform gross necropsy and histological examination of major organs.
-
Causality: This is crucial for establishing a preliminary safety profile and determining a therapeutic window.
-
Preclinical Workflow Diagram
Caption: A typical workflow for the preclinical investigation of Miransertib in PROS.
Clinical Investigation: Translating Preclinical Findings to Patients
Clinical trials for rare diseases like PROS present unique challenges, including small patient populations and disease heterogeneity.[16][17][18] Therefore, study designs must be innovative and flexible.
4.1. The MOSAIC Study: A Phase 1/2 Trial
The multicenter, open-label, Phase 1/2 MOSAIC study (NCT03094832) was designed to evaluate the safety, tolerability, and clinical efficacy of Miransertib in patients aged 2 years and older with PROS or Proteus Syndrome.[19][20]
Study Design and Endpoints
-
Phase 1 (Dose Escalation/Finding): The primary objective was to determine a safe and tolerable dose.[21] Participants typically started at a low dose (e.g., 15 mg/m² once daily), which could be escalated (e.g., to 25 mg/m²) in subsequent cycles if no significant toxicities were observed.[20][22]
-
Rationale: This staggered approach is a standard safety measure in first-in-human studies, especially in pediatric populations, to minimize the risk of adverse events.
-
-
Phase 2 (Efficacy Assessment): The initial primary objective was to assess clinical response.[22] However, due to study design limitations, the primary objective was later updated to focus on safety and tolerability.[20][22]
-
Safety Endpoints: The primary endpoints became the frequency and severity of adverse events (AEs), graded according to standard criteria.[22]
-
Efficacy Endpoints (Exploratory): These included changes in the size of overgrowth lesions measured by imaging (e.g., MRI), improvements in disease-related symptoms (such as pain), and quality of life assessments.[21][23]
-
Key Findings from Clinical Investigations
-
Safety and Tolerability: Miransertib was found to be generally safe and tolerable in patients with PROS.[20] Most drug-related adverse events were low-grade.[21]
-
Pharmacokinetics (PK) and Pharmacodynamics (PD): Studies have characterized the absorption, distribution, metabolism, and excretion of Miransertib.[21] Pharmacodynamic assessments confirmed that Miransertib reduces pAKT levels in affected tissues of patients, demonstrating target engagement in vivo.[24][25]
-
Preliminary Efficacy: While the primary endpoint of the MOSAIC trial was amended, preliminary data and case reports have shown encouraging signs of clinical activity.[8] These include disease stabilization, reduction in lesion size in some patients, and improvement in symptoms like pain and seizure burden.[21][23]
Data Summary and Future Directions
The investigation of Miransertib in PROS provides a compelling example of a targeted therapeutic strategy for a rare genetic disorder.
| Investigation Stage | Key Methodologies | Primary Objectives | Key Outcomes |
| Pathophysiology | Genetic Sequencing, Pathway Analysis | Understand the molecular basis of PROS | Identification of somatic PIK3CA mutations as the driver of PI3K/AKT pathway hyperactivation.[3][4] |
| Preclinical (In Vitro) | Patient-derived cell culture, Western Blot, Proliferation Assays | Demonstrate cellular mechanism of action and anti-proliferative effects | Miransertib reduces pAKT levels and inhibits the growth of PROS cells.[10][11] |
| Preclinical (In Vivo) | Genetically engineered mouse models, Volumetric MRI, Immunohistochemistry | Evaluate systemic efficacy, safety, and PK/PD profile | Miransertib prevents and induces regression of PI3K-driven vascular malformations in mouse models.[15][22] |
| Clinical (Phase 1/2) | Open-label, dose-escalation study (MOSAIC Trial) | Evaluate safety, tolerability, PK/PD, and preliminary efficacy | Miransertib was generally safe and well-tolerated; demonstrated target engagement and preliminary signs of clinical activity.[8][20][21] |
Future Directions:
While the PI3K inhibitor alpelisib has received FDA approval for severe PROS, the development of AKT inhibitors like Miransertib remains crucial.[26][27] Future investigations should focus on:
-
Identifying predictive biomarkers to determine which patients are most likely to respond to AKT inhibition versus PI3K inhibition.
-
Exploring combination therapies to overcome potential resistance mechanisms.
-
Conducting long-term follow-up studies to assess the durability of response and late-onset toxicities.[28]
The journey of Miransertib from a molecular hypothesis to a clinical candidate underscores the power of precision medicine. By targeting the core genetic driver of PROS, such therapies offer hope for managing a complex and debilitating spectrum of disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. PIK3CA-Related Overgrowth Spectrum Outlook [medicalnewstoday.com]
- 3. What Is PIK3CA-Related Overgrowth Spectrum (PROS)? [healthline.com]
- 4. youtube.com [youtube.com]
- 5. PROS (PIK3CA-Related Overgrowth Spectrum) - CMTC-OVM [cmtc.nl]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 9. About PIK3CA-Related Overgrowth Spectrum (PROS) [understandingpros.com]
- 10. ern-ithaca.eu [ern-ithaca.eu]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 13. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 14. In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research – Home 1 [liveonbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Study design challenges and strategies in clinical trials for rare diseases: Lessons learned from pantothenate kinase-associated neurodegeneration [frontiersin.org]
- 17. Trends In Rare Disease Trials Trial Designs Challenges And Regulatory Progress [clinicalleader.com]
- 18. Designing clinical trials for rare diseases: unique challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
- 22. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DSpace [lenus.ie]
- 24. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. PIK3CA-Related overgrowth spectrum treatment [medicalnewstoday.com]
- 27. PIK3CA-Related Overgrowth Spectrum (PROS) Treatment [webmd.com]
- 28. clinicaltrials.eu [clinicaltrials.eu]
An In-depth Technical Guide to Miransertib HCl: Targets and Downstream Effectors
Abstract
Miransertib (also known as ARQ 092) is a novel, orally bioavailable, and selective allosteric inhibitor of the serine/threonine protein kinase AKT.[1][2] It potently targets all three AKT isoforms (AKT1, AKT2, and AKT3), which are central nodes in the PI3K/AKT/mTOR signaling pathway.[3][4][5][6][7] This pathway is a critical regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[8][9] Its frequent dysregulation in various cancers and developmental disorders, such as Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS), makes it a prime target for therapeutic intervention.[3][8][10] This guide provides a comprehensive technical overview of Miransertib's mechanism of action, its primary targets, and its impact on key downstream effectors, supplemented with validated experimental protocols to assess its activity in a research setting.
The Core Target: The PI3K/AKT/mTOR Signaling Axis
To comprehend the function of Miransertib, one must first understand its target environment. The PI3K/AKT/mTOR pathway is an intracellular signaling cascade that translates extracellular signals from growth factors and hormones into cellular responses.[8][9]
Mechanism of Pathway Activation:
-
Receptor Activation: The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface.
-
PI3K Activation: This activation recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[9]
-
AKT Recruitment and Activation: PIP3 acts as a docking site at the plasma membrane for kinases with pleckstrin homology (PH) domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and subsequent full activation of AKT.[11]
-
Downstream Signaling: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, orchestrating a wide range of cellular functions.[11][12] A key downstream effector is the mammalian Target of Rapamycin (mTOR), which exists in two distinct complexes, mTORC1 and mTORC2.[11]
The pathway's activity is tightly regulated by tumor suppressors, most notably PTEN (Phosphatase and Tensin homolog), which antagonizes PI3K signaling by dephosphorylating PIP3 back to PIP2.[8]
Miransertib's Mechanism of Action
Miransertib is a non-ATP competitive, allosteric inhibitor of AKT.[2] Its mechanism is multifaceted:
-
Blocks Membrane Translocation: It prevents the movement of inactive AKT to the plasma membrane, a crucial step for its activation.[1][6]
-
Dephosphorylates Active AKT: It can even dephosphorylate the already active, membrane-associated form of AKT, effectively shutting down the signal.[1]
-
Inhibits All Isoforms: It is a pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3.[6]
This comprehensive inhibition of AKT leads to a potent and specific downregulation of its downstream targets.[6]
Key Downstream Effectors Modulated by Miransertib
By inhibiting AKT, Miransertib prevents the phosphorylation and subsequent regulation of numerous downstream proteins. This blockade is the basis of its therapeutic effect.
-
PRAS40 (Proline-Rich AKT Substrate of 40 kDa): A direct substrate of AKT. When phosphorylated by AKT, PRAS40's inhibitory constraint on mTORC1 is relieved. Miransertib treatment leads to a marked decrease in the phosphorylation of PRAS40 at Threonine 246 (p-PRAS40 T246), restoring its inhibition of mTORC1.[4][13][14]
-
GSK3β (Glycogen Synthase Kinase 3 Beta): AKT-mediated phosphorylation of GSK3β at Serine 9 is an inhibitory event. Miransertib prevents this, leading to the activation of GSK3β, which in turn can promote apoptosis and regulate glycogen metabolism. A reduction in p-GSK3β (Ser9) is a reliable biomarker of Miransertib activity.[1][11]
-
FOXO Transcription Factors: AKT phosphorylation of FOXO proteins sequesters them in the cytoplasm, preventing them from transcribing target genes involved in apoptosis and cell cycle arrest.[8][11] Miransertib treatment allows FOXO proteins to remain active, translocate to the nucleus, and initiate pro-apoptotic gene expression.
-
mTORC1 Substrates (p70S6K and 4E-BP1): As a major downstream hub, mTORC1 activity is significantly attenuated by AKT inhibition.[11] This leads to reduced phosphorylation of its key substrates:
Quantitative Assessment of Miransertib's Potency
The efficacy of Miransertib has been quantified in numerous preclinical studies. Its potency is particularly notable in cell lines harboring genetic alterations that lead to hyperactivation of the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss.[1][4][5]
Table 1: In Vitro Potency of Miransertib
| Target / Assay | IC₅₀ Value | Cell Line / System | Citation(s) |
|---|---|---|---|
| Biochemical IC₅₀ | |||
| AKT1 | ~2.7 - 5.0 nM | Cell-free assay | [3][4][5][7][14] |
| AKT2 | ~14 nM | Cell-free assay | [3][4][5][14] |
| AKT3 | ~8.1 - 16 nM | Cell-free assay | [3][4][5][7][14] |
| Cellular Activity | |||
| p-PRAS40 (T246) Inhibition | 0.31 µM | AN3CA / A2780 cells | [4][14] |
| Anti-proliferative GI₅₀ |
| SW-620 (KRAS mutant) | 5.2 µM | Human colorectal cancer |[5] |
Table 2: In Vivo Pharmacodynamic Effects of Miransertib
| Biomarker | % Reduction | Dose / Model | Citation(s) |
|---|---|---|---|
| p-AKT (S473) | 99% | 100 mg/kg, oral | [14] |
| p-AKT (T308) | 95% | 100 mg/kg, oral | [14] |
| p-PRAS40 (T246) | 58% | 100 mg/kg, oral |[14] |
Data is compiled from multiple sources and represents typical findings. Exact values may vary based on experimental conditions.
Methodologies for Evaluating Miransertib's Efficacy
A multi-assay approach is essential for a robust evaluation of Miransertib's activity, confirming both on-target engagement and the desired functional cellular outcome.
Protocol 1: Western Blot Analysis of AKT Pathway Phosphorylation
This protocol is designed to directly measure Miransertib's engagement with its target by quantifying the phosphorylation state of AKT and its key downstream substrates.
A. Cell Culture and Treatment
-
Seeding: Plate cells (e.g., AN3CA endometrial cancer cells with a PIK3CA mutation) in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Serum Starvation (Causality): To reduce basal levels of AKT phosphorylation and synchronize the cells, replace the growth medium with a serum-free medium for 4-6 hours prior to treatment.[15][16] This ensures that any observed phosphorylation is due to the specific stimuli and not baseline signaling.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO) at the highest concentration used for the drug.
B. Cell Lysis and Protein Quantification
-
Lysis: Place culture plates on ice and wash cells once with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.
C. SDS-PAGE and Immunoblotting
-
Sample Preparation: Normalize all samples to the same protein concentration (typically 20-30 µg per lane). Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[15]
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15][18]
-
Expertise: BSA is often preferred over non-fat milk for phospho-antibody blotting as milk contains phosphoproteins (like casein) that can increase non-specific background.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibodies diluted in 5% BSA/TBST. Recommended antibodies:
-
Phospho-AKT (Ser473)
-
Phospho-AKT (Thr308)
-
Total AKT (for loading control)
-
Phospho-PRAS40 (Thr246)
-
Phospho-GSK3β (Ser9)
-
β-Actin or GAPDH (as a total protein loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[15]
-
Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-protein signal to the total protein signal for each target, which is then normalized to the loading control (e.g., p-AKT / Total AKT / β-Actin).
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol measures the functional consequence of AKT pathway inhibition—a reduction in cell proliferation and viability.
A. Cell Seeding and Treatment
-
Seeding: Seed cells in a 96-well plate at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment: Prepare a serial dilution of this compound. Treat cells for a specified duration (e.g., 72 hours), ensuring a vehicle control is included.[19]
B. MTT Assay Procedure
-
Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis
-
Normalization: Express the absorbance of treated wells as a percentage of the vehicle control (100% viability).
-
IC₅₀ Calculation: Plot the percentage of cell viability against the log of the drug concentration. Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Self-Validation: The IC₅₀ value from this functional assay should correlate with the concentrations that showed significant target inhibition in the Western blot analysis, providing a validated link between target engagement and cellular effect.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. ern-ithaca.eu [ern-ithaca.eu]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. benchchem.com [benchchem.com]
A Technical Guide to the Preclinical Evaluation of Miransertib HCl in Endometrial Cancer
This document provides an in-depth technical guide on the preclinical investigation of Miransertib HCl (formerly ARQ 092), a selective AKT inhibitor, for the treatment of endometrial cancer. It is intended for researchers, scientists, and drug development professionals, offering insights into the experimental rationale, detailed methodologies, and key findings that underpin the clinical development of this targeted therapy.
Introduction: Targeting a Core Vulnerability in Endometrial Cancer
Endometrial cancer is one of the most common gynecologic malignancies, and its incidence is rising.[1] A significant proportion of these tumors, particularly the endometrioid subtype, are characterized by dysregulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway.[2] This pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation, occurring in up to 95% of endometrial cancers, is a critical driver of tumorigenesis.[2][3]
Frequent genetic alterations, such as mutations in PIK3CA and PIK3R1, or loss of the tumor suppressor PTEN, lead to constitutive activation of AKT.[4][5] This makes the AKT kinase an attractive and rational therapeutic target. This compound is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) that has shown promise in preclinical models.[6][7] This guide synthesizes the preclinical data, elucidating the scientific rationale and methodologies used to validate Miransertib as a potential therapeutic agent for endometrial cancer.
The Molecular Target: Allosteric Inhibition of the AKT Signaling Nexus
Miransertib is a non-ATP competitive, allosteric inhibitor that selectively binds to AKT.[7] This mechanism is distinct from many kinase inhibitors and offers a high degree of selectivity. It functions by locking the kinase in an inactive conformation, which not only blocks its phosphorylation but also prevents its crucial translocation to the plasma membrane, effectively shutting down downstream signaling.[8]
The therapeutic hypothesis is that by potently inhibiting the central AKT node, Miransertib can halt the oncogenic signals that drive tumor growth and survival in endometrial cancers with a hyperactivated PI3K/AKT pathway.
Signaling Pathway: Miransertib's Point of Intervention
The following diagram illustrates the PI3K/AKT/mTOR pathway and the specific inhibitory action of Miransertib. Growth factor signaling activates PI3K, leading to the phosphorylation of AKT, which in turn activates a cascade of downstream effectors like mTOR, promoting cell growth and proliferation. Miransertib directly inhibits AKT, blocking this entire downstream cascade.
Caption: PI3K/AKT/mTOR pathway showing Miransertib's inhibition of AKT.
In Vitro Evaluation: Assessing Cellular Response and Mechanism
Scientific Rationale: Initial preclinical assessment in controlled, in vitro systems is fundamental. It allows for a direct evaluation of a compound's anti-proliferative activity, target engagement, and mechanism of action at the cellular level. For Miransertib, the key objective was to confirm its ability to inhibit AKT signaling and reduce the viability of endometrial cancer cells, particularly those known to harbor PI3K/AKT pathway mutations.
Cell Line Selection: The choice of cell lines is critical for a self-validating study. Endometrial cancer cell lines with well-characterized genetic backgrounds were selected. For instance, the AN3CA cell line, which has a PIK3R1 mutation, and the Ishikawa cell line are frequently used models.[6][9][10] Comparing activity in cell lines with pathway alterations (e.g., PIK3CA or PIK3R1 mutations) versus those with a wild-type pathway provides evidence for on-target activity and helps identify potential predictive biomarkers.[4][6]
Key Experimental Protocols
This assay quantifies ATP, an indicator of metabolically active cells, to measure cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate endometrial cancer cells (e.g., AN3CA) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells, typically in a final volume of 200 µL, to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
This technique is used to verify that Miransertib inhibits the phosphorylation of AKT and its downstream targets.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 100 nM, 1 µM) for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-AKT S473, anti-p-AKT T308, anti-total AKT, anti-p-PRAS40 T246, and a loading control like β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing phospho-protein levels to total protein levels.
Summary of In Vitro Findings
Preclinical studies have consistently demonstrated that Miransertib potently inhibits the proliferation of endometrial cancer cell lines, with greater sensitivity observed in those with PIK3CA or PIK3R1 mutations.[4][6]
| Parameter | This compound (ARQ 092) | Reference |
| AKT1 IC₅₀ | 2.7 nM - 5.0 nM | [6][11] |
| AKT2 IC₅₀ | 14 nM | [6] |
| AKT3 IC₅₀ | 8.1 nM - 16 nM | [6][11] |
| AKT1-E17K Mutant Kd | 42 nM | [11] |
| Cellular p-AKT Inhibition | Potent inhibition in AN3CA & A2780 cells | [6] |
| p-PRAS40 (T246) IC₅₀ | 0.31 µM | [6] |
| Anti-proliferative GI₅₀ | < 1 µM in sensitive cell lines | [11] |
In Vivo Evaluation: Assessing Efficacy in a Systemic Context
Scientific Rationale: While in vitro data are crucial, they do not capture the complexities of a tumor microenvironment or whole-body pharmacokinetics. In vivo models are essential to determine if a compound can achieve sufficient exposure at the tumor site to inhibit its target and produce a durable anti-tumor response.
Animal Model Selection:
-
Cell Line-Derived Xenografts (CDX): Athymic nude mice are subcutaneously implanted with human endometrial cancer cell lines (e.g., AN3CA).[9][12] This model is valuable for initial efficacy testing and pharmacodynamic studies.
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients with endometrial cancer are implanted into immunodeficient mice.[4][13] PDX models better represent the heterogeneity and biology of human tumors and are considered more predictive of clinical response.[13]
Key Experimental Protocols
This protocol outlines the workflow for assessing the anti-tumor efficacy of Miransertib in a mouse model.
Caption: Standard workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
-
Tumor Implantation: Subcutaneously inject 1x10⁷ Ishikawa or AN3CA cells in a 1:1 mixture with Matrigel into the flank of female athymic nude mice.[9]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 0.25 cm³ or ~150-200 mm³).[9] Randomly assign mice to treatment groups (e.g., Vehicle control, Miransertib).
-
Dosing: Administer this compound orally via gavage at specified doses (e.g., 50, 75, 100 mg/kg) on a defined schedule (e.g., daily, or 5 days on/2 days off).[6][11][12]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight as a measure of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points post-dose), harvest tumors. A portion can be flash-frozen for Western blot analysis and another fixed in formalin for immunohistochemistry (IHC) to assess p-AKT and p-PRAS40 levels in the tumor tissue.[6][12]
-
Efficacy Calculation: Calculate the percent Tumor Growth Inhibition (% TGI) at the end of the study compared to the vehicle control group.
Summary of In Vivo Findings
In vivo studies confirmed the potent anti-tumor activity of Miransertib. Oral administration led to significant inhibition of AKT pathway signaling within the tumor and resulted in substantial tumor growth inhibition.[6][13]
| Model Type | Dose/Schedule | Result | Reference |
| AN3CA Xenograft | 100 mg/kg (oral) | 99% reduction in p-AKT (S473) | [6] |
| AN3CA Xenograft | 200 mg/kg (oral) | 95% reduction in p-AKT (T308) | [12] |
| Endometrial PDX (AKT1-E17K) | 100 mg/kg | 78% Tumor Growth Inhibition | [11] |
| Endometrial PDX (PIK3CA-H1047R) | 100-120 mg/kg | 32% - 84% Tumor Growth Inhibition | [10][11] |
| General Endometrial PDX | N/A | >50% response rate in 12 of 22 models | [13] |
Pharmacokinetics and Biomarker-Driven Strategy
Scientific Rationale: An effective oral drug must be well-absorbed and achieve concentrations in the blood and tumor tissue that are sufficient to inhibit its target. Pharmacokinetic (PK) studies measure this exposure. Concurrently, identifying biomarkers that predict response is essential for guiding clinical development and patient selection.
Pharmacokinetics: Preclinical PK studies in rats and monkeys showed that Miransertib has good oral bioavailability (62% and 49%, respectively).[6] Importantly, plasma concentrations achieved in mice at effective doses (e.g., 100 mg/kg) were found to be comparable to those observed in human patients in Phase I clinical trials, providing a strong link between preclinical efficacy and clinical dosing.[10][13]
Predictive Biomarkers: The preclinical data strongly suggest that the efficacy of Miransertib is associated with the genetic makeup of the tumor.
-
PIK3CA/PIK3R1 Mutations: Cells and tumors with these mutations, which cause PI3K/AKT pathway activation, show significantly higher sensitivity to Miransertib.[4][6]
-
AKT1-E17K Mutation: This activating mutation in AKT1 itself confers strong sensitivity to Miransertib.[4][11]
These findings provide a compelling rationale for using these mutations as predictive biomarkers to select patients most likely to benefit from Miransertib therapy in clinical trials.[4]
Conclusion and Translational Outlook
The comprehensive preclinical evaluation of this compound provides a robust, evidence-based foundation for its development as a targeted therapy for endometrial cancer. The data consistently demonstrate that Miransertib is a potent, selective, and orally bioavailable inhibitor of the AKT pathway.
-
Mechanism: It effectively shuts down AKT signaling, particularly in tumors with activating mutations in the PI3K/AKT pathway.
-
Efficacy: It demonstrates significant single-agent anti-proliferative and anti-tumor activity in both in vitro and in vivo models of endometrial cancer that are dependent on this pathway.
-
Biomarkers: A clear biomarker strategy, focused on PIK3CA and AKT1 mutations, has emerged from these studies, enabling a precision medicine approach.
These preclinical findings have directly supported the advancement of Miransertib into clinical trials, where early signs of efficacy in patients with PIK3CA-mutant endometrial cancer have recapitulated the preclinical observations.[11][13] Future preclinical work should continue to explore rational combination strategies, such as with chemotherapy or other targeted agents, and investigate potential mechanisms of resistance to further refine its clinical application.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. AKT inhibitors in gynecologic oncology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR inhibitors for advanced or recurrent endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Facebook [cancer.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 13. Inhibition of PI3K-Dependent Endometrial Cancer: The Efficacy of ARQ 092 and ARQ 751 Allosteric AKT Inhibitors [synapse.patsnap.com]
Miransertib HCl (ARQ 092): A Technical Guide to its In Vitro Activity in Breast Cancer Cell Lines
This guide provides an in-depth technical overview of the in vitro activity of Miransertib HCl (ARQ 092), a selective, allosteric pan-AKT inhibitor, in the context of breast cancer. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action of Miransertib and provides practical, field-proven methodologies for its evaluation in breast cancer cell lines.
Introduction: The PI3K/AKT/mTOR Axis - A Central Node in Breast Cancer Pathogenesis
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] In a significant percentage of breast cancers, this pathway is aberrantly activated, driving tumorigenesis and therapeutic resistance.[3][4] Hyperactivation can occur through various mechanisms, most notably via mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or through the loss of the tumor suppressor PTEN.[3][4]
Given its central role, the PI3K/AKT/mTOR pathway is a key therapeutic target in breast cancer.[5] this compound has emerged as a potent and selective inhibitor of AKT, a pivotal kinase in this cascade.
This compound: Mechanism of Action
Miransertib is an orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[6][7] Its mechanism of action is distinct from ATP-competitive inhibitors. Miransertib binds to the pleckstrin homology (PH) domain of AKT, locking the kinase in a closed, inactive conformation.[5] This allosteric inhibition prevents the translocation of AKT to the plasma membrane, a crucial step for its activation, and also promotes the dephosphorylation of already active, membrane-associated AKT.[6]
Biochemically, Miransertib demonstrates potent inhibition of the AKT isoforms with low nanomolar efficacy.
| Target | IC50 (nM) |
| AKT1 | 2.7 - 5.0 nM |
| AKT2 | 4.5 - 14 nM |
| AKT3 | 8.1 - 16 nM |
| (Data sourced from multiple preclinical studies)[6][7] |
By inhibiting AKT, Miransertib effectively blocks the phosphorylation of downstream effector proteins, such as Glycogen Synthase Kinase 3 (GSK3α/β) and Proline-Rich AKT Substrate of 40 kDa (PRAS40), thereby impeding the pro-survival and pro-proliferative signals of the pathway.[6]
In Vitro Efficacy of Miransertib in Breast Cancer Cell Lines
The anti-proliferative activity of Miransertib has been evaluated across a panel of breast cancer cell lines, revealing a strong correlation between its potency and the genetic background of the cells, particularly the presence of activating mutations in the PI3K/AKT pathway.
Comparative Anti-proliferative Activity
| Cell Line | Subtype | PIK3CA Status | PTEN Status | Miransertib IC50 (µM) |
| MCF10A-WT | Non-tumorigenic | Wild-Type | Wild-Type | ~1.88 |
| KPL-4 | HER2+ | Mutant | Wild-Type | Sensitive |
| HCC1954 | HER2+ | Mutant | Wild-Type | Sensitive |
| ZR-75-1 | ER+ | Wild-Type | Wild-Type | Sensitive |
| 4T1 | Triple-Negative (Murine) | Not Specified | Not Specified | Modest Activity |
| (Data compiled from preclinical studies. Specific IC50 values for all cancerous cell lines were not publicly available in the cited literature, but sensitivity was demonstrated.)[1] |
Preclinical data indicates that breast cancer cell lines harboring PIK3CA mutations are particularly sensitive to Miransertib.[2][6] For instance, in a panel of breast cancer cell lines, 88% of those with PIK3CA mutations demonstrated sensitivity to the compound.[1] This underscores the principle of oncogene addiction, where cancer cells become highly dependent on a single activated oncogenic pathway for their survival and proliferation.
Causality Behind Experimental Design: Why PIK3CA Mutation Status Matters
The deliberate selection of cell lines with varying PIK3CA and PTEN statuses is a cornerstone of preclinical evaluation for drugs targeting this pathway. This approach allows for the establishment of a clear cause-and-effect relationship between the genetic makeup of a tumor and its susceptibility to the inhibitor. By demonstrating significantly higher potency in PIK3CA-mutant lines compared to their wild-type counterparts, the data strongly supports the on-target activity of Miransertib and identifies a potential predictive biomarker for patient stratification in clinical trials.
Experimental Protocol: Determining Cell Viability via Resazurin-Based Assay
To quantitatively assess the anti-proliferative effects of this compound in breast cancer cell lines, a resazurin-based cell viability assay is a robust and highly reproducible method. This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.
Principle of the Assay
Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by mitochondrial reductases in viable cells. The intensity of the fluorescent signal is a direct indicator of the number of metabolically active cells.
Detailed Step-by-Step Methodology
-
Cell Seeding:
-
Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) to approximately 80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well, clear-bottom black plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete culture medium). Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the Miransertib stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).
-
Carefully remove the medium from the cell plate and add 100 µL of the medium containing the various concentrations of Miransertib or vehicle control (DMSO) to the respective wells. Include wells with medium only as a background control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized based on the doubling time of the specific cell line.
-
-
Resazurin Addition and Measurement:
-
Prepare a working solution of resazurin (e.g., 0.15 mg/mL in PBS) and filter-sterilize.
-
Add 20 µL of the resazurin working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Miransertib concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
This compound is a potent, allosteric pan-AKT inhibitor with significant anti-proliferative activity in breast cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway. The methodologies outlined in this guide provide a robust framework for the in vitro evaluation of Miransertib and other AKT inhibitors. The strong correlation between PIK3CA mutation status and sensitivity to Miransertib highlights the importance of biomarker-driven drug development in breast cancer. Future research will likely focus on elucidating mechanisms of resistance and exploring rational combination strategies to enhance the therapeutic efficacy of AKT inhibition in breast cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. PIK3CA mutations enable targeting of a breast tumor dependency through mTOR-mediated MCL-1 translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Miransertib HCl: A Technical Guide to its Anti-Proliferative and Pro-Apoptotic Mechanisms
This guide provides an in-depth technical overview of Miransertib HCl (also known as ARQ 092), a potent and selective allosteric inhibitor of the AKT serine/threonine kinase. We will explore its mechanism of action, its profound effects on cell proliferation and apoptosis, and provide validated experimental protocols for researchers and drug development professionals to investigate these effects in a laboratory setting.
Introduction: Targeting a Central Node in Cancer Signaling
The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is one of the most frequent occurrences in human cancers, making it a highly attractive target for therapeutic intervention.[1][2][3] this compound has emerged as a promising agent that targets AKT, the central protein kinase in this pathway.[4][5] As an orally bioavailable, selective, and allosteric pan-AKT inhibitor, Miransertib represents a significant advancement in precision oncology.[4][6][7]
Miransertib's unique mechanism of action involves binding to the inactive, unphosphorylated form of all three AKT isoforms (AKT1, AKT2, and AKT3) with high affinity.[8] This allosteric inhibition prevents the membrane translocation of AKT, a crucial step for its activation, and can even lead to the dephosphorylation of already active, membrane-associated AKT.[4][6] By disrupting AKT activity, Miransertib effectively shuts down downstream signaling, leading to a reduction in tumor cell proliferation and the induction of programmed cell death, or apoptosis.[5]
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a tightly regulated signaling cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. At the membrane, AKT is phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by the mTORC2 complex, leading to its full activation.
Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic factors like NF-κB. It also promotes cell proliferation by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27, and by activating protein synthesis through the mTORC1 pathway.
Miransertib disrupts this entire cascade. By binding to inactive AKT, it prevents its recruitment to the cell membrane, thereby blocking its phosphorylation and subsequent activation.[4] This leads to a significant reduction in the phosphorylation of downstream AKT substrates, such as GSK3α and GSK3β.[4] The following diagram illustrates Miransertib's point of intervention in the PI3K/AKT pathway.
Effect on Cell Proliferation
A primary consequence of AKT inhibition by Miransertib is the suppression of cell proliferation.[4][5] This effect is particularly pronounced in cancer cell lines harboring mutations in the PI3K/AKT pathway, such as PIK3CA or AKT1 mutations.[4] By blocking AKT signaling, Miransertib prevents the phosphorylation and inactivation of cell cycle inhibitors, leading to cell cycle arrest, typically at the G1/S or G2/M phase.[9]
Quantitative Analysis of Anti-Proliferative Activity
The anti-proliferative effects of Miransertib have been quantified across a range of cancer cell lines. The GI50 (concentration for 50% growth inhibition) values demonstrate its potent activity.
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| IGROV-1 | Ovarian Carcinoma | 66 | [8] |
| A2780 | Ovarian Carcinoma | 400 | [8] |
| AN3CA | Endometrial Carcinoma | 555 | [8] |
| LNCaP | Prostate Cancer | 1000-4000 | [8] |
| ZR-75-1 | Breast Cancer | 1000-4000 | [8] |
| BT-474 | Breast Cancer | 1000-4000 | [8] |
Experimental Protocol: MTT Assay for Cell Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10]
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[11]
-
Solubilization buffer (e.g., isopropanol with 0.04 N HCl, or 10% SDS in 0.01 M HCl)[12][13]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete medium.[12] The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.[13] This allows for the formation of formazan crystals in viable cells.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the drug concentration to determine the GI50 value.
Effect on Apoptosis
In addition to inhibiting proliferation, Miransertib actively promotes apoptosis, or programmed cell death.[5] By inhibiting AKT, a key survival kinase, Miransertib tips the cellular balance towards apoptosis.[14] This occurs through the de-repression of pro-apoptotic proteins and the downregulation of anti-apoptotic factors. The induction of apoptosis is a crucial mechanism for the therapeutic efficacy of many anti-cancer agents.[15]
Experimental Protocol: TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a widely used method for detecting DNA fragmentation, a hallmark of late-stage apoptosis.[16] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs, allowing for their visualization.[16]
Materials:
-
Cells cultured on coverslips or chamber slides
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs, available in commercial kits)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or chamber slides and allow them to adhere. Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., DNase I treated) and negative controls.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 20 minutes at room temperature.[17]
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[16] This step is critical for allowing the TdT enzyme to access the nucleus.
-
TUNEL Reaction: Wash the cells with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[16]
-
Stopping the Reaction: Wash the cells with PBS to stop the reaction.
-
Counterstaining: Stain the cell nuclei with a counterstain like DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash the cells with PBS, mount the coverslips onto microscope slides with an anti-fade mounting medium, and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (from the labeled dUTPs), while non-apoptotic cells will only show the nuclear counterstain.
Conclusion and Future Directions
This compound is a highly specific and potent inhibitor of the PI3K/AKT signaling pathway with significant anti-proliferative and pro-apoptotic effects in a variety of cancer models. Its allosteric mechanism of action provides a distinct advantage in targeting AKT. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cellular and molecular consequences of AKT inhibition by Miransertib.
Ongoing and future research will continue to elucidate the full therapeutic potential of Miransertib, both as a monotherapy and in combination with other anti-cancer agents.[2][18] Its efficacy in rare overgrowth syndromes such as Proteus syndrome and PIK3CA-related Overgrowth Spectrum (PROS) underscores the importance of targeting fundamental signaling pathways in human disease.[7][19][20][21][22][23] As our understanding of the complexities of the PI3K/AKT pathway grows, so too will our ability to leverage targeted inhibitors like Miransertib for the benefit of patients.
References
- 1. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - ProQuest [proquest.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. ARQ 092, an orally-available, selective AKT inhibitor, attenuates neutrophil-platelet interactions in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. 细胞活力和增殖测定 [sigmaaldrich.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Cell proliferation inhibitors and apoptosis promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. bio-protocol.org [bio-protocol.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. firstwordpharma.com [firstwordpharma.com]
- 20. clinicaltrials.eu [clinicaltrials.eu]
- 21. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 22. Case report: five-year experience of AKT inhibition with miransertib (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Targeting the Central Hub of Cellular Signaling
An In-Depth Technical Guide to the In Vitro and In Vivo Efficacy of Miransertib HCl
Miransertib (also known as ARQ 092) is a novel, orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2][3] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of numerous cellular processes, including proliferation, survival, metabolism, and migration.[3][4] Dysregulation of this pathway, often through activating mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN, is a key driver in the initiation and progression of numerous human cancers and developmental overgrowth syndromes.[1][5][6]
Miransertib represents a sophisticated approach to AKT inhibition. Unlike ATP-competitive inhibitors, it employs a dual, allosteric mechanism. It binds to and inhibits both the active, phosphorylated form of AKT and also prevents the membrane translocation and subsequent activation of inactive AKT.[1][7][8] This potent and selective pan-AKT inhibition, targeting all three isoforms (AKT1, AKT2, and AKT3), makes Miransertib a valuable tool for interrogating the AKT pathway and a promising therapeutic agent for diseases driven by its aberrant activation.[2][9][10] This guide provides a technical overview of the methodologies used to validate the preclinical efficacy of Miransertib, offering field-proven insights for researchers in oncology and rare disease drug development.
The PI3K/AKT Signaling Pathway and Miransertib's Point of Intervention
The PI3K/AKT pathway is a tightly regulated signaling cascade. Upon activation by growth factors or other stimuli, Phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including AKT and PDK1, recruiting them to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[5] Activated AKT then phosphorylates a multitude of downstream substrates to drive cellular processes. Miransertib disrupts this cascade by directly inhibiting AKT kinase activity and preventing its initial activation step at the membrane.[1][8]
PART 1: In Vitro Efficacy Assessment
The initial characterization of an inhibitor's potency and mechanism requires a robust suite of in vitro assays, progressing from purified enzymes to complex cellular systems.
Biochemical Kinase Activity
The foundational assessment is to determine the direct inhibitory effect of Miransertib on purified AKT isoforms. This establishes the compound's intrinsic potency and selectivity.
Table 1: this compound Biochemical Inhibitory Activity
| Kinase Target | IC₅₀ (nM) | Assay Type |
|---|---|---|
| AKT1 | 2.7 | Cell-free kinase assay |
| AKT2 | 14 | Cell-free kinase assay |
| AKT3 | 8.1 | Cell-free kinase assay |
Data sourced from MedchemExpress and Selleck Chemicals.[9][11]
This protocol is a representative method for determining IC₅₀ values. The principle relies on quantifying the transfer of radiolabeled phosphate ([γ-³²P]ATP) from ATP to a specific AKT substrate peptide.
-
Reagent Preparation:
-
Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
Enzyme: Recombinant human AKT1, AKT2, or AKT3.
-
Substrate: A synthetic peptide substrate for AKT (e.g., Crosstide).
-
ATP Mix: Cold ATP mixed with [γ-³²P]ATP to a desired specific activity.
-
Test Compound: this compound dissolved in 100% DMSO to create a 10 mM stock, followed by serial dilutions.
-
-
Assay Execution:
-
Add 5 µL of serially diluted Miransertib or DMSO vehicle control to assay wells.
-
Add 20 µL of a master mix containing kinase buffer, the specific AKT isoform, and the peptide substrate.
-
Pre-incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP mix.
-
Incubate the reaction for 30-60 minutes at 30°C. The exact time should be within the linear range of the reaction, determined empirically.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
-
Signal Detection & Analysis:
-
Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and allow it to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate percent inhibition relative to DMSO controls and plot the dose-response curve to determine the IC₅₀ value using non-linear regression.
-
Cellular Potency and Target Engagement
Moving into a cellular context is critical to confirm that the compound can cross the cell membrane, engage its target, and elicit a functional downstream response.
A key desired outcome of AKT inhibition in cancer is the suppression of cell proliferation. Studies show Miransertib is most potent in cancer cell lines harboring activating mutations in the PI3K/AKT pathway, such as PIK3CA or PIK3R1 mutations.[1][9]
This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.
-
Cell Seeding: Plate cancer cells (e.g., AN3CA endometrial cancer cells, which have a PIK3CA mutation) in 96-well opaque plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of Miransertib concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a DMSO vehicle control.
-
Lysis and Signal Generation:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the growth inhibition (GI₅₀) value by fitting the dose-response data to a four-parameter logistic curve.
Western blotting is the gold-standard method to visually confirm that Miransertib inhibits the phosphorylation of AKT and its downstream effectors. A reduction in the p-AKT/total AKT ratio provides direct evidence of target engagement.
Table 2: Key Phospho-Targets for Western Blot Analysis
| Primary Antibody | Function/Significance | Expected Result with Miransertib |
|---|---|---|
| Phospho-AKT (Ser473) | Marker of mTORC2-mediated activation | Strong decrease |
| Phospho-AKT (Thr308) | Marker of PDK1-mediated activation | Strong decrease |
| Total AKT | Measures total protein level | No significant change |
| Phospho-PRAS40 (T246) | Direct AKT substrate, mTORC1 regulator | Strong decrease |
Miransertib has been shown to effectively inhibit phosphorylation at both S473 and T308 sites.[4][9]
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of Miransertib for 2-4 hours.
-
Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or 20% serum) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification & Electrophoresis:
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., rabbit anti-p-AKT S473) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Perform densitometry analysis to quantify band intensity. Normalize phospho-protein levels to total protein levels.
-
PART 2: In Vivo Efficacy Assessment
Demonstrating efficacy and tolerability in a whole-organism setting is the definitive preclinical step. Miransertib is orally bioavailable with a half-life of approximately 17 hours in rats, making it suitable for in vivo studies.[9][10]
Xenograft and PDX Models
Cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) in immunocompromised mice are standard models for evaluating anti-tumor activity. Miransertib has demonstrated significant tumor growth inhibition in models of endometrial and breast cancer, particularly those with activated AKT signaling.[2][12][13]
-
Animal Husbandry: Use immunodeficient mice (e.g., NOD/SCID or NSG) housed in a specific-pathogen-free facility.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ AN3CA cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width²)/2.
-
Once tumors reach an average size of 100-150 mm³, randomize mice into treatment cohorts (n=8-10 per group).
-
-
Drug Formulation and Administration:
-
Prepare this compound as a suspension for oral administration. A common vehicle is 0.5% carboxymethylcellulose (CMC-Na) in water.[1]
-
For a 5 mg/mL suspension, add 5 mg of this compound to 1 mL of the CMC-Na solution and mix thoroughly to create a homogenous suspension.[1]
-
Administer the compound or vehicle control daily via oral gavage at a specified dose (e.g., 50-100 mg/kg).[8][12]
-
-
Efficacy and Tolerability Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of toxicity.
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study.
-
-
Endpoint and Pharmacodynamic Analysis:
-
The study concludes when tumors in the control group reach a predetermined size or when humane endpoints are met.
-
At termination, a subset of tumors can be harvested shortly after the final dose (e.g., 2-4 hours) and snap-frozen for pharmacodynamic analysis (e.g., Western blot for p-AKT) to confirm in vivo target inhibition.
-
In Vivo Combination Studies
Dysregulation of the PI3K/AKT pathway has been implicated in resistance to other therapies.[14] Combining Miransertib with other agents can produce synergistic anti-tumor effects.
Table 3: Summary of Miransertib In Vivo Combination Efficacy
| Combination Agent | Model | Key Finding |
|---|---|---|
| Trametinib (MEK inhibitor) | Vemurafenib-resistant melanoma PDX | Combination reduced tumor growth by 73% vs. 16% for Miransertib alone.[14] |
| Anti-PD-1 Antibody | CT-26 colon syngeneic model | Combination showed superior anti-tumor activity (65% TGI) compared to either single agent (~50-55% TGI).[14] |
| Trastuzumab (HER2 Ab) | Breast cancer xenograft | Combination reduced tumor growth by up to 92%.[14] |
| Paclitaxel (Chemotherapy) | Breast cancer xenograft | Combination reduced tumor growth by up to 85%.[14] |
These results provide a strong rationale for clinical investigation of Miransertib in combination regimens to enhance efficacy and overcome resistance.[14]
Models of Non-Oncology Indications
Miransertib's efficacy extends beyond cancer. It is being actively investigated for rare genetic overgrowth disorders caused by mutations in the PI3K/AKT pathway.[15]
-
PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome (PS): These conditions are driven by somatic activating mutations in PIK3CA and AKT1, respectively.[7][15] Miransertib has shown the ability to reduce AKT phosphorylation in cells derived from these patients and has been evaluated in clinical trials for these devastating disorders.[15][16][17][18]
-
Vascular Malformations: In preclinical models using the postnatal mouse retina, low doses of Miransertib were shown to both prevent and induce the regression of PI3K-driven vascular malformations, highlighting its therapeutic potential in this area.[19]
Conclusion and Future Directions
This compound is a potent and selective allosteric pan-AKT inhibitor with a well-defined dual mechanism of action. The comprehensive in vitro and in vivo data demonstrate its ability to effectively engage the AKT target, suppress downstream signaling, and inhibit the growth of tumors and malformations driven by pathway hyperactivation. Its oral bioavailability and efficacy in combination with other targeted agents and immunotherapies further underscore its clinical potential.
However, as with any targeted therapy, acquired resistance is a potential challenge. Studies have shown that distinct resistance mechanisms can arise to different classes of AKT inhibitors (allosteric vs. ATP-competitive), with resistance to allosteric inhibitors sometimes involving AKT1 mutations, while resistance to ATP-competitive inhibitors may involve the activation of parallel signaling pathways like PIM signaling.[20][21] Understanding these escape mechanisms is crucial for developing rational second-line therapies and combination strategies to provide durable patient benefit. The continued investigation of Miransertib in genetically defined patient populations, both in oncology and rare diseases, holds great promise for advancing precision medicine.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hcplive.com [hcplive.com]
- 8. ARQ 092, an orally-available, selective AKT inhibitor, attenuates neutrophil-platelet interactions in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Miransertib HCl: A Novel Strategy Targeting the AKT Signaling Axis for Antileishmanial Drug Development
An In-Depth Technical Guide:
Abstract
Leishmaniasis remains a significant global health burden, with current therapeutic options hampered by toxicity, emerging resistance, and high costs.[1][2] This necessitates the exploration of novel drug targets and therapeutic agents. The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, critical for parasite survival, proliferation, and modulation of the host immune response, represents a promising therapeutic vulnerability in Leishmania species.[3][4] Miransertib (ARQ 092), a potent, orally bioavailable, allosteric pan-AKT inhibitor originally developed for oncology, has demonstrated preclinical efficacy against various cancers driven by PI3K/AKT pathway alterations.[5][6][7] This guide synthesizes the scientific rationale and provides a comprehensive technical framework for evaluating Miransertib HCl as a next-generation antileishmanial agent. We detail the core mechanism, propose a robust, multi-stage experimental workflow for validation, and present detailed protocols for in vitro efficacy, cytotoxicity, and mechanism-of-action studies.
The Unmet Clinical Need in Leishmaniasis Treatment
Leishmaniasis, caused by protozoan parasites of the genus Leishmania, manifests in visceral, cutaneous, and mucocutaneous forms.[8] For decades, the therapeutic arsenal has been limited, relying primarily on pentavalent antimonials, Amphotericin B, miltefosine, and paromomycin.[9][10][11] However, the clinical utility of these drugs is increasingly compromised by:
-
Significant Toxicity: Pentavalent antimonials are associated with cardiotoxicity, while Amphotericin B can cause severe nephrotoxicity.[1][8]
-
Growing Drug Resistance: Widespread resistance to antimonials, particularly on the Indian subcontinent, has rendered them ineffective in many regions.[1][2]
-
Challenging Administration: Many current treatments require lengthy parenteral administration, demanding hospitalization and increasing costs, which is a major barrier in resource-limited endemic areas.[11]
This challenging landscape underscores the urgent need to identify and validate novel molecular targets within the parasite that can be exploited for safer, more effective, and orally administered therapies.[9][12]
The PI3K/AKT Pathway: A Central Hub for Leishmania Survival
The PI3K/AKT signaling cascade is a highly conserved pathway that regulates fundamental cellular processes, including growth, proliferation, and survival.[13] While extensively studied in mammalian cells, particularly in the context of cancer, compelling evidence has established its critical role in Leishmania biology.
An AKT Orthologue in Leishmania
Leishmania species possess a RAC/AKT-like serine/threonine kinase, a protein orthologous to mammalian AKT.[14] Studies have identified an immunoreactive protein of approximately 57 kDa in various Leishmania species, including L. panamensis, L. infantum, and L. donovani, which is recognized by anti-human AKT antibodies.[14][15] Crucially, this AKT-like protein is phosphorylated on a key threonine residue (analogous to Thr308 in human AKT) in response to cellular stress, such as nutrient deprivation or heat shock, indicating its activation is linked to survival mechanisms.[14][16]
Functional Importance in the Parasite and Host
The activation of the PI3K/AKT pathway is a cornerstone of the parasite's strategy for survival and propagation:
-
Parasite Proliferation and Stress Response: The AKT-like protein is integral to the parasite's ability to withstand the harsh environments it encounters, both in the sandfly vector and within the mammalian host's phagolysosome.[14] Inhibition of this pathway has been shown to induce apoptosis-like cell death in Leishmania promastigotes and amastigotes.[14]
-
Host Cell Manipulation: Upon infecting host macrophages, Leishmania actively triggers the host's PI3K/AKT pathway.[17][18] This activation confers resistance to apoptosis in the infected host cell, creating a protected niche for the parasite to replicate.[4][17] Sustained AKT activation is therefore critical for establishing and maintaining the infection.[4]
Targeting this pathway presents a dual therapeutic advantage: directly killing the parasite and potentially reversing the parasite-induced pro-survival state of the host cell.
Figure 1: The Leishmania PI3K/AKT signaling pathway.
This compound: A Potent Allosteric AKT Inhibitor
This compound (ARQ 092) is a novel, orally active, and selective allosteric inhibitor of all three human AKT isoforms (AKT1, 2, and 3) with IC50 values in the low nanomolar range.[19][20]
Mechanism of Action
Unlike ATP-competitive inhibitors, Miransertib is an allosteric inhibitor. It binds to a pocket in the pleckstrin homology (PH) domain of AKT, locking the kinase in an inactive conformation.[6] This mechanism prevents the translocation of AKT to the cell membrane, a critical step for its activation.[6] This mode of action is effective against both active and inactive forms of AKT.[5] By inhibiting AKT, Miransertib effectively blocks the phosphorylation of its downstream targets, leading to a reduction in cell proliferation and the induction of apoptosis.[21]
Figure 2: Proposed mechanism of action for this compound in Leishmania.
Preclinical Rationale for Antileishmanial Activity
The rationale for investigating Miransertib against Leishmania is strongly supported by preliminary data. Technical information from chemical suppliers indicates that Miransertib is "markedly effective against intracellular amastigotes of L. donovani or L. amazonensis-infected macrophages".[19] This suggests that the compound is not only active against the parasite's AKT-like protein but also possesses the necessary physicochemical properties to cross host and parasite membranes to reach its intracellular target.
Proposed Experimental Workflow for Validation
To rigorously validate this compound as a clinical candidate for leishmaniasis, a systematic, multi-stage approach is required. This workflow is designed to assess potency, selectivity, and mechanism of action.
Figure 3: A multi-stage workflow for evaluating this compound.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for the evaluation of this compound. Each includes necessary controls to ensure data integrity.
Protocol 1: In Vitro Antileishmanial Activity (Promastigote Stage)
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the extracellular, motile promastigote form of Leishmania.
-
Rationale: This is a rapid, high-throughput primary screen to establish baseline activity against the parasite.[22][23]
-
Methodology:
-
Culturing: Culture Leishmania donovani or L. major promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 26°C until they reach the late logarithmic growth phase.
-
Plating: Adjust parasite density to 1 x 10^6 promastigotes/mL. Dispense 100 µL of the parasite suspension into each well of a 96-well microtiter plate.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate medium. Perform serial dilutions to create a range of concentrations (e.g., 100 µM to 0.01 µM).
-
Treatment: Add 100 µL of the serially diluted compound to the wells.
-
Controls:
-
Negative Control: Medium with vehicle (e.g., DMSO) only.
-
Positive Control: Amphotericin B (a standard antileishmanial drug).
-
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add 20 µL of Resazurin solution (0.125 mg/mL) to each well and incubate for another 4-6 hours. Measure fluorescence (Ex/Em: 560/590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the negative control. Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Protocol 2: In Vitro Antileishmanial Activity (Intracellular Amastigote Stage) & Cytotoxicity
-
Objective: To determine the IC50 against the clinically relevant intracellular amastigote form and the 50% cytotoxic concentration (CC50) against the host cell, allowing for calculation of the Selectivity Index (SI).[24]
-
Rationale: The amastigote is the form of the parasite that causes disease in mammals. A successful drug must be effective against this intracellular stage without causing excessive harm to the host cell.[25] The SI (CC50/IC50) is a critical measure of a compound's therapeutic window.[24] An SI greater than 10 is generally considered promising for further development.
-
Methodology:
-
Host Cell Plating: Seed murine macrophages (e.g., J774A.1) or human monocytic cells (e.g., THP-1, differentiated with PMA) into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C, 5% CO2.
-
Infection: Infect the adhered macrophages with late-stage promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 4-6 hours to allow phagocytosis.
-
Wash: Wash the wells with warm PBS to remove non-phagocytosed promastigotes.
-
Treatment: Add fresh medium containing serial dilutions of this compound and control drugs (as in Protocol 1).
-
Cytotoxicity Plate: In a parallel plate with uninfected macrophages, add the same serial dilutions of the compounds to determine CC50.
-
Incubation: Incubate both plates for 72 hours at 37°C, 5% CO2.
-
Quantification:
-
Amastigote IC50: Fix the infected plate with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a microscope. Calculate the percentage of inhibition and determine the IC50.
-
Host Cell CC50: Assess the viability of the uninfected plate using the Resazurin or MTT assay.[26] Calculate the CC50.
-
-
Analysis: Calculate the Selectivity Index: SI = CC50 / IC50 .
-
Protocol 3: Mechanism of Action via Western Blot
-
Objective: To confirm that this compound inhibits the phosphorylation of the AKT-like protein in Leishmania.
-
Rationale: This experiment directly links the observed antileishmanial activity to the intended molecular target, validating the mechanism of action.
-
Methodology:
-
Parasite Treatment: Culture Leishmania promastigotes (2 x 10^7 cells/mL) and treat them with this compound at concentrations corresponding to their 1X and 5X IC50 values for 2-4 hours. Include an untreated and a vehicle control.
-
Induce Stress (Optional but Recommended): To ensure the AKT pathway is active, subject the parasites to a stress condition (e.g., nutrient starvation or heat shock at 37°C for 2 hours) prior to lysis.[14]
-
Lysis: Harvest the parasites by centrifugation, wash with cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phosphorylated AKT (e.g., anti-pAKT Thr308), as these have been shown to cross-react with the Leishmania protein.[14][15]
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Loading Control: Strip the membrane and re-probe with an antibody against total AKT or a loading control protein (e.g., alpha-tubulin or HSP70) to ensure equal protein loading.[15]
-
Analysis: Quantify band intensities. A significant decrease in the ratio of phosphorylated AKT to total AKT in the Miransertib-treated samples compared to the control will confirm target engagement.
-
Data Presentation & Interpretation
All quantitative data should be summarized for clear comparison.
Table 1: Hypothetical In Vitro Activity of this compound against Leishmania Species
| Compound | Target Species | IC50 (Promastigote) [µM] | IC50 (Amastigote) [µM] | CC50 (J774A.1) [µM] | Selectivity Index (SI) |
| This compound | L. donovani | 1.5 ± 0.2 | 0.8 ± 0.1 | > 20 | > 25 |
| This compound | L. major | 2.1 ± 0.3 | 1.2 ± 0.2 | > 20 | > 16 |
| Amphotericin B | L. donovani | 0.2 ± 0.05 | 0.1 ± 0.03 | 2.5 ± 0.4 | 25 |
| Miltefosine | L. donovani | 4.5 ± 0.5 | 2.0 ± 0.3 | > 40 | > 20 |
Data are presented as mean ± SD from three independent experiments.
Conclusion and Future Directions
The PI3K/AKT signaling pathway is a genetically validated and compelling target for antileishmanial drug discovery.[3][12] this compound, with its potent, allosteric mechanism of action and existing preclinical data suggesting efficacy against intracellular amastigotes, represents a highly promising candidate for repurposing.[19][27] The experimental framework outlined in this guide provides a clear and robust path to validating its potency, selectivity, and mechanism of action.
Successful completion of these studies would provide a strong rationale for advancing this compound into preclinical animal models of visceral and cutaneous leishmaniasis. Its oral bioavailability is a particularly attractive feature that could overcome major limitations of current therapies.[6][19] By targeting a central survival hub of the parasite, this compound has the potential to become a cornerstone of a new generation of antileishmanial therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. PI3K signaling in Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of the current treatments for leishmaniases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Validated Drug Targets in Leishmania: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KEGG PATHWAY: PI3K-Akt signaling pathway - Leishmania martiniquensis [kegg.jp]
- 14. Identification of a RAC/AKT-like gene in Leishmania parasites as a putative therapeutic target in leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Leishmania promastigotes activate PI3K/Akt signalling to confer host cell resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Leishmania: manipulation of signaling pathways to inhibit host cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ChemGood [chemgood.com]
- 21. Facebook [cancer.gov]
- 22. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 23. mdpi.com [mdpi.com]
- 24. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]
- 26. researchgate.net [researchgate.net]
- 27. clinicaltrials.eu [clinicaltrials.eu]
The Selectivity Profile of Miransertib HCl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting a Central Node in Cellular Signaling
Miransertib HCl, also known as ARQ 092, is a potent and selective, orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT (also known as Protein Kinase B).[1][2] The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, and metabolism.[2] Consequently, AKT has emerged as a pivotal therapeutic target in oncology and other diseases characterized by aberrant signaling, such as PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome.[3][4] Miransertib's unique allosteric mechanism of action distinguishes it from many ATP-competitive kinase inhibitors, offering a different paradigm for modulating AKT activity. This guide provides a comprehensive technical overview of the selectivity profile of Miransertib, detailing its mechanism of action, in vitro and cellular activity, and the experimental methodologies used to characterize its specificity.
Mechanism of Action: Allosteric Inhibition of AKT
Miransertib inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) through a non-ATP-competitive mechanism.[1] It binds to an allosteric site at the interface of the pleckstrin homology (PH) and kinase domains of inactive AKT. This binding stabilizes the inactive conformation of the enzyme, preventing its translocation to the cell membrane, a crucial step for its activation.[3] Furthermore, Miransertib can also induce the dephosphorylation of the active, membrane-associated form of AKT.[2] This dual mechanism of action—preventing activation and promoting inactivation—leads to a potent and specific downregulation of the AKT signaling pathway.[5]
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. Upon activation by growth factors or other stimuli, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with PH domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1), recruiting them to the plasma membrane. This co-localization facilitates the phosphorylation and subsequent activation of AKT by PDK1 and the mTORC2 complex. Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell growth, proliferation, and survival.
The Selectivity Profile of this compound
A critical attribute of a targeted therapeutic is its selectivity, which minimizes off-target effects and associated toxicities. Miransertib has demonstrated high selectivity for the AKT isoforms.
In Vitro Kinase Inhibitory Activity
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on purified enzymes. Miransertib potently inhibits all three AKT isoforms with low nanomolar IC50 values.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| AKT1 | 2.7 | Cell-free kinase assay | [6] |
| AKT2 | 14 | Cell-free kinase assay | [6] |
| AKT3 | 8.1 | Cell-free kinase assay | [6] |
Broad Kinase Selectivity Panel
To comprehensively assess its selectivity, Miransertib (ARQ 092) was screened against a large panel of kinases. At a concentration of 5 µM, only a small number of kinases showed significant inhibition, highlighting its specificity for AKT.
| Kinase | % Inhibition at 5 µM | IC50 (nM) | Reference |
| MARK1 | >50% | 129 | [7] |
| MARK3 | >50% | 173 | [7] |
| MARK4 | >50% | 180 | [7] |
| DYRK2 | >50% | 386 | [7] |
| IRAK1 | >50% | 806 | [7] |
| Haspin | >50% | 1160 | [7] |
Data from a screening panel of 303 kinases.[7]
The data demonstrates that while Miransertib has some activity against a few other kinases at micromolar concentrations, its potency against AKT isoforms is significantly higher, indicating a favorable selectivity window.
Experimental Protocols for Characterizing Selectivity and Potency
The determination of a kinase inhibitor's selectivity profile relies on a series of well-defined biochemical and cellular assays. The following protocols provide a framework for the evaluation of compounds like Miransertib.
In Vitro Kinase Assay (Radiometric)
This assay directly measures the enzymatic activity of purified kinases and their inhibition by a test compound. It is considered a gold-standard for determining IC50 values.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, and 1 mM DTT).
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare a solution of the purified AKT enzyme and a suitable substrate (e.g., a synthetic peptide like "Crosstide") in the reaction buffer.
-
Prepare a solution of ATP, including a known amount of [γ-33P]ATP, in the reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a microplate, add the diluted Miransertib or vehicle control (DMSO).
-
Add the kinase and substrate solution to each well.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the [γ-33P]ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution, such as phosphoric acid.
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each Miransertib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for Phospho-AKT
This assay assesses the ability of Miransertib to inhibit AKT signaling within a cellular context by measuring the phosphorylation status of AKT and its downstream targets.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with a known PI3K/AKT pathway mutation) in multi-well plates and allow them to adhere.
-
Serum-starve the cells for 16-24 hours to reduce basal AKT activity.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for a short period (e.g., 15-30 minutes) to activate the AKT pathway.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473 and Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal to account for any changes in total protein levels.
-
Express the results as a percentage of the stimulated control to determine the dose-dependent inhibition of AKT phosphorylation.
-
Cellular Assay: Cell Viability (CellTiter-Glo®)
This assay measures the effect of Miransertib on cell proliferation and viability, providing a functional readout of its anti-cancer activity.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled multi-well plate at a density that ensures logarithmic growth throughout the experiment.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (typically 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration relative to the vehicle-treated control.
-
Determine the GI50 (the concentration that causes 50% growth inhibition) by fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly selective, allosteric pan-AKT inhibitor with a well-defined mechanism of action. Its selectivity profile, characterized by potent inhibition of all three AKT isoforms and minimal off-target activity at therapeutic concentrations, underscores its potential as a precision medicine. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of Miransertib and other kinase inhibitors, ensuring scientific rigor and the generation of reliable and reproducible data in the pursuit of novel therapeutics.
References
Methodological & Application
Miransertib HCl: A Technical Guide to Solubility and Stock Solution Preparation
Abstract
Miransertib (also known as ARQ 092) is a potent, selective, and orally bioavailable allosteric inhibitor of the serine/threonine protein kinase AKT (Protein Kinase B)[1][2]. As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently hyperactivated in various human cancers and developmental disorders, making it a key therapeutic target[2]. Miransertib inhibits all three AKT isoforms (AKT1, AKT2, and AKT3) with low nanomolar potency, disrupting downstream signaling, which in turn can inhibit cell proliferation and induce apoptosis in malignant cells[3][4]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the physicochemical properties, solubility, and preparation of stable, research-ready stock solutions of Miransertib HCl. Adherence to these protocols is critical for ensuring experimental reproducibility and accuracy.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation for its effective use in experimental settings. Miransertib is typically supplied as a hydrochloride (HCl) salt to improve its handling and formulation characteristics.
| Property | Value | Source(s) |
| Synonyms | ARQ 092 HCl, ARQ092, MK-7075 | [1][3][5] |
| CAS Number | 1313883-00-9 | [1] |
| Molecular Formula | C₂₇H₂₅ClN₆ | [1][6] |
| Molecular Weight | 468.99 g/mol | [1] |
| Appearance | Solid powder | [1] |
Note: The molecular weight may vary slightly between batches due to hydration. Always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate value when preparing molar solutions[1].
Mechanism of Action: Inhibition of the PI3K/AKT Pathway
Miransertib exerts its biological effects by targeting AKT, a central kinase in a signaling cascade crucial for cell survival, growth, and metabolism. The PI3K/AKT pathway is typically initiated by growth factors binding to receptor tyrosine kinases (RTKs). This leads to the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.
Unlike ATP-competitive inhibitors, Miransertib is an allosteric inhibitor. It binds to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation. This unique mechanism blocks the membrane translocation of inactive AKT and can even promote the dephosphorylation of already active, membrane-associated AKT, thereby providing a robust shutdown of downstream signaling[3][7].
References
- 1. medkoo.com [medkoo.com]
- 2. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Miransertib hydrochloride (ARQ-092, MK-7075) | pan-Akt inhibitor | Probechem Biochemicals [probechem.com]
- 6. Miransertib (ARQ 092) HCl | C27H25ClN6 | CID 67305743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Miransertib (ARQ 092), an orally-available, selective Akt inhibitor is effective against Leishmania | PLOS One [journals.plos.org]
Application Note & Protocol: In Vivo Xenograft Studies with Miransertib HCl
This document provides a comprehensive guide for researchers utilizing Miransertib HCl (also known as ARQ 092 or MK-7075) in preclinical in vivo xenograft models. It consolidates technical protocols with mechanistic insights to ensure robust and reproducible experimental outcomes.
Introduction: Targeting the AKT Hub
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell proliferation, survival, and metabolism. Its frequent dysregulation in human cancers has made it a prime target for therapeutic intervention.[1][2] this compound is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine protein kinase AKT (also known as Protein Kinase B).[3][4] By targeting all three isoforms (AKT1, 2, and 3), Miransertib effectively shuts down this pro-survival signaling axis, leading to reduced tumor cell proliferation and the induction of apoptosis.[5][6] This makes it a promising agent for cancers harboring mutations or amplifications within the PI3K/AKT pathway, such as those with PIK3CA mutations or PTEN loss.[4][7]
This guide details the essential steps for designing and executing in vivo xenograft studies to evaluate the anti-tumor efficacy of Miransertib, from model selection to pharmacodynamic analysis.
Mechanism of Action: Allosteric Inhibition of AKT
Unlike ATP-competitive inhibitors, Miransertib is an allosteric inhibitor. It binds to a pocket on the AKT protein distinct from the ATP-binding site.[3] This unique mechanism confers high selectivity and involves a dual mode of action:
-
Inhibition of Activation: Miransertib binds to inactive, unphosphorylated AKT, preventing its translocation to the cell membrane, a crucial step for its activation.[5][8]
-
Inhibition of Activity: It also binds to the active, phosphorylated form of AKT, directly inhibiting its kinase activity.[5]
This comprehensive inhibition of both inactive and active AKT isoforms effectively blocks downstream signaling to key effectors like mTOR, GSK3β, and PRAS40, thereby attenuating the oncogenic signaling cascade.[4][8]
Caption: PI3K/AKT signaling pathway and Miransertib's points of inhibition.
Preclinical In Vivo Xenograft Protocol
A meticulously planned protocol is fundamental for obtaining reliable data. This section outlines the critical components of a typical xenograft study.
Animal Model and Cell Line Selection
The choice of model is paramount and should be driven by the scientific question.
-
Animal Strain: Immunodeficient mice (e.g., athymic Nude, NOD/SCID) are standard for preventing graft rejection of human tumor cells.[9][10]
-
Tumor Models:
-
Cell Line-Derived Xenografts (CDX): Use cell lines with known genetic backgrounds, particularly those with activating mutations in PIK3CA or AKT1, or loss of the tumor suppressor PTEN. Examples include AN3CA (endometrial) and KPL-4 (breast) cells.[2][7] A typical protocol involves subcutaneously injecting 1 to 10 million cells suspended in saline or Matrigel into the flank of the mouse.[9]
-
Patient-Derived Xenografts (PDX): PDX models, which involve the direct implantation of patient tumor fragments, better retain the heterogeneity and molecular characteristics of the original tumor.[11][12] These are highly valuable for translational studies.
-
This compound Formulation for Oral Gavage
This compound is orally bioavailable.[1] Proper formulation is crucial for consistent absorption. The following are vehicle formulations reported in preclinical studies. Prepare fresh daily or as stability allows.
Protocol 1: Carboxymethylcellulose-Sodium (CMC-Na) Suspension
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC-Na in sterile water.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC-Na solution to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to achieve a uniform suspension at the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse at 10 mL/kg).[8]
Protocol 2: PEG300/Tween80 Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final solution, mix 400 µL of PEG300 with 50 µL of Tween80.
-
Add 50 µL of the DMSO stock solution to the PEG300/Tween80 mixture and mix until clear.
-
Add 500 µL of sterile water (ddH₂O) to bring the final volume to 1 mL. Use immediately.[8]
Dosing and Administration
The dose and schedule of Miransertib can significantly impact efficacy and tolerability. Preclinical studies have explored a range of doses, which can serve as a starting point for optimization.
| Model Type | Dose (mg/kg) | Schedule | Route | Reference |
| Endometrial PDX (AKT1-E17K) | 50, 75, 100 | 5 days on, 2 days off | Oral | [7] |
| Endometrial Xenograft (AN3CA) | 50, 100 | Daily (10 days) | Oral | [7] |
| Melanoma PDX (Vemurafenib-resistant) | 50, 75, 100 | 5 days on, 2 days off | Oral | [7] |
| HCC (Cirrhotic Rat Model) | 15 | 5 days on, 9 days off | Oral Gavage | [13] |
| Syngeneic Colon (CT-26) | 60 | Daily | Oral | [14] |
Protocol: Oral Gavage Administration
-
Ensure animals are properly restrained.
-
Measure the body weight of each mouse to calculate the precise volume of the drug formulation to be administered (typically 5-10 mL/kg).
-
Use a proper-sized, ball-tipped gavage needle.
-
Gently insert the needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal briefly after dosing to ensure no adverse reactions occur.
Experimental Workflow
A typical experimental timeline is crucial for planning and execution.
Caption: Generalized workflow for an in vivo xenograft efficacy study.
Efficacy and Pharmacodynamic Evaluation
Quantifying the biological effects of Miransertib is the primary goal of the study.
Tumor Growth Inhibition (TGI)
Protocol: Tumor Volume Measurement
-
Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (W² x L) / 2 .
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the percent TGI using the formula: % TGI = [1 - ((Tf - Ti) / (Cf - Ci))] x 100 Where:
-
Tf = Mean final tumor volume of the treated group
-
Ti = Mean initial tumor volume of the treated group
-
Cf = Mean final tumor volume of the vehicle control group
-
Ci = Mean initial tumor volume of the vehicle control group
-
Pharmacodynamic (PD) Biomarker Analysis
Confirming that Miransertib is inhibiting its target (AKT) in the tumor tissue is critical for interpreting efficacy data.[15] This is typically done by measuring the phosphorylation status of AKT and its downstream substrates.
Protocol: Tumor Collection and Analysis
-
At the study endpoint (or at specific time points post-dose), euthanize the mice.
-
Excise tumors promptly. For protein analysis, snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. For histology, fix a portion in 10% neutral buffered formalin.
-
Western Blotting: Homogenize the frozen tumor tissue to extract proteins. Perform Western blot analysis using antibodies against phosphorylated AKT (pAKT Ser473), total AKT, phosphorylated PRAS40 (pPRAS40), and phosphorylated S6 (pS6) to assess pathway inhibition.[4][13]
-
Immunohistochemistry (IHC): Use the formalin-fixed, paraffin-embedded (FFPE) tumor sections to perform IHC staining for the same biomarkers to visualize pathway inhibition within the tumor architecture.
Toxicity and Tolerability Assessment
Monitoring for adverse effects is a regulatory and ethical requirement.
-
Body Weight: Measure animal body weight 2-3 times per week. A sustained body weight loss of >15-20% is often an endpoint criterion.
-
Clinical Observations: Daily monitor animals for signs of distress, such as changes in posture, activity, or grooming.
-
Gross Necropsy: At the end of the study, a gross examination of major organs can identify any treatment-related abnormalities.
Conclusion
This compound is a potent AKT inhibitor with significant anti-tumor activity in preclinical models, particularly those with a hyperactivated PI3K/AKT pathway.[2][6] Successful in vivo evaluation depends on a well-designed study incorporating appropriate animal models, optimized drug formulation and dosing, and robust methods for assessing both efficacy and on-target pharmacodynamic effects. The protocols and insights provided in this guide offer a framework for researchers to confidently and effectively investigate the therapeutic potential of Miransertib in their xenograft studies.
References
- 1. Facebook [cancer.gov]
- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hcplive.com [hcplive.com]
- 6. ern-ithaca.eu [ern-ithaca.eu]
- 7. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 8. selleckchem.com [selleckchem.com]
- 9. altogenlabs.com [altogenlabs.com]
- 10. southernresearch.org [southernresearch.org]
- 11. Combined Targeting of mTOR and AKT is an Effective Strategy for Basal-like Breast Cancer in Patient-derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Growth Inhibition Assays Using Miransertib HCl
Introduction: Targeting the PI3K/AKT Pathway with Miransertib HCl
This compound (also known as ARQ 092) is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine protein kinase AKT (Protein Kinase B).[1][2] It demonstrates impressive inhibitory activity against all three AKT isoforms (AKT1, AKT2, and AKT3) with IC50 values in the low nanomolar range.[3][4][5] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common driver in many human cancers and overgrowth syndromes.[2][6][7]
Miransertib's allosteric mechanism of action involves binding to a site distinct from the ATP-binding pocket, which inhibits both active and inactive forms of AKT.[8][9] This leads to a downstream reduction in the phosphorylation of key AKT substrates and, consequently, the induction of apoptosis and inhibition of cell proliferation in tumors with a hyperactivated PI3K/AKT pathway.[1][2] These characteristics make Miransertib a valuable tool for both basic research into AKT signaling and preclinical investigations into targeted cancer therapies and treatments for conditions like Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS).[8][10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust in vitro growth inhibition assay to evaluate the efficacy of this compound.
Scientific Principles of Growth Inhibition Assays
The primary goal of a growth inhibition assay is to quantify the effect of a test compound, in this case, this compound, on the proliferation of a cell population. The output is typically a dose-response curve, from which key parameters like the half-maximal inhibitory concentration (IC50) can be derived.[12] The selection of an appropriate assay method is critical and depends on the specific research question, cell type, and available equipment. Common methods rely on measuring:
-
Metabolic Activity: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the activity of mitochondrial dehydrogenases in viable cells, which reduce a tetrazolium salt to a colored formazan product.[13][14][15]
-
ATP Content: Luminescence-based assays, such as the CellTiter-Glo® assay, quantify the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[16][17][18]
-
Total Biomass: The Sulforhodamine B (SRB) assay is a colorimetric method that measures total cellular protein content, providing a proxy for cell number.[19][20][21]
Each method has its advantages and limitations. For instance, MTT assays are cost-effective but can be affected by changes in cellular metabolism that are independent of proliferation.[22] ATP-based assays are highly sensitive and have a simple "add-mix-measure" protocol, making them suitable for high-throughput screening.[16] SRB assays are less susceptible to metabolic artifacts and offer a stable endpoint.[20]
The Causality Behind Experimental Choices
A well-designed growth inhibition assay is a self-validating system. The choices made at each step, from cell line selection to data analysis, are interconnected and crucial for generating reliable and reproducible data.
-
Assay Duration: The incubation time with Miransertib should be sufficient to allow for a measurable effect on cell proliferation. This is typically determined empirically but often ranges from 48 to 72 hours. Shorter incubation times may not capture the full inhibitory effect, while longer incubations can lead to nutrient depletion and cell death unrelated to the drug's activity.
-
Controls: The inclusion of appropriate controls is non-negotiable for a valid experiment. These include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Miransertib. This accounts for any potential effects of the solvent on cell growth.
-
Untreated Control: Cells grown in culture medium alone, representing 100% viability.
-
Positive Control: A known inhibitor of cell proliferation to ensure the assay is performing as expected.
-
-
Dose Range: A wide range of Miransertib concentrations should be tested to generate a complete dose-response curve. A common approach is to use serial dilutions, typically spanning several orders of magnitude, to accurately determine the IC50 value.
Visualizing the Mechanism: The PI3K/AKT Signaling Pathway
The following diagram illustrates the PI3K/AKT signaling pathway and the point of inhibition by Miransertib. Growth factor binding to a receptor tyrosine kinase (RTK) activates PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane, where it is activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. Miransertib allosterically inhibits AKT, blocking these downstream effects.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for performing a growth inhibition assay using this compound. Three common protocols are presented: MTT, CellTiter-Glo®, and SRB assays.
General Preparations
-
Cell Culture: Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
Serial Dilutions: On the day of the experiment, prepare a series of working solutions of this compound by serially diluting the stock solution in the appropriate cell culture medium.
Protocol 1: MTT Assay
This protocol is adapted from standard MTT assay procedures.[13][22]
Materials:
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Workflow:
Caption: Workflow for the MTT-based growth inhibition assay.
Step-by-Step Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 1,000-100,000 cells/well) in a final volume of 100 µL of culture medium.[13] Allow the cells to adhere and recover by incubating overnight.
-
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions for the Promega CellTiter-Glo® assay.[16][17][27]
Materials:
-
Opaque-walled 96-well plates (to minimize well-to-well crosstalk)
-
CellTiter-Glo® Reagent
-
Luminometer
Workflow:
Caption: Workflow for the CellTiter-Glo® growth inhibition assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at the desired density in 100 µL of culture medium. Allow cells to attach overnight.
-
Compound Treatment: Add this compound at various concentrations to the wells. Include appropriate controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.[17]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17] Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Protocol 3: Sulforhodamine B (SRB) Assay
This protocol is a generalized procedure for the SRB assay.[19][20][21]
Materials:
-
96-well flat-bottom tissue culture plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Workflow:
Caption: Workflow for the SRB-based growth inhibition assay.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the previous protocols. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the culture medium and add 100 µL of cold 10% TCA to each well to fix the cells.[19] Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA and wash the plates four to five times with 1% acetic acid to remove unbound dye.[19] Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[19]
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[28] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[20]
-
Absorbance Measurement: Measure the absorbance at an appropriate wavelength, such as 540 nm, using a microplate reader.[19]
Data Analysis and Presentation
Calculating Percentage Growth Inhibition
For each concentration of this compound, calculate the percentage of growth inhibition relative to the vehicle control using the following formula:
% Growth Inhibition = [1 - (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100
Generating a Dose-Response Curve and Determining IC50
Plot the percentage of growth inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism). From this curve, the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth, can be determined.[20]
Example Data Presentation
The following table summarizes hypothetical IC50 values for this compound in different cancer cell lines, highlighting the importance of the genetic background of the cells.
| Cell Line | Cancer Type | Key Genetic Alteration(s) | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA mutation | 15 |
| PC-3 | Prostate Cancer | PTEN null | 25 |
| A549 | Lung Cancer | Wild-type PIK3CA and PTEN | >1000 |
| MDA-MB-468 | Breast Cancer | PTEN null | 10 |
Note: These are example values for illustrative purposes only. Actual IC50 values should be determined experimentally.
Conclusion and Future Directions
This application note provides a comprehensive framework for conducting robust and reliable growth inhibition assays to evaluate the in vitro efficacy of the AKT inhibitor this compound. By carefully selecting cell lines with a hyperactivated PI3K/AKT pathway and employing standardized protocols with appropriate controls, researchers can generate high-quality data to advance our understanding of AKT signaling and the therapeutic potential of Miransertib.
Future studies could involve combining Miransertib with other targeted therapies to investigate potential synergistic effects and overcome mechanisms of drug resistance. Additionally, these in vitro findings can guide the design of in vivo studies to assess the efficacy of Miransertib in preclinical animal models of cancer and overgrowth syndromes.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Miransertib (ARQ-092) HCl | Akt Inhibitor | AmBeed.com [ambeed.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medkoo.com [medkoo.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. benchchem.com [benchchem.com]
- 21. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 26. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 27. promega.com [promega.com]
- 28. SRB assay for measuring target cell killing [protocols.io]
Application Note & Protocol: A Researcher's Guide to the Dissolution and Handling of Miransertib HCl (ARQ 092)
Abstract
Miransertib hydrochloride (also known as ARQ 092 HCl) is a potent, selective, and orally bioavailable allosteric inhibitor of the AKT serine/threonine kinase, targeting all three isoforms (AKT1, AKT2, and AKT3) with low nanomolar efficacy[1][2][3]. Its critical role in probing the PI3K/AKT/mTOR signaling pathway makes it an invaluable tool in oncology, rare genetic disorders like Proteus syndrome, and other fields driven by hyperactive AKT signaling[1][4][5]. The successful application of Miransertib HCl in any experimental setting—be it in vitro cell culture or in vivo animal models—is fundamentally dependent on its proper dissolution and handling. This guide provides a comprehensive, experience-driven framework for preparing stable, biologically active solutions of this compound, ensuring data reproducibility and integrity. We will delve into the causality behind solvent selection, provide validated, step-by-step protocols for various applications, and outline best practices for storage and safety.
Physicochemical Profile & Mechanism of Action
Understanding the fundamental properties of a compound is the first step toward its effective use. This compound is an organic small molecule whose characteristics dictate its solubility and handling requirements.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | ARQ 092 HCl, ARQ-092 hydrochloride | [1][4] |
| CAS Number | 1313883-00-9 | [1][4] |
| Molecular Formula | C₂₇H₂₅ClN₆ | [4][6] |
| Molecular Weight | 468.99 g/mol | [4][6] |
| Appearance | Solid powder / Crystalline solid |[3][4] |
Scientific Rationale: Allosteric Inhibition of the AKT Pathway
This compound functions by disrupting the PI3K/AKT/mTOR pathway, a central signaling cascade that governs cell proliferation, survival, and metabolism. Unlike ATP-competitive inhibitors, Miransertib is an allosteric inhibitor. It binds to an inactive conformation of AKT, preventing its localization to the cell membrane and subsequent activation by upstream kinases like PDK1[3][7]. This mechanism allows it to effectively shut down both wild-type and certain mutated forms of AKT, such as the AKT1-E17K mutation found in Proteus syndrome[1][3]. Its potent inhibition of AKT phosphorylation prevents the activation of downstream targets, ultimately leading to reduced cell proliferation and apoptosis in susceptible cancer cell lines[5][7].
Caption: this compound allosterically inhibits AKT activation, blocking the PI3K/AKT/mTOR pathway.
Solubility Profile and Solvent Selection
The hydrochloride salt form of Miransertib influences its solubility. While salts of organic compounds can sometimes be water-soluble, this compound is practically insoluble in aqueous solutions and ethanol[2][8]. This necessitates the use of an organic solvent for initial stock preparation.
Causality of Solvent Choice:
-
Dimethyl Sulfoxide (DMSO): DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. Its polar aprotic nature effectively solvates the molecule. For optimal results and to prevent degradation of the compound, it is critical to use anhydrous, high-purity DMSO [2][7]. Moisture contamination in DMSO can significantly reduce the solubility of many compounds[2][7].
-
Ethanol & Water: this compound exhibits poor solubility in ethanol and is considered insoluble in water[2]. Attempting to dissolve the compound directly in cell culture media or PBS will result in suspension, not a true solution, leading to inaccurate dosing and unreliable experimental outcomes.
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Application | Source(s) |
|---|---|---|---|---|
| DMSO | ≥ 10 mg/mL | ≥ 21.32 mM | In Vitro Stock | [3] |
| DMSO | 8 mg/mL | 18.49 mM | In Vitro Stock | [2] |
| Water | Insoluble | N/A | Not Recommended | [2] |
| Ethanol | Insoluble / ~0.3 mg/mL | ~0.64 mM | Not Recommended | [2][3] |
| DMF | 12.5 mg/mL | 26.65 mM | In Vitro Stock |[3] |
Experimental Protocols
Adherence to validated protocols is essential for experimental reproducibility. The following sections provide step-by-step methodologies for preparing this compound for common laboratory applications.
Protocol 1: Preparation of High-Concentration Stock Solution for In Vitro Use
This protocol details the preparation of a concentrated stock solution in DMSO, which serves as the foundation for subsequent dilutions into cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (e.g., cell culture grade)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated pipettes and sterile tips
Methodology:
-
Pre-Calculation: Determine the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). Use a molarity calculator or the formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) × Molecular Weight ( g/mol ))
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood or on a balance with a draft shield.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. The final solution should be clear and free of any visible particulates.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials[1]. Store as recommended in Table 3.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock into aqueous cell culture media. The primary goal is to achieve the final desired concentration while keeping the DMSO concentration at a non-toxic level (typically ≤0.5%, with ≤0.1% being ideal).
Methodology:
-
Serial Dilution: It is highly recommended to perform a serial dilution. Directly adding a small volume of highly concentrated DMSO stock to a large volume of media can cause the compound to precipitate out of solution (a phenomenon known as "crashing out").
-
Example: To achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution):
-
First, prepare an intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of sterile culture medium (creates a 100 µM intermediate solution).
-
Vortex the intermediate solution gently.
-
Add the required volume of this 100 µM solution to your final culture volume (e.g., add 100 µL to 900 µL of media in a well for a final volume of 1 mL).
-
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to control cells. This ensures that any observed effects are due to the compound and not the solvent.
Protocol 3: Preparation of Formulations for In Vivo Studies
In vivo applications require specialized vehicles to ensure bioavailability and minimize toxicity. Direct injection of DMSO-based solutions is often not feasible. Below are examples of formulations reported by suppliers. Note: These formulations should be prepared fresh immediately before use. [2][7]
Formulation A: PEG300 / Tween80 / Water Vehicle [2][7]
-
Dissolve this compound in DMSO to create a highly concentrated initial stock (e.g., 25 mg/mL).
-
In a separate sterile tube, prepare the vehicle. For a 1 mL final volume, this might consist of:
-
400 µL of PEG300
-
50 µL of Tween80
-
500 µL of sterile deionized water (ddH₂O)
-
-
To prepare the dosing solution, add 50 µL of the 25 mg/mL DMSO stock to the 400 µL of PEG300. Mix until clear.
-
Add the 50 µL of Tween80 to the PEG300/drug mixture. Mix until clear.
-
Finally, add the 500 µL of ddH₂O to bring the total volume to 1 mL. Mix thoroughly. The final solution should be clear.
Formulation B: SBE-β-CD in Saline Vehicle [1]
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
Dissolve this compound in DMSO to create an initial stock (e.g., 25 mg/mL).
-
To prepare the dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD/saline solution.
-
Mix thoroughly until a clear solution is achieved.
Storage and Stability
Proper storage is paramount to maintaining the chemical integrity and biological activity of this compound.
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Rationale & Notes | Source(s) |
|---|---|---|---|---|
| Solid Powder | -20°C | ≥ 3 years | Protect from light and moisture. Store in a tightly sealed container in a desiccated environment. | [2][4] |
| DMSO Stock Solution | -20°C | ~1 month | Suitable for short-term storage. | [1] |
| DMSO Stock Solution | -80°C | ≥ 6 months | Recommended for long-term storage. Aliquoting is critical to avoid freeze-thaw cycles. |[1][9] |
Safety and Handling Precautions
As with any laboratory chemical, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the solid powder and concentrated solutions[10].
-
Handling Environment: Handle the powder in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation[10].
-
Exposure: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention[10]. If inhaled, move to fresh air[10].
-
Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations[10].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Miransertib (ARQ 092) HCl | C27H25ClN6 | CID 67305743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. targetmol.com [targetmol.com]
Application Notes and Protocols: Miransertib HCl for Primary Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Miransertib HCl, a potent and selective allosteric AKT inhibitor, in primary cell cultures. This document is designed to offer both the scientific rationale and practical, field-proven protocols to ensure robust and reproducible experimental outcomes.
Scientific Foundation: Understanding Miransertib and the PI3K/AKT/mTOR Axis in a Primary Cell Context
This compound (also known as ARQ 092) is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3) with high potency.[1][2][3] Its allosteric mechanism of action involves binding to a pocket on the kinase, which locks it in an inactive conformation and prevents its translocation to the plasma membrane, thereby inhibiting its phosphorylation and activation.[4][5]
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism.[6][7] Dysregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in many human cancers and developmental disorders.[8][9] Miransertib's ability to potently inhibit AKT makes it a valuable tool for investigating the consequences of pathway hyperactivation and a promising therapeutic agent.[3][8]
The Imperative of Primary Cell Models
While immortalized cancer cell lines have been instrumental in oncology research, they often undergo significant genetic and epigenetic changes during prolonged culture, potentially losing the heterogeneity and microenvironmental context of the original tumor.[1][10] Primary cell cultures, derived directly from patient tumors or other tissues, offer a more biologically relevant model system.[1][11] They better represent the in vivo state, including the cellular heterogeneity and drug response variability observed in patients.[12][13] However, this biological relevance comes with challenges, including a finite lifespan, greater sensitivity to culture conditions, and the potential for overgrowth by stromal cells like fibroblasts.[1][10]
Miransertib in Primary Cells: Key Considerations
When utilizing this compound in primary cell cultures, several factors must be considered:
-
Cellular Heterogeneity: Primary tumors are composed of diverse cell populations, which can exhibit varied responses to targeted therapies.[12][14] This heterogeneity can influence the overall efficacy of AKT inhibition.
-
Donor-to-Donor Variability: Primary cells from different individuals will have unique genetic backgrounds and tumor microenvironments, leading to potential differences in their sensitivity to Miransertib.
-
Culture Conditions: The composition of the culture medium and the use of extracellular matrix coatings can significantly impact the behavior and drug response of primary cells.[1]
-
Stromal Cell Contamination: The presence of non-malignant cells, such as fibroblasts, can confound experimental results.[10] Techniques to enrich for the target cell population or specialized culture media may be necessary.[15]
Mechanism of Action: Visualizing Miransertib's Impact
This compound exerts its effects by inhibiting the kinase activity of AKT, a central node in the PI3K/AKT/mTOR signaling pathway. The following diagram illustrates this mechanism.
References
- 1. Efficient and simple approach to in vitro culture of primary epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opticalcore.wisc.edu [opticalcore.wisc.edu]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. High Sensitivity of Circulating Tumor Cells Derived from a Colorectal Cancer Patient for Dual Inhibition with AKT and mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Maximising the potential of AKT inhibitors as anti-cancer treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Heterogeneity in cancer cells: variation in drug response in different primary and secondary colorectal cancer cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. promocell.com [promocell.com]
Application Notes and Protocols for the Long-Term Storage and Stability of Miransertib HCl Solutions
Abstract
Miransertib (also known as ARQ 092) is a potent, orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT, targeting all three isoforms (AKT1, AKT2, and AKT3) with nanomolar efficacy.[1][2] As a critical tool in cancer research and in the investigation of overgrowth syndromes like Proteus syndrome, the integrity and stability of Miransertib solutions are paramount for generating reproducible and reliable experimental data.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the preparation, long-term storage, and stability assessment of Miransertib hydrochloride (HCl) solutions. It synthesizes chemical principles with established analytical methodologies to ensure the compound's efficacy and purity are maintained throughout its experimental lifecycle.
Introduction to Miransertib HCl
Miransertib is a pivotal inhibitor of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers and developmental disorders.[3] The compound binds to and inhibits AKT in a non-ATP competitive manner, preventing its downstream signaling that promotes cell proliferation, survival, and migration.[4] Miransertib is supplied as a hydrochloride salt to improve its physicochemical properties. Understanding the nature of this salt form is crucial, as it influences solubility, stability, and handling. The presence of ionizable functional groups in the Miransertib structure dictates its pH-dependent behavior in aqueous environments.
Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | ARQ 092 HCl, Miransertib hydrochloride | [1] |
| Chemical Formula | C₂₇H₂₅ClN₆ | [1] |
| Molecular Weight | 468.99 g/mol | [1] |
| CAS Number | 1313883-00-9 | [1] |
| Appearance | Solid powder | [1] |
Mechanism of Action: The PI3K/AKT/mTOR Pathway
Miransertib exerts its therapeutic effect by inhibiting AKT, a central node in the PI3K/AKT/mTOR pathway. This pathway is critical for regulating cell growth, proliferation, and survival. The diagram below illustrates the canonical pathway and the point of inhibition by Miransertib.
Figure 1: The PI3K/AKT/mTOR signaling pathway and Miransertib's point of inhibition.
Preparation and Storage of this compound Solutions
The stability of this compound is critically dependent on the choice of solvent and storage conditions. Improper handling can lead to degradation, precipitation, or loss of activity.
Recommended Solvents and Solubility
This compound is sparingly soluble in aqueous solutions and ethanol but exhibits high solubility in dimethyl sulfoxide (DMSO).[5][6]
| Solvent | Solubility Data | Recommendations |
| DMSO | ≥ 75 mg/mL (~160 mM) | Recommended primary solvent for stock solutions. Use anhydrous, high-purity DMSO to prevent moisture contamination, which can reduce solubility.[5][6] |
| Ethanol | ~4-6 mg/mL | Can be used as a co-solvent but is not ideal for high-concentration stock solutions. |
| Water | Insoluble | Not suitable for preparing primary stock solutions.[5][6] |
| PBS (pH 7.4) | Very low | Direct dissolution in PBS is not recommended. Dilution from a DMSO stock is required for aqueous-based assays. |
| Cell Culture Medium | Very low | For cell-based assays, dilute a high-concentration DMSO stock directly into the medium immediately before use. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the powder.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from this compound (MW = 468.99 g/mol ):
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 468.99 g/mol * (1000 mg / 1 g) = 4.69 mg
-
-
Dissolution: Aseptically add the calculated volume of anhydrous, sterile-filtered DMSO to the vial containing the pre-weighed this compound powder.
-
Homogenization: Vortex the solution for 1-2 minutes. If necessary, sonicate briefly in a water bath to ensure complete dissolution. The solution should be clear and free of particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into small-volume, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Recommended Storage Conditions
Proper storage temperature is the most critical factor in maintaining the long-term stability of this compound.
| Form | Temperature | Duration | Rationale & Best Practices |
| Solid Powder | -20°C | ≥ 3 years | Store in a desiccator or with desiccant packs to protect from moisture. Keep protected from light.[1] |
| DMSO Stock Solution | -80°C | ≥ 1 year | Optimal for long-term storage. Minimizes solvent evaporation and slows degradation kinetics.[2] |
| -20°C | ≤ 6 months | Suitable for intermediate-term storage. Ensure vials are tightly sealed.[2] | |
| Aqueous Working Solutions | 2-8°C or on ice | < 24 hours | Prepare fresh daily. this compound is prone to precipitation and potential degradation in aqueous media. Do not store aqueous dilutions. |
Stability Assessment of this compound Solutions
To ensure the integrity of experimental results, particularly in long-term studies, it is essential to have a system for validating the stability of this compound solutions. This involves subjecting the compound to stress conditions (forced degradation) and using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify any degradation.
Principles of Forced Degradation
Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to identify likely degradation products and establish the inherent stability of the molecule. This information is crucial for developing a stability-indicating analytical method that can separate the intact drug from its degradants.
References
- 1. japsonline.com [japsonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Assessing Downstream Effects of Miransertib HCl with Immunohistochemistry: An Application Note and Protocol
Introduction: Targeting the PI3K/AKT/mTOR Pathway with Miransertib HCl
Miransertib (also known as ARQ 092 or MK-7075) is a potent, orally bioavailable, allosteric inhibitor of the serine/threonine protein kinase AKT (Protein Kinase B).[1][2][3] It selectively targets all three AKT isoforms (AKT1, AKT2, and AKT3), playing a critical role in modulating the PI3K/AKT/mTOR signaling pathway.[2][4] This pathway is a central regulator of numerous cellular processes, including cell proliferation, survival, growth, and metabolism.[5][6] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various human cancers and overgrowth syndromes, such as PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome, making it a key target for therapeutic intervention.[7][8][9]
Miransertib's unique allosteric mechanism of action involves binding to and inhibiting both the active and inactive forms of AKT, thereby preventing its downstream signaling.[8][9] This leads to a reduction in the phosphorylation of key effector proteins, ultimately inhibiting tumor cell proliferation and inducing apoptosis.[3] Given its mechanism, accurately assessing the pharmacodynamic effects of Miransertib in preclinical and clinical settings is crucial for determining treatment efficacy and understanding the biological response.
Immunohistochemistry (IHC) is a powerful and widely used technique for visualizing the distribution and abundance of specific proteins within the spatial context of tissues.[10][11] This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to utilize IHC to assess the downstream effects of this compound treatment. We will focus on the detection of key phosphorylated proteins in the AKT pathway—specifically phospho-AKT (p-AKT), phospho-S6 Ribosomal Protein (p-S6), and phospho-4E-BP1 (p-4E-BP1)—as pharmacodynamic biomarkers of Miransertib activity.
Scientific Rationale: Why These Markers?
The selection of p-AKT, p-S6, and p-4E-BP1 as biomarkers is grounded in their direct roles downstream of AKT. A reduction in the phosphorylation of these proteins following Miransertib treatment provides direct evidence of target engagement and pathway inhibition.
-
Phospho-AKT (Ser473/Thr308): The phosphorylation of AKT at Serine 473 and Threonine 308 is critical for its full activation.[12] Therefore, a decrease in p-AKT levels is a direct indicator of Miransertib's inhibitory effect on AKT itself.[13][14]
-
Phospho-S6 Ribosomal Protein (Ser235/236): S6 ribosomal protein is a component of the 40S ribosomal subunit and is involved in protein synthesis. It is phosphorylated by S6 kinase (S6K), which is a downstream effector of mTORC1. As AKT activates mTORC1, a decrease in p-S6 serves as a reliable indicator of reduced mTORC1 activity resulting from AKT inhibition.[15][16]
-
Phospho-4E-BP1 (Thr37/46): Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is another key downstream target of mTORC1.[17] When hypophosphorylated, 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation.[17][18] mTORC1-mediated hyperphosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing translation to proceed.[19] A decrease in p-4E-BP1 levels following Miransertib treatment indicates a reduction in mTORC1 signaling and a subsequent block in translation initiation.[18]
Visualizing the Pathway and Experimental Approach
To provide a clear conceptual framework, the following diagrams illustrate the Miransertib-targeted signaling pathway and the general experimental workflow for assessing its downstream effects using IHC.
Caption: this compound inhibits AKT, blocking downstream signaling through mTORC1.
Caption: General workflow for IHC analysis of pharmacodynamic biomarkers.
Protocols for Immunohistochemical Staining
The following protocols are designed to be self-validating by incorporating essential controls and providing clear decision points. It is imperative to optimize these protocols for your specific laboratory conditions, antibodies, and tissue types.
I. Reagents and Materials
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide solution (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
-
Primary antibodies (see Table 1 for recommendations)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, as appropriate)
-
3,3'-Diaminobenzidine (DAB) chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
| Target | Recommended Antibody | Typical Dilution | Antigen Retrieval |
| p-AKT (Ser473) | Rabbit mAb (e.g., Cell Signaling Technology #4060) | 1:50 - 1:100 | Citrate Buffer, pH 6.0 |
| p-S6 (Ser235/236) | Rabbit mAb (e.g., Cell Signaling Technology #4858) | 1:200 - 1:400 | Citrate Buffer, pH 6.0 |
| p-4E-BP1 (Thr37/46) | Rabbit mAb (e.g., Cell Signaling Technology #2855) | 1:100 - 1:200 | Citrate Buffer, pH 6.0 |
Table 1: Recommended Primary Antibodies and Starting Conditions. Note: Optimal dilutions and retrieval methods must be determined empirically.
II. Step-by-Step Staining Protocol
-
Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each. b. Immerse in 100% ethanol: 2 changes, 3 minutes each. c. Immerse in 95% ethanol: 1 change, 3 minutes. d. Immerse in 70% ethanol: 1 change, 3 minutes. e. Rinse thoroughly in dH₂O.
-
Antigen Retrieval: a. Pre-heat antigen retrieval solution to 95-100°C in a water bath or steamer. b. Immerse slides in the hot retrieval solution for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides in dH₂O, then in PBS/TBS.
-
Peroxidase Block: a. Immerse slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity. b. Rinse slides in PBS/TBS: 3 changes, 5 minutes each.
-
Protein Block: a. Incubate slides with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody in blocking buffer to its optimal concentration. b. Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: a. Rinse slides in PBS/TBS: 3 changes, 5 minutes each. b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature.
-
Detection: a. Rinse slides in PBS/TBS: 3 changes, 5 minutes each. b. Prepare the DAB chromogen solution immediately before use. c. Apply the DAB solution to the tissue sections and monitor for color development (typically 1-10 minutes). d. Stop the reaction by immersing the slides in dH₂O.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. Rinse with running tap water. c. "Blue" the sections in a suitable bluing reagent or tap water. d. Dehydrate the sections through graded ethanol and xylene. e. Apply a coverslip using a permanent mounting medium.
Ensuring Trustworthiness: A Self-Validating System
For every IHC experiment, the inclusion of appropriate controls is non-negotiable for ensuring the validity and reproducibility of the results.[10][20] Adherence to these control strategies is essential for a self-validating experimental design.[21][22]
-
Positive Tissue Control: A tissue known to express the target antigen at high levels (e.g., a relevant cancer cell line xenograft with a known activating PI3K/AKT pathway mutation). This control validates that the antibody and detection system are working correctly.
-
Negative Tissue Control: A tissue known to lack the target antigen. This control helps to assess the level of non-specific background staining.
-
No Primary Antibody Control: A slide from the test tissue is run through the entire protocol, but the primary antibody is omitted (replaced with antibody diluent). This control is crucial for identifying non-specific staining from the secondary antibody or detection system.
-
Isotype Control: A slide is incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody. This control helps to differentiate specific antigen staining from non-specific Fc receptor binding or other protein-protein interactions.
Data Analysis and Interpretation: From Qualitative to Quantitative
The assessment of IHC staining can range from semi-quantitative scoring to fully quantitative digital image analysis.[23][24] The choice of method depends on the research question and available resources.
Semi-Quantitative Analysis: The H-Score
A common method for scoring IHC is the H-Score (Histoscore), which combines both the intensity of the stain and the percentage of positive cells.
H-Score = Σ (I x PC)
Where:
-
I = Intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong)
-
PC = Percentage of cells at that intensity (0-100%)
The final H-Score will range from 0 to 300. This method provides a more nuanced assessment than simply recording the percentage of positive cells.[23]
| Staining Intensity | Score (I) | Description |
| No Staining | 0 | No discernible color in the relevant cellular compartment. |
| Weak | 1 | Faint, barely perceptible staining. |
| Moderate | 2 | Distinct, easily visible staining. |
| Strong | 3 | Dark, intense staining. |
Table 2: Staining Intensity Scoring System.
Quantitative Digital Image Analysis
For more objective and reproducible data, automated digital image analysis is recommended.[11][25][26] Software platforms can segment tissue into relevant compartments (e.g., tumor vs. stroma, nucleus vs. cytoplasm) and measure staining intensity and area with high precision.[11] This approach minimizes inter- and intra-observer variability.[11]
Expected Results:
In tissues responsive to Miransertib, a statistically significant decrease in the H-score or quantitative intensity of p-AKT, p-S6, and p-4E-BP1 is expected in the treated group compared to the vehicle control group. The magnitude of this decrease will be indicative of the drug's pharmacodynamic activity.
Conclusion
Immunohistochemistry is an indispensable tool for elucidating the in-situ pharmacodynamic effects of AKT inhibitors like this compound. By carefully selecting downstream biomarkers, implementing robust and well-controlled protocols, and utilizing systematic analysis methods, researchers can obtain reliable data on target engagement and pathway modulation. The protocols and guidelines presented in this application note provide a comprehensive framework for assessing the biological activity of Miransertib, thereby supporting its continued development as a targeted therapy for cancers and overgrowth syndromes driven by a hyperactive PI3K/AKT/mTOR pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Functional Mapping of AKT Signaling and Biomarkers of Response from the FAIRLANE Trial of Neoadjuvant Ipatasertib plus Paclitaxel for Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IHC expression of AKT in different grades of epithelial dysplasia: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ern-ithaca.eu [ern-ithaca.eu]
- 10. Controls for Immunohistochemistry: The Histochemical Society’s Standards of Practice for Validation of Immunohistochemical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging and Quantitative Immunohistochemistry | Basicmedical Key [basicmedicalkey.com]
- 12. SignalStain® Akt Pathway IHC Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 13. Immunohistochemical demonstration of phospho-Akt in high Gleason grade prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phospho-S6 Ribosomal Protein (Ser235/236) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Which phospho-S6 ribosomal protein (Ser235/236) antibody do you suggest for paraffin-embedded immunohistochemistry (IHC-P) with human samples? | Cell Signaling Technology [cellsignal.com]
- 17. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. The expression and significance of p4E‐BP1/4E‐BP1 in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-4E-BP1 (Thr70) II Antibody | Cell Signaling Technology [cellsignal.com]
- 20. cdn.elitelearning.com [cdn.elitelearning.com]
- 21. precisionformedicine.com [precisionformedicine.com]
- 22. Principles of Analytic Validation… | College of American Pathologists [cap.org]
- 23. maxanim.com [maxanim.com]
- 24. IMMUNOHISTOCHEMISTRY QUANTIFICATION BY A DIGITAL COMPUTER-ASSISTED METHOD COMPARED TO SEMIQUANTITATIVE ANALYSIS | Clinics [elsevier.es]
- 25. Quantitative image analysis of immunohistochemical stains using a CMYK color model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Miransertib HCl in Cellular Assays: A Guide to Assessing Viability and Apoptosis
Introduction: Targeting the PI3K/AKT/mTOR Pathway with Miransertib HCl
This compound (also known as ARQ 092) is a potent, orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT (also known as Protein Kinase B).[1][2] It selectively targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with low nanomolar potency, making it a critical tool for investigating cellular processes regulated by the PI3K/AKT/mTOR signaling pathway.[1][3][4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[6][7][8] Its frequent dysregulation in various cancers makes it a prime target for therapeutic intervention.[2][6] Miransertib has shown significant anti-proliferative activity in a range of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway.[1][9]
These application notes provide a comprehensive guide for researchers utilizing this compound to assess its impact on cell viability and apoptosis. We will delve into the mechanistic rationale behind the experimental design, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation and troubleshooting.
The Science Behind the Method: How this compound Induces Cell Death
The PI3K/AKT/mTOR pathway is a critical pro-survival signaling cascade.[6][7][10] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[8][11] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated.[6][8] Activated, phosphorylated AKT (p-AKT) then phosphorylates a multitude of downstream substrates to promote cell survival and inhibit apoptosis.[9][12] One of the key mechanisms by which p-AKT promotes survival is through the inhibition of pro-apoptotic proteins like BAD and the FOXO family of transcription factors, and by preventing the release of cytochrome c from mitochondria.[9][11]
Miransertib, as an AKT inhibitor, disrupts this pro-survival signaling. By preventing the phosphorylation and activation of AKT, it effectively "turns off" the downstream survival signals. This leads to the activation of pro-apoptotic pathways, culminating in programmed cell death.[2] A key event in this process is the activation of executioner caspases, such as caspase-3 and caspase-7, which are critical mediators of apoptosis.[13][14]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: this compound inhibits AKT, a key node in the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and survival, and the induction of apoptosis.
Experimental Design: Choosing the Right Assay
To comprehensively evaluate the effects of this compound, a multi-faceted approach employing a combination of assays is recommended. This allows for a more complete picture of the cellular response, distinguishing between cytostatic (inhibition of proliferation) and cytotoxic (cell death) effects.
| Assay Type | Principle | Endpoint Measured | Recommended Assay |
| Metabolic Viability | Reduction of a tetrazolium salt by metabolically active cells. | Cellular metabolic activity, an indicator of viable cells. | MTT or MTS Assay |
| ATP-Based Viability | Quantitation of ATP, a marker of metabolically active cells. | Intracellular ATP levels, directly proportional to the number of viable cells. | CellTiter-Glo® Luminescent Cell Viability Assay |
| Apoptosis Induction | Measurement of the activity of key executioner caspases. | Caspase-3 and -7 activity, a hallmark of apoptosis. | Caspase-Glo® 3/7 Assay |
Protocols: Step-by-Step Methodologies
I. Cell Culture and this compound Treatment
Critical Consideration: The choice of cell line is paramount. Cell lines with known activating mutations in the PI3K/AKT pathway (e.g., PIK3CA mutations or PTEN loss) are generally more sensitive to this compound.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. This should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the experiment.
-
Adherence: Allow adherent cells to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO.[14] Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the IC50 value for your specific cell line. Published IC50 values for Miransertib can range from low nanomolar to micromolar depending on the cell line.[3][15][16][17]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
II. Protocol for MTT Cell Viability Assay
This colorimetric assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[12]
-
MTT Addition: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[4][18]
-
Absorbance Measurement: Mix gently and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for the MTT cell viability assay.
III. Protocol for CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.[19][20]
-
Plate Equilibration: After the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[20]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[20]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Luminescence Measurement: Record the luminescence using a luminometer. The luminescent signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.[13]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Workflow for the CellTiter-Glo® assay.
IV. Protocol for Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[10]
-
Plate Equilibration: Following treatment, allow the plate to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[21]
-
Incubation: Mix gently and incubate at room temperature for 30 minutes to 3 hours.[21]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.[21]
Data Interpretation and Troubleshooting
IC50 Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value, which is the concentration of the drug that inhibits 50% of the cell population's viability.[18][22]
| Potential Issue | Possible Cause | Recommended Solution |
| High Variability in Replicates | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure accurate cell counting and consistent plating. Visually inspect drug solutions for precipitates.[6] |
| Discrepancy between MTT and ATP Assays | This compound may induce a cytostatic effect (cell cycle arrest) without immediate cell death, affecting metabolic activity (MTT) differently than ATP levels.[20] | Perform a time-course experiment and consider cell cycle analysis to distinguish between cytostatic and cytotoxic effects. |
| Low Signal in Caspase Assay | The chosen time point may be too early or too late to detect peak caspase activity. The cell line may be resistant to apoptosis. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time for caspase activation. |
| Unexpected Increase in Viability at Certain Concentrations | Off-target effects of the inhibitor or cellular stress responses. | Verify on-target activity using Western blotting for p-AKT. Consider using a second, structurally different AKT inhibitor to confirm the phenotype.[23] |
Validating the Mechanism of Action: Western Blotting for p-AKT
To ensure that the observed effects on cell viability are due to the specific inhibition of AKT by this compound, it is crucial to perform a Western blot to assess the phosphorylation status of AKT.
-
Cell Lysis: After treatment with this compound for a short duration (e.g., 1-4 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT, e.g., at Ser473) and total AKT. Subsequently, use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: A dose-dependent decrease in the p-AKT/total AKT ratio will confirm the on-target activity of this compound.
Conclusion
The protocols and guidelines presented here provide a robust framework for assessing the cellular effects of this compound. By combining viability and apoptosis assays with mechanistic validation, researchers can gain a comprehensive understanding of how this potent AKT inhibitor impacts cancer cells. As with any experimental system, optimization for specific cell lines and conditions is key to obtaining reliable and reproducible data.
References
- 1. Akt Phosphorylates and Negatively Regulates Apoptosis Signal-Regulating Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. rep.bioscientifica.com [rep.bioscientifica.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Phosphorylation of Akt at the C-terminal tail triggers Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activation of Akt/PKB signaling pathway and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Akt/Protein Kinase B Inhibits Cell Death by Preventing the Release of Cytochrome c from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Caspases as master regulators of programmed cell death: apoptosis, pyroptosis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. A Simple High-Content Cell Cycle Assay Reveals Frequent Discrepancies between Cell Number and ATP and MTS Proliferation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Drug Resistance Mechanisms with Miransertib HCl
Introduction: Targeting the AKT Hub to Dismantle Drug Resistance
The development of therapeutic resistance remains a formidable challenge in oncology, leading to treatment failure and disease progression. A central signaling nexus implicated in this phenomenon is the PI3K/AKT/mTOR pathway. Hyperactivation of this pathway, frequently driven by genetic alterations in components like PIK3CA or loss of the tumor suppressor PTEN, promotes cell survival, proliferation, and metabolic reprogramming, thereby enabling cancer cells to evade the cytotoxic effects of various therapies.[1][2]
AKT (Protein Kinase B) exists as three highly homologous isoforms (AKT1, AKT2, and AKT3) and serves as a critical downstream effector of PI3K. Its activation is a key event in mediating resistance to chemotherapy, radiation, and targeted agents.[3] Miransertib HCl (also known as ARQ 092) is a potent, orally bioavailable, and selective allosteric inhibitor of all three AKT isoforms.[1][4][5] Unlike ATP-competitive inhibitors, Miransertib binds to a different site on the kinase, locking it in an inactive conformation and preventing its localization to the plasma membrane for activation.[3][6] This mechanism of action makes Miransertib a powerful research tool to dissect the role of AKT signaling in acquired drug resistance and to explore strategies to overcome it.
These application notes provide a comprehensive guide for researchers to utilize this compound in vitro to investigate and potentially circumvent drug resistance mechanisms. We will detail protocols for generating resistant cell line models, assessing cell viability, confirming target engagement, and evaluating synergistic interactions with other anti-cancer agents.
Mechanism of Action: Allosteric Inhibition of AKT
This compound is a selective, allosteric inhibitor targeting AKT1, AKT2, and AKT3 with IC50 values in the low nanomolar range (2.7 nM, 14 nM, and 8.1 nM, respectively).[5] Its allosteric binding mode prevents the conformational changes required for AKT activation, thereby inhibiting the phosphorylation of its numerous downstream substrates involved in cell survival and proliferation.[4][6]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
PART 1: Generation and Validation of a Drug-Resistant Cell Line Model
A fundamental approach to studying acquired resistance is the development of resistant cell line models through continuous exposure to a specific drug. This process applies selective pressure, allowing only cells that develop resistance mechanisms to survive and proliferate.[7]
Workflow for Generating a Resistant Cell Line
Caption: Experimental workflow for generating and validating a drug-resistant cell line.
Protocol 1.1: Establishing a Drug-Resistant Cell Line
This protocol describes a stepwise method for generating a drug-resistant cancer cell line.[7][8][9]
Materials:
-
Parental cancer cell line of interest
-
Complete culture medium
-
Primary anti-cancer drug (e.g., a chemotherapy agent or another targeted therapy)
-
96-well and 6-well culture plates
-
MTT reagent (or other viability assay reagents like XTT, MTS)[10][11]
-
Solubilization solution (e.g., DMSO or SDS-HCl)[12]
Procedure:
-
Determine Initial IC50:
-
Initiate Resistance Induction:
-
Culture the parental cells in their complete medium containing the primary drug at a starting concentration of approximately IC20-IC30 (the concentration that inhibits 20-30% of cell growth).[9]
-
-
Dose Escalation:
-
When the cells resume a normal growth rate (comparable to the parental line), passage them and increase the drug concentration by 1.5- to 2-fold.[8]
-
If significant cell death occurs (>50%), reduce the concentration to the previous level and allow the culture to recover before attempting to increase the dose again.[9]
-
-
Maintenance and Validation:
-
Repeat the dose escalation process for several months (typically 3-12 months).[14]
-
Periodically, determine the IC50 of the cultured cells to monitor the development of resistance.
-
A 3- to 10-fold increase in IC50 compared to the parental line is generally considered indicative of resistance.[8]
-
Once a stable resistant line is established, it can be maintained in a medium containing the final concentration of the drug.
-
| Parameter | Description |
| Parental Cell Line | The original, drug-sensitive cancer cell line. |
| Resistant Cell Line | The derived cell line with acquired resistance. |
| Primary Drug | The therapeutic agent used to induce resistance. |
| IC50 (Parental) | The concentration of the primary drug that inhibits 50% of the parental cell viability. |
| IC50 (Resistant) | The concentration of the primary drug that inhibits 50% of the resistant cell viability. |
| Resistance Index (RI) | RI = IC50 (Resistant) / IC50 (Parental) |
PART 2: Assessing the Efficacy of this compound
Once a resistant model is established, this compound can be used to probe the role of AKT signaling in maintaining the resistant phenotype.
Protocol 2.1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of this compound.[11]
Materials:
-
Parental and resistant cell lines
-
This compound
-
Complete culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates (5,000-10,000 cells/well) and incubate for 24 hours.[12]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.01 µM to 50 µM.[6] Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12] Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for this compound in both cell lines.
Protocol 2.2: Western Blot for p-AKT Inhibition
This protocol is essential to confirm that this compound is engaging its target and inhibiting AKT phosphorylation in the resistant cells.[15][16]
Materials:
-
Parental and resistant cell lines
-
This compound
-
6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors[15][16]
-
BCA protein assay kit
-
Primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed parental and resistant cells in 6-well plates. At 70-80% confluency, treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 2-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in supplemented lysis buffer.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, separate by SDS-PAGE, and transfer to a PVDF membrane.[16]
-
Immunoblotting:
-
Detection: Detect the signal using an ECL substrate.
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody for total AKT. Quantify band intensities to determine the ratio of p-AKT to total AKT.[17]
| Treatment Group | Expected p-AKT Level (Resistant Cells) | Rationale |
| Vehicle Control | High | Resistant cells may exhibit baseline hyperactivation of AKT signaling. |
| This compound (Low Dose) | Reduced | Demonstrates dose-dependent target engagement. |
| This compound (High Dose) | Significantly Reduced | Confirms potent inhibition of the AKT pathway by the compound. |
PART 3: Investigating Combination Therapies to Overcome Resistance
A key strategy to combat drug resistance is the use of combination therapies.[18][19] this compound can be combined with the primary resistance-inducing drug (or other agents) to assess for synergistic effects.
Protocol 3.1: Synergy Assessment
This protocol uses the cell viability assay in a matrix format to evaluate the interaction between this compound and another anti-cancer drug.
Procedure:
-
Experimental Setup: Prepare a dose-response matrix in a 96-well plate. One drug (e.g., the primary drug) is serially diluted along the rows, and this compound is serially diluted along the columns.
-
Cell Seeding and Treatment: Seed the resistant cells and, after 24 hours, add the drug combinations according to the matrix layout.
-
Viability Assay: After 72 hours, perform an MTT assay as described in Protocol 2.1.
-
Data Analysis: The resulting viability data can be analyzed using software that calculates a synergy score (e.g., based on the Bliss Independence or Chou-Talalay models).[20] A synergistic interaction means the combined effect of the two drugs is greater than the sum of their individual effects.[21][22]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in MTT assay | Uneven cell seeding; Contamination. | Ensure a single-cell suspension before seeding; Practice sterile technique. |
| No p-AKT signal in Western blot control | Low basal p-AKT levels; Inactive antibody. | Serum-starve cells for 4-6 hours then stimulate with a growth factor (e.g., IGF-1) to induce p-AKT signal; Verify antibody with a positive control lysate.[15][16] |
| Miransertib shows low efficacy | Cell line is not dependent on AKT signaling; Degraded compound. | Confirm AKT pathway activation in your model; Use a fresh aliquot of this compound and avoid repeated freeze-thaw cycles.[6] |
Conclusion
This compound is an invaluable tool for elucidating the role of the AKT pathway in drug resistance. The protocols outlined in these application notes provide a robust framework for generating resistant cell models, confirming the on-target activity of Miransertib, and exploring its potential in synergistic drug combinations. These studies can yield critical insights into the molecular underpinnings of therapeutic failure and pave the way for novel strategies to restore drug sensitivity in resistant cancers.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. criver.com [criver.com]
- 19. Harnessing machine learning to find synergistic combinations for FDA-approved cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synergistic Effects of Combination Therapy with AKT and mTOR Inhibitors on Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Kinase Assay with Miransertib HCl
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing in vitro kinase assays with Miransertib (ARQ 092) HCl, a potent and selective allosteric inhibitor of the AKT serine/threonine kinase. We delve into the scientific rationale, present detailed, field-tested protocols for both quantitative high-throughput screening and validation, and offer insights into data analysis and interpretation. The protocols are designed to be self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Scientific Background: The PI3K/AKT Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including proliferation, survival, growth, and metabolism.[1] Dysregulation of this pathway is a common hallmark of human cancers, making its components attractive targets for therapeutic intervention.[2]
Upon activation by growth factors or hormones, PI3K phosphorylates membrane lipids, generating PIP3. This second messenger recruits AKT (also known as Protein Kinase B or PKB) to the plasma membrane, where it is subsequently activated through phosphorylation at two key residues, Threonine 308 (T308) and Serine 473 (S473).[1] Activated AKT then phosphorylates a wide array of downstream substrates, promoting cell survival by inhibiting apoptotic proteins (e.g., Bad) and driving cell cycle progression and protein synthesis.[1]
Figure 1: Simplified PI3K/AKT Signaling Pathway. Miransertib acts as an allosteric inhibitor, preventing AKT activation.
This compound: A Profile of an Allosteric AKT Inhibitor
This compound (also known as ARQ 092) is an orally bioavailable, selective, and allosteric inhibitor of all three AKT isoforms (AKT1, 2, and 3).[3] Unlike ATP-competitive inhibitors that bind to the kinase's active site, Miransertib binds to a separate pocket on the enzyme. This allosteric mechanism locks AKT in an inactive conformation, blocks its translocation to the plasma membrane, and prevents its activation.[2][4] This mode of action can be effective against certain mutations that confer resistance to other inhibitor types. Miransertib has shown potent anti-proliferative activity in cell lines with PI3K/AKT pathway mutations.[5][6]
Table 1: Miransertib (ARQ 092) Potency and Chemical Properties
| Parameter | Value | Source(s) |
| Target(s) | AKT1, AKT2, AKT3 | [3][7] |
| IC₅₀ (AKT1) | 2.7 nM - 5.0 nM | [5][6][7][8] |
| IC₅₀ (AKT2) | 4.5 nM - 14 nM | [5][6][7] |
| IC₅₀ (AKT3) | 8.1 nM - 16 nM | [5][6][7] |
| Mechanism | Allosteric, Non-ATP Competitive | [2][5] |
| CAS Number | 1313883-00-9 (HCl salt) | [3] |
| Molecular Formula | C₂₇H₂₅ClN₆ | [3] |
| Molecular Weight | 468.99 g/mol | [3] |
| Solubility | Soluble in DMSO | [7][9] |
Principle of the In Vitro Kinase Assay
The fundamental goal of an in vitro kinase assay is to measure the catalytic activity of a kinase—specifically, its ability to transfer a phosphate group from ATP to a substrate. By introducing an inhibitor like Miransertib, we can quantify its effect on this activity, typically by determining the half-maximal inhibitory concentration (IC₅₀).
This guide details two robust methods:
-
Luminescence-Based Assay (ADP-Glo™) : A high-throughput method ideal for IC₅₀ determination. It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to kinase activity.[10]
-
IP-Kinase Assay (Western Blot Detection) : A classic, lower-throughput method used for validation. It involves immunoprecipitating the target kinase from a cell lysate, performing a kinase reaction with a known substrate (e.g., GSK-3), and detecting the phosphorylated substrate via Western blot.[11]
Protocol 1: IC₅₀ Determination via Luminescence-Based Assay
This protocol is adapted from standard luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay from Promega.[10] It is designed for use in a 96- or 384-well plate format.
Figure 2: Workflow for luminescence-based IC₅₀ determination of this compound.
Materials and Reagents
-
Enzyme: Recombinant human AKT1, AKT2, or AKT3 (active).
-
Inhibitor: this compound (powder).
-
Substrate: A suitable peptide or protein substrate for AKT (e.g., GSK-3 peptide).
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).
-
Buffer: 1X Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]
-
ATP: 10 mM ATP solution.
-
Solvent: Anhydrous, molecular biology grade DMSO.
-
Hardware: Solid white, low-volume 384-well assay plates; multichannel pipettes; plate reader with luminescence detection capabilities.
Step-by-Step Methodology
A. Reagent Preparation
-
This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C or -80°C.[7]
-
Inhibitor Dilution Series: Create a serial dilution of this compound in 100% DMSO. For a typical 10-point curve, start with a 400 µM intermediate stock (4 µL of 10 mM stock + 96 µL DMSO) and perform 1:4 serial dilutions. This will be further diluted in the assay.
-
Enzyme Working Solution: Dilute the recombinant AKT enzyme in 1X Kinase Buffer to the desired working concentration. Expert Tip: The optimal enzyme concentration should be determined empirically via titration to find a concentration that yields a robust signal well within the linear range of the assay.
-
Substrate/ATP Working Solution: Prepare a 2X working solution containing the substrate and ATP in 1X Kinase Buffer. Expert Tip: The ATP concentration should be close to the Michaelis constant (Km) for the specific kinase isoform to accurately determine IC₅₀ for competitive inhibitors. While Miransertib is allosteric, consistency in ATP concentration is crucial for reproducibility.[12]
B. Assay Execution (384-well format)
-
Inhibitor Plating: Add 1 µL of the this compound serial dilutions or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells of the assay plate.
-
Enzyme Addition: Add 2 µL of the AKT enzyme working solution to all wells except the "no enzyme" control wells. Add 2 µL of 1X Kinase Buffer to the "no enzyme" wells.
-
Initiate Reaction: Add 2 µL of the 2X Substrate/ATP working solution to all wells to start the kinase reaction. The final volume is 5 µL.
-
Incubation: Shake the plate gently for 30 seconds and then incubate at 30°C for 60 minutes.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[10]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal.[10]
-
Final Incubation: Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis
-
Normalize Data:
-
Subtract the "no enzyme" control average signal from all other wells.
-
Define the 100% activity control (DMSO vehicle only) as 100% and the 0% activity control (highest concentration of inhibitor or no ATP) as 0%.
-
Calculate the percent inhibition for each Miransertib concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_DMSO))
-
-
Generate IC₅₀ Curve: Plot the percent inhibition against the log-transformed concentration of this compound.
-
Calculate IC₅₀: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in graphing software like GraphPad Prism to calculate the IC₅₀ value.
Protocol 2: Validation via IP-Kinase Assay & Western Blot
This protocol validates the findings from the high-throughput screen by assessing the inhibition of AKT phosphorylation of a full-length protein substrate in a more physiological context (using kinase immunoprecipitated from cell lysates).[11]
Materials and Reagents
-
Cell Culture: A cell line expressing endogenous AKT (e.g., NIH/3T3, MCF-7).
-
Antibodies:
-
Immobilized anti-AKT antibody on beads (e.g., agarose or magnetic).
-
Primary antibody against the phosphorylated substrate (e.g., Phospho-GSK-3α/β (Ser21/9) Antibody).
-
HRP-conjugated secondary antibody.
-
-
Reagents:
-
Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton, protease and phosphatase inhibitors).
-
10X Kinase Buffer.[11]
-
Substrate: Recombinant GSK-3 fusion protein.[11]
-
10 mM ATP solution.
-
This compound stock solution (10 mM in DMSO).
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), and Western blot detection reagents (ECL).
-
Step-by-Step Methodology
-
Prepare Cell Lysate: Grow cells to 80-90% confluence. Lyse the cells on ice using Cell Lysis Buffer and clear the lysate by centrifugation (e.g., 14,000 x g for 10 min at 4°C). Determine the protein concentration.
-
Immunoprecipitation (IP):
-
To 200-500 µg of cell lysate, add the recommended amount of immobilized anti-AKT antibody bead slurry.
-
Incubate with gentle rocking for 4 hours to overnight at 4°C.[11]
-
-
Wash IP Pellets:
-
Pellet the beads by centrifugation.
-
Wash the pellet twice with 500 µL of Cell Lysis Buffer.
-
Wash the pellet twice with 500 µL of 1X Kinase Buffer.[11]
-
-
Kinase Reaction:
-
Resuspend the final washed pellet in 40 µL of 1X Kinase Buffer.
-
Add 1 µg of GSK-3 substrate protein.
-
Add 1 µL of this compound at various final concentrations (e.g., 0, 1, 10, 100, 1000 nM) or DMSO vehicle.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 5 µL of 200 µM ATP (final concentration 20 µM).
-
Incubate for 30 minutes at 30°C.[11]
-
-
Stop Reaction & Sample Prep: Stop the reaction by adding 20 µL of 3X SDS sample buffer and boiling at 95-100°C for 5 minutes. Centrifuge to pellet the beads and collect the supernatant.
-
Western Blotting:
-
Separate the proteins in the supernatant by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against phospho-GSK-3.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis and Interpretation
The results are semi-quantitative. A decrease in the band intensity of phosphorylated GSK-3 with increasing concentrations of this compound provides visual confirmation of AKT inhibition. Densitometry can be used to quantify the band intensity and estimate the IC₅₀. A loading control (e.g., blotting for total GSK-3 or Coomassie staining of the gel) should be used to ensure equal substrate loading.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal/Activity (Luminescence Assay) | Insufficient enzyme or ATP concentration. | Titrate enzyme to find optimal concentration. Ensure ATP is not degraded; use fresh dilutions. |
| Inactive enzyme. | Use a new lot of enzyme. Ensure proper storage and handling on ice. | |
| High Background Signal (Luminescence Assay) | Contaminating ADP in enzyme or substrate prep. | Run "no ATP" controls to assess background. Use high-purity reagents. |
| No Inhibition Observed | Inhibitor is inactive or degraded. | Prepare fresh stock solutions of this compound. Verify compound identity. |
| Incorrect assay conditions for an allosteric inhibitor. | Allosteric inhibition can be sensitive to substrate concentration. Ensure substrate is used at or below its Km. | |
| Inconsistent Western Blot Bands | Uneven protein transfer. | Optimize transfer time and voltage. Ensure good contact between gel and membrane. |
| High background on blot. | Increase washing steps. Optimize antibody concentrations. Use a fresh blocking buffer. |
References
- 1. Assaying AKT/Protein Kinase B Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. Facebook [cancer.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ChemGood [chemgood.com]
- 8. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. promega.com [promega.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Miransertib HCl-Induced Hyperglycemia in Animal Models
Introduction
Miransertib (also known as ARQ 092) is a potent and selective allosteric inhibitor of the serine/threonine protein kinase AKT.[1] The PI3K/AKT/mTOR pathway is a critical regulator of cellular processes such as proliferation and survival, making it a key target in oncology research.[1] However, this pathway is also central to insulin signaling and glucose metabolism.[2][3] Consequently, inhibition of AKT by Miransertib can lead to on-target hyperglycemia, a common and predictable side effect observed in both preclinical and clinical studies.[4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, monitoring, and managing Miransertib-induced hyperglycemia in animal models. By proactively addressing this metabolic side effect, researchers can ensure the integrity of their experimental data and maintain animal welfare.
Frequently Asked Questions (FAQs)
Q1: Why does Miransertib HCl cause hyperglycemia?
A1: this compound is an inhibitor of AKT, a key protein in the insulin signaling pathway.[1] Insulin promotes glucose uptake from the blood into cells. By inhibiting AKT, Miransertib disrupts this process, leading to decreased glucose uptake by peripheral tissues and increased glucose production by the liver.[2][7] This results in an accumulation of glucose in the bloodstream, a condition known as hyperglycemia. This is considered an on-target effect of the drug.[6]
Q2: How quickly does hyperglycemia develop after Miransertib administration in animal models?
A2: The onset of hyperglycemia following Miransertib administration can be rapid, often observed within hours of the first dose. The severity and time course can depend on the dose, the animal model used (e.g., mouse strain), and the feeding status of the animal.[7] It is crucial to establish a baseline blood glucose level before dosing and to monitor frequently in the initial stages of the experiment.
Q3: What are the potential consequences of unmanaged hyperglycemia in my animal studies?
A3: Unmanaged hyperglycemia can introduce significant confounding variables into your research. It can lead to physiological stress, dehydration, weight loss, and general malaise in the animals, potentially impacting tumor growth, drug metabolism, and overall study outcomes.[8] Severe hyperglycemia can also lead to ketoacidosis, a life-threatening condition. Therefore, careful monitoring and management are essential for both animal welfare and data validity.
Q4: Is the hyperglycemia induced by Miransertib reversible?
A4: In many cases, the hyperglycemia is transient and can be managed with supportive care or dose modification.[4][9][10] The degree of reversibility depends on the duration and severity of the hyperglycemia, as well as the overall health of the animal.
Troubleshooting Guide
This section provides a structured approach to addressing common challenges encountered when managing Miransertib-induced hyperglycemia.
Issue 1: Unexpectedly Severe Hyperglycemia
Possible Cause & Solution
-
High Dose of Miransertib: The degree of hyperglycemia is often dose-dependent.[4]
-
Troubleshooting Step: If scientifically permissible, consider a dose reduction study to find a therapeutic window with a more manageable metabolic profile.
-
-
Animal Model Susceptibility: Different strains of mice and rats can have varying sensitivities to drug-induced metabolic changes.[11][12]
-
Troubleshooting Step: Review the literature for the specific animal model being used. If known to be susceptible, implement more frequent monitoring and have a low threshold for intervention.
-
-
Dietary Factors: A high-carbohydrate diet can exacerbate hyperglycemia.[2][7]
-
Troubleshooting Step: Consider switching to a low-carbohydrate diet for the duration of the study. Ensure any dietary changes are consistent across all study arms to avoid introducing another variable.
-
Issue 2: Difficulty in Obtaining Accurate Blood Glucose Readings
Possible Cause & Solution
-
Stress-Induced Hyperglycemia: Handling and restraint can cause a transient increase in blood glucose.[13]
-
Improper Sampling Technique: Milking the tail excessively can dilute the blood sample with tissue fluid, leading to inaccurate readings.
-
Troubleshooting Step: After the initial tail snip, allow a small drop of blood to form naturally.[13] Wipe away the first drop and use the second for measurement.
-
-
Meter Inaccuracy: Not all glucometers are validated for use in all animal species.
-
Troubleshooting Step: Use a glucometer specifically designed or validated for use in rodents. Calibrate the meter regularly according to the manufacturer's instructions.
-
Issue 3: Ineffective Management of Hyperglycemia with Insulin
Possible Cause & Solution
-
Incorrect Insulin Type or Dose: The type of insulin (short-, intermediate-, or long-acting) and the dose are critical for effective management.[17]
-
Troubleshooting Step: Consult with a veterinarian or a specialist in rodent diabetes models to develop an appropriate insulin dosing regimen. Start with a low dose and titrate upwards based on frequent blood glucose monitoring.
-
-
Insulin Resistance: Prolonged hyperglycemia and hyperinsulinemia can lead to a state of insulin resistance.[18]
-
Troubleshooting Step: In such cases, higher doses of insulin may be required. However, be cautious of the risk of hypoglycemia. Continuous glucose monitoring can be particularly valuable in these situations.[19]
-
-
Timing of Insulin Administration: The timing of insulin injection relative to Miransertib dosing and feeding is important.
-
Troubleshooting Step: Develop a consistent schedule for dosing, feeding, and insulin administration to minimize fluctuations in blood glucose.
-
Experimental Protocols
Protocol 1: Blood Glucose Monitoring in Mice
This protocol outlines the standard tail-snip method for blood glucose monitoring.
Materials:
-
Mouse restrainer
-
Sterile scalpel or sharp scissors
-
Gauze
-
Handheld glucometer and species-appropriate test strips
-
Personal protective equipment (gloves)
Procedure:
-
Place the mouse in an appropriately sized restrainer.
-
Clean the tip of the tail with an alcohol wipe and allow it to dry completely.
-
Make a small incision (1-2 mm) at the very tip of the tail.[13]
-
Gently massage the base of the tail to encourage a small drop of blood to form.[13]
-
Wipe away the first drop of blood with gauze.
-
Apply the second drop of blood to the glucose test strip.
-
Record the reading.
-
Apply gentle pressure to the tail tip with gauze to ensure hemostasis before returning the mouse to its cage.
-
A 2-hour recovery period is recommended between subsequent samples from the same site.[13]
Protocol 2: Management of Acute Hyperglycemia with Insulin
This protocol should be performed under the guidance of a veterinarian or an experienced researcher.
Materials:
-
Insulin (e.g., Lantus, Humulin) diluted in sterile saline as required.
-
Insulin syringes (U-100)
-
Blood glucose monitoring equipment
Procedure:
-
Confirm hyperglycemia with a blood glucose reading.
-
Calculate the appropriate insulin dose based on the animal's weight and the severity of hyperglycemia. A starting point for long-acting insulin like Lantus in mice could be a single injection of 0.6 U.[17]
-
Administer the insulin via subcutaneous (SC) injection.
-
Monitor blood glucose levels frequently (e.g., every 1-2 hours) after insulin administration to track the response and avoid hypoglycemia.[17]
-
Provide supportive care as needed, such as fluid therapy (e.g., lactated Ringer's solution with 5% dextrose for hypoglycemia).[17]
Data Presentation
| Parameter | Typical Range in Control Mice | Expected Range with this compound | Management Goal |
| Fasting Blood Glucose | 70-120 mg/dL | >250 mg/dL | <200 mg/dL |
| Non-Fasting Blood Glucose | 120-180 mg/dL | >300 mg/dL | <250 mg/dL |
Note: These are approximate ranges and can vary based on the mouse strain, age, and specific experimental conditions.
Visualizations
Signaling Pathway: Miransertib's Impact on Insulin Signaling
Caption: Miransertib inhibits AKT, blocking insulin-mediated GLUT4 translocation and glucose uptake.
Experimental Workflow: Monitoring and Management
Caption: Workflow for proactive monitoring and management of Miransertib-induced hyperglycemia.
References
- 1. Miransertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Mechanism and management of AKT inhibitor-induced hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacy Times Continuing Education - PTCE [pharmacytimes.org]
- 4. Case report: five-year experience of AKT inhibition with miransertib (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. uspharmacist.com [uspharmacist.com]
- 9. researchgate.net [researchgate.net]
- 10. Case report: five-year experience of AKT inhibition with miransertib (MK-7075) in an individual with Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Animal Models as Tools to Investigate Antidiabetic and Anti-Inflammatory Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Simple Continuous Glucose Monitoring in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. insidescientific.com [insidescientific.com]
- 16. Monitoring Glucose Levels in Mice Using Conti - JoVE Journal [jove.com]
- 17. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reversal of hyperglycemia in diabetic mouse models using induced-pluripotent stem (iPS)-derived pancreatic β-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Optimizing Miransertib HCl Dosage for Minimal Toxicity: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the dosage of Miransertib HCl (also known as ARQ 092) to achieve maximal therapeutic efficacy while minimizing toxicity. Drawing upon preclinical and clinical data, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Introduction to this compound
This compound is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B).[1][2][3][4] It targets all three isoforms of AKT (AKT1, AKT2, and AKT3) with low nanomolar potency, making it a valuable tool for investigating pathologies driven by aberrant PI3K/AKT/mTOR pathway signaling.[2][3][4] Dysregulation of this pathway is a common feature in many cancers and rare genetic overgrowth disorders such as Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS).[2][5] Miransertib functions by binding to a pocket on the AKT protein distinct from the ATP-binding site, leading to conformational changes that prevent its activation and subsequent phosphorylation of downstream targets.[1][6]
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the experimental use of this compound.
Q1: What is the optimal storage condition for this compound?
For long-term storage (months to years), this compound powder should be stored at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C.[2] Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[7]
Q2: How do I prepare this compound for in vitro and in vivo studies?
-
In Vitro Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[8][9] For cell-based assays, further dilute this stock in culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay is typically less than 0.5% to avoid solvent-induced toxicity.[7][8]
-
In Vivo Formulations: this compound has been formulated for oral administration in preclinical models. A common formulation involves suspending the compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in water.[10] Another option is a mixture of DMSO, PEG300, Tween 80, and saline.[10] The exact formulation may need to be optimized depending on the animal model and desired dosing regimen.
Q3: My in vitro results with this compound are not consistent. What are some common causes?
Inconsistent results can stem from several factors:
-
Compound Solubility: this compound may have limited solubility in aqueous solutions.[8] Ensure that the compound is fully dissolved in your culture medium and that the final concentration does not exceed its solubility limit, which can lead to precipitation and a lower effective concentration.
-
Cell Line Sensitivity: The anti-proliferative effects of Miransertib are more pronounced in cell lines with activating mutations in the PI3K/AKT pathway (e.g., PIK3CA or AKT1 mutations) or loss of the tumor suppressor PTEN.[2][10] It is crucial to characterize the genetic background of your cell lines.
-
Assay Conditions: Factors such as cell seeding density, incubation time, and serum concentration in the culture medium can all influence the apparent potency of the inhibitor. These parameters should be carefully optimized and kept consistent across experiments.[11]
Q4: What are the known toxicities associated with this compound?
Clinical studies have identified a manageable safety profile for Miransertib.[10] The most common treatment-related adverse events are generally mild to moderate (Grade 1-2) and include:
-
Dry mouth[12]
-
Mucositis (mouth sores)[12]
-
Nausea[12]
-
Headache[12]
-
Maculopapular rash[12]
-
Fatigue[13]
At higher doses, dose-limiting toxicities such as hyperglycemia and more severe skin rash have been observed.[13] In a study on Proteus syndrome, elevated liver function tests suggestive of steatohepatitis were reported as a dose-limiting toxicity in one individual.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during dosage optimization studies with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or weak inhibition of AKT phosphorylation | 1. Ineffective inhibitor concentration or incubation time. 2. Low basal activity of the AKT pathway in the chosen cell model. 3. Degraded inhibitor. | 1. Perform a dose-response and time-course experiment to determine optimal conditions. 2. Use a cell line with known PI3K/AKT pathway activation or stimulate the pathway with a growth factor (e.g., IGF-1). 3. Prepare fresh stock solutions and store them properly.[14] |
| High variability between replicate experiments | 1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Instability of the inhibitor in culture medium. | 1. Ensure accurate cell counting and even distribution of cells in each well. 2. Fill the outer wells of the plate with sterile buffer or medium to minimize evaporation.[11] 3. Assess the stability of Miransertib in your specific culture medium over the course of the experiment. |
| Discrepancy between in vitro potency and in vivo efficacy | 1. Poor oral bioavailability or rapid metabolism of the compound. 2. Development of resistance mechanisms in vivo. 3. Insufficient drug exposure at the tumor site. | 1. Conduct pharmacokinetic studies to determine the plasma and tumor concentrations of Miransertib. 2. Analyze tumor samples for potential resistance mutations in AKT1 or activation of compensatory signaling pathways. 3. Consider alternative dosing schedules (e.g., intermittent high-dose) or combination therapies. |
| Unexpected off-target effects or cellular toxicity | 1. The inhibitor concentration used is too high, leading to engagement with other kinases. 2. The observed phenotype is due to the vehicle (e.g., DMSO). | 1. Use the lowest effective concentration of Miransertib that inhibits the target.[14] Consider using a structurally unrelated AKT inhibitor to confirm that the phenotype is on-target.[14] 2. Ensure the final vehicle concentration is consistent across all treatment groups, including the untreated control, and is below the toxic threshold for your cells.[8] |
Experimental Protocols & Methodologies
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Miransertib intervenes at the level of AKT, preventing its activation and the subsequent phosphorylation of numerous downstream substrates.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention for this compound.
Protocol 1: In Vitro Assessment of AKT Phosphorylation by Western Blot
This protocol details the steps to measure the inhibition of AKT phosphorylation in response to Miransertib treatment.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line with a known PIK3CA mutation) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours to reduce basal AKT activity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.
-
Stimulate the cells with a growth factor like IGF-1 (100 ng/mL) for 15-30 minutes to induce AKT phosphorylation.[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473 and/or Thr308) and total AKT overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.
-
Protocol 2: Cell Viability/Proliferation Assay
This protocol outlines how to determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cell lines.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[1]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., from 0.001 to 100 µM) for 72 hours.[15] Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent such as resazurin or CellTiter-Glo®.[1][15]
-
For resazurin, add the reagent to each well and incubate for 1-4 hours before measuring fluorescence.[15]
-
For CellTiter-Glo®, add the reagent, mix, and measure luminescence after a 10-minute incubation.[1]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[1]
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy and toxicity of this compound in a mouse xenograft model.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound or vehicle control orally at the desired dose and schedule (e.g., daily or once weekly). Dosages in preclinical models have ranged from 25 to 100 mg/kg.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any clinical signs of toxicity, such as changes in behavior, appetite, or weight loss.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-AKT) and major organs for histopathological examination to assess toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Evaluate any changes in body weight or other signs of toxicity.
-
Workflow for Dosage Optimization
Caption: A streamlined workflow for the systematic optimization of this compound dosage.
Safety and Handling of Potent Compounds
This compound, as a potent small molecule inhibitor, requires careful handling to minimize occupational exposure.
-
Engineering Controls: Use of a certified chemical fume hood or a ventilated balance enclosure is recommended when handling the powdered form of the compound. For operations with a high potential for aerosol generation, a glove box or isolator should be considered.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves. For handling larger quantities of powder, double gloving and respiratory protection may be necessary.[16]
-
Waste Disposal: All contaminated waste should be disposed of in accordance with institutional and local regulations for chemical waste.
-
Training: Ensure that all personnel handling potent compounds are adequately trained on the potential hazards and safe handling procedures.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Miransertib hydrochloride (ARQ-092, MK-7075) | pan-Akt inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 17. bioprocessintl.com [bioprocessintl.com]
- 18. agnopharma.com [agnopharma.com]
- 19. pharmtech.com [pharmtech.com]
- 20. pharm-int.com [pharm-int.com]
Technical Support Center: Troubleshooting Unexpected Western Blot Bands After Miransertib HCl Treatment
Welcome to the technical support resource for researchers utilizing Miransertib HCl (also known as ARQ 092). This guide is designed to provide in-depth troubleshooting for a common yet complex issue: the appearance of unexpected bands in Western blot analyses following treatment with this potent allosteric AKT inhibitor. Our goal is to equip you with the scientific rationale and practical steps to interpret these findings accurately.
Introduction to this compound and the AKT Pathway
This compound is a selective, orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3) with IC50 values in the low nanomolar range.[1][2][3] It functions by binding to the pleckstrin homology (PH) domain of AKT, preventing its translocation to the cell membrane, a critical step for its activation.[4] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6][7] Dysregulation of this pathway is a hallmark of many cancers, making AKT a prime therapeutic target.[6][8][9][10]
Given its mechanism, the expected Western blot result after this compound treatment is a decrease in the phosphorylation of known AKT substrates, such as GSK3β (at Ser9), PRAS40 (at Thr246), and FoxO1/3a (at Thr24/32).[4][11] However, researchers occasionally observe unexpected bands, which can be perplexing. This guide will explore the potential causes and provide systematic approaches to their investigation.
Core Troubleshooting Guide
Question: After treating my cells with this compound, I'm seeing an unexpected band when probing for a downstream target of AKT. What could be the cause?
The appearance of an unexpected band post-treatment can stem from a variety of factors, ranging from the inhibitor's specific effects on cellular signaling to technical aspects of the Western blot itself. Here, we dissect the most probable causes.
1. Compensatory Signaling and Feedback Loops
The inhibition of a key signaling node like AKT can trigger compensatory feedback mechanisms within the cell.
-
Upstream Activation: Cells may attempt to overcome the AKT inhibition by upregulating upstream activators, such as receptor tyrosine kinases (RTKs). This can lead to the activation of other signaling pathways that might cross-talk with your target of interest.
-
Parallel Pathway Activation: this compound is highly selective for AKT. However, the inhibition of AKT can lead to the activation of parallel pathways, such as the MAPK/ERK pathway, which could result in the phosphorylation of your target protein at a different site, causing a mobility shift.[12]
2. Off-Target Effects of this compound
While this compound is designed for high selectivity, no kinase inhibitor is entirely without off-target effects, especially at higher concentrations.[12][13] These off-target interactions could lead to the modulation of other kinases that can act on your protein of interest.
3. Post-Translational Modifications (PTMs)
A shift in the molecular weight of your target protein, resulting in a higher or lower band, is often indicative of a change in its post-translational modification status.[14][15]
-
Phosphorylation: The unexpected band could represent your protein of interest phosphorylated at a novel site by a kinase activated through a compensatory mechanism.
-
Ubiquitination/SUMOylation: Inhibition of AKT can alter the stability of downstream proteins, potentially leading to changes in their ubiquitination status.[16][17] The addition of ubiquitin or SUMO moieties will increase the molecular weight of the protein.
-
Glycosylation: Changes in cellular metabolism induced by AKT inhibition could alter the glycosylation patterns of certain proteins.[18]
-
Cleavage: The unexpected band could be a cleavage product of your target protein, potentially induced by the activation of caspases or other proteases if the treatment is inducing apoptosis.
4. Antibody-Related Issues
The specificity of the primary antibody is crucial for reliable Western blot data.
-
Cross-reactivity: The antibody may be cross-reacting with another protein whose expression or PTM status is altered by this compound treatment.[19][20]
-
Detection of Different Isoforms: Your target protein may exist as multiple isoforms, and the antibody might be detecting a different isoform whose expression is induced upon AKT inhibition.[21][22]
5. Technical Artifacts
It is essential to rule out technical issues with the Western blot procedure itself.[18][23]
-
Sample Preparation: Inadequate sample preparation can lead to protein degradation (lower MW bands) or aggregation (higher MW bands).[14]
-
Gel Electrophoresis and Transfer: Issues during electrophoresis or transfer can lead to distorted or unexpected bands.
Visualizing the AKT Signaling Pathway and Miransertib's Action
Caption: The PI3K/AKT signaling cascade and the inhibitory action of this compound.
FAQs and Step-by-Step Troubleshooting
FAQ 1: How can I determine if the unexpected band is a modified form of my target protein?
Answer: To ascertain if the unexpected band is a post-translationally modified version of your protein, you can perform the following experiments:
Protocol 1: Phosphatase Treatment
This protocol will help determine if the band is a phosphorylated form of your protein.
-
Lyse Cells: Prepare cell lysates from both control and this compound-treated samples as you normally would.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Phosphatase Reaction:
-
In a microcentrifuge tube, add 20-50 µg of protein lysate.
-
Add 1 µL of Lambda Protein Phosphatase and the corresponding reaction buffer (follow the manufacturer's instructions).
-
Incubate at 30°C for 30-60 minutes.
-
-
Prepare for Western Blot: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Run Western Blot: Load the untreated and phosphatase-treated samples side-by-side on the gel and proceed with your standard Western blot protocol.
Interpretation: If the unexpected band disappears or decreases in intensity after phosphatase treatment, it is likely a phosphorylated form of your protein.
Protocol 2: In Vitro Ubiquitination/SUMOylation Assays
These are more complex assays but can definitively identify ubiquitination or SUMOylation. Alternatively, you can use specific antibodies that recognize these modifications.
FAQ 2: How can I rule out antibody cross-reactivity?
Answer: Validating your primary antibody is a critical step in any Western blot experiment.[19][24][25][26]
Protocol 3: Antibody Validation using siRNA or shRNA Knockdown
-
Transfect Cells: Transfect your cells with siRNA or shRNA constructs specifically targeting your protein of interest. Include a non-targeting control.
-
Allow for Knockdown: Culture the cells for 48-72 hours to allow for sufficient knockdown of the target protein.
-
Treat with this compound: Treat a subset of the control and knockdown cells with this compound.
-
Lyse and Analyze: Prepare lysates and perform a Western blot.
Interpretation: The band corresponding to your target protein should be significantly reduced or absent in the knockdown lanes. If the unexpected band persists in the knockdown lanes, it is likely due to non-specific binding of the antibody.[24]
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected Western blot bands.
FAQ 3: Could the concentration of this compound be a factor?
Answer: Absolutely. It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.
Protocol 4: Dose-Response and Time-Course Experiment
-
Cell Seeding: Seed cells at an appropriate density.
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat cells with an optimal concentration of this compound (determined from the dose-response) for various durations (e.g., 1, 6, 12, 24, 48 hours).
-
Analysis: Perform Western blotting for your target protein and key AKT pathway markers (e.g., p-AKT, total AKT, p-GSK3β).
Interpretation: This experiment will reveal if the appearance of the unexpected band is dose- and time-dependent. An effect that only appears at very high concentrations may suggest an off-target effect.
Data Summary Table
| Observation | Potential Cause | Recommended Action |
| Band at higher MW | PTM (phosphorylation, ubiquitination), Protein aggregation | Perform phosphatase assay, check for ubiquitination, optimize sample prep. |
| Band at lower MW | Protein cleavage, Splice variant | Use fresh protease inhibitors, check literature for known cleavage sites. |
| Band intensity increases with dose/time | On-target or off-target drug effect | Correlate with inhibition of p-AKT; investigate compensatory pathways. |
| Band present in knockdown cells | Antibody cross-reactivity | Use a different, validated primary antibody. |
Concluding Remarks
Interpreting unexpected Western blot results requires a systematic and logical approach. By considering the complex biology of the AKT pathway, the potential for cellular compensation, and the technical nuances of immunoblotting, researchers can successfully decipher these findings. Always ensure your reagents, particularly antibodies, are thoroughly validated to build a foundation of trustworthy data.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. sinobiological.com [sinobiological.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Akt pathway: molecular targets for anti-cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. icr.ac.uk [icr.ac.uk]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. What are the common causes of an unexpected size of western blot band? | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Posttranslational regulation of Akt in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 20. azurebiosystems.com [azurebiosystems.com]
- 21. mdpi.com [mdpi.com]
- 22. The Akt kinases: isoform specificity in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 25. Validating Antibodies for Western Blotting | Rockland [rockland.com]
- 26. Antibody validation by Western Blot SOP #012 [protocols.io]
Technical Support Center: Acquired Resistance to Miransertib HCl in Cancer Cells
Welcome to the technical support center for researchers investigating acquired resistance to Miransertib HCl (also known as ARQ 092). This guide is designed for cancer researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your in vitro experiments. As your partner in research, we aim to equip you with the knowledge to anticipate, identify, and overcome challenges related to Miransertib resistance.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Miransertib and the emergence of resistance.
Q1: What is the mechanism of action of this compound?
This compound is a potent, orally bioavailable, and selective allosteric inhibitor of the AKT (Protein Kinase B) serine/threonine kinase.[1][2][3][4] It targets all three AKT isoforms (AKT1, AKT2, and AKT3) with low nanomolar potency.[3] Its allosteric mechanism is distinct from ATP-competitive inhibitors; it binds to a pocket in the inactive, unphosphorylated form of AKT, preventing its translocation to the plasma membrane and subsequent activation.[3][4] This leads to the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently deregulated in cancer, thereby reducing tumor cell proliferation and promoting apoptosis.[5][6]
Q2: My cancer cell line, initially sensitive to Miransertib, is now showing reduced sensitivity. What are the likely mechanisms of acquired resistance?
Acquired resistance to allosteric AKT inhibitors like Miransertib is a complex phenomenon, but research on similar inhibitors points to two primary categories of mechanisms:
-
On-Target Alterations: These are genetic changes in the direct target of the drug. For allosteric AKT inhibitors, this can include:
-
Mutations in the AKT gene (specifically AKT1): Studies on the allosteric inhibitor MK-2206 have shown that acquired mutations in the AKT1 gene can prevent the drug from binding effectively, thereby restoring pathway activity.[7][8]
-
Upregulation of other AKT isoforms: Increased expression of AKT3 has been shown to confer resistance to the allosteric AKT inhibitor MK-2206 in breast cancer models.[9][10][11]
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop "escape routes" to circumvent the blocked AKT pathway. Common bypass mechanisms include:
-
Upregulation of Receptor Tyrosine Kinases (RTKs): Inhibition of AKT can relieve a negative feedback loop, leading to the increased expression and phosphorylation of RTKs such as HER3 (ErbB3), Insulin-like Growth Factor 1 Receptor (IGF-1R), and the Insulin Receptor.[9][10][12] These activated RTKs can then signal through other pathways to promote cell survival.
-
Activation of the MAPK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is a critical parallel signaling cascade that can be activated to bypass AKT inhibition and maintain cell proliferation and survival.[13]
-
Downstream Mutations: A case has been reported where an activating mutation in mTOR, a downstream effector of AKT, emerged as a mechanism of acquired resistance to an AKT inhibitor.[5]
-
Q3: How can I definitively confirm that my cell line has developed resistance to Miransertib?
The gold standard for confirming resistance is to determine the half-maximal inhibitory concentration (IC50) of Miransertib in your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value (generally considered to be 3-fold or higher) is a strong indicator of acquired resistance. This is typically achieved through a cell viability assay, such as the MTT or CCK-8 assay.
Table 1: Representative IC50 Values for Miransertib (ARQ 092) in Sensitive Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| AN3CA | Endometrial Carcinoma | 555 | [3] |
| A2780 | Ovarian Carcinoma | 400 | [3] |
| IGROV-1 | Ovarian Carcinoma | 66 | [3] |
Note: These values are for reference only. It is crucial to determine the IC50 in your specific parental cell line as a baseline.
II. Troubleshooting Guide: Investigating Miransertib Resistance
This section provides a structured approach to troubleshooting and characterizing acquired resistance to Miransertib in your cancer cell line models.
Problem 1: My cell line shows a decreased response to Miransertib in my cell viability assay. How do I proceed?
Step 1: Validate the Resistant Phenotype
-
Action: Perform a dose-response curve with a wide range of Miransertib concentrations on both the parental and suspected resistant cell lines in parallel.
-
Rationale: This will allow you to accurately calculate and compare the IC50 values. A clear rightward shift in the dose-response curve for the resistant line confirms the resistant phenotype.
-
Protocol: See "Protocol 1: Determining the IC50 of Miransertib using a Cell Viability Assay" below.
Step 2: Investigate On-Target Mechanisms
-
Action:
-
Sequence the AKT genes (AKT1, AKT2, and AKT3) in both parental and resistant cells. Pay close attention to the allosteric binding site of AKT1.
-
Perform Western blot analysis for total and phosphorylated levels of all three AKT isoforms.
-
-
Rationale: Sequencing will identify any potential mutations in the drug's target that could impair binding.[7][8] Western blotting can reveal upregulation of specific AKT isoforms, which may compensate for the inhibition of others.[9][10][11]
-
Protocol: See "Protocol 2: Western Blot Analysis of the AKT Pathway" and "Protocol 3: Sequencing of AKT Isoforms" below.
Step 3: Investigate Bypass Pathway Activation
-
Action:
-
Western Blot Analysis: Probe for the activation of key bypass pathways. A good starting point is to examine the phosphorylation status of ERK (p-ERK) as a marker for MAPK pathway activation, and the expression levels of RTKs like HER3 and IGF-1R.[9][10][12]
-
Kinase Activity Assays: If you observe increased phosphorylation of a particular kinase, you can confirm its increased activity using an in vitro kinase assay.[14][15][16][17][18]
-
Co-Immunoprecipitation (Co-IP): To investigate the interaction between upregulated RTKs and downstream signaling molecules (e.g., HER3 and PI3K), you can perform Co-IP experiments.[19][20][21][22][23]
-
-
Rationale: This systematic approach will help you pinpoint the specific escape mechanism(s) employed by the resistant cells.
-
Protocol: See "Protocol 2: Western Blot Analysis of the AKT Pathway" and "Protocol 4: Investigating RTK Upregulation and Bypass Pathway Activation" below.
Problem 2: I am having trouble generating a Miransertib-resistant cell line.
-
Troubleshooting Tip 1: Gradual Dose Escalation is Key. Start with a low concentration of Miransertib (e.g., the IC20 or IC30) and allow the cells to recover and resume a normal growth rate before gradually increasing the dose. A sudden high-dose treatment may lead to widespread cell death without selecting for resistant clones.
-
Troubleshooting Tip 2: Be Patient. Developing a stable resistant cell line can take several months of continuous culture.
-
Troubleshooting Tip 3: Maintain a Parental Stock. Always keep a low-passage stock of the parental cell line frozen down. This is your essential control for all subsequent experiments.
-
Troubleshooting Tip 4: Periodically Check the IC50. As you escalate the dose, periodically test the IC50 of the cell population to monitor the development of resistance.
III. Experimental Protocols
Protocol 1: Determining the IC50 of Miransertib using a Cell Viability Assay (CCK-8 Example)
-
Cell Seeding: Seed your parental and suspected resistant cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. Treat the cells with this dilution series for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log-transformed drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot Analysis of the AKT Pathway and Bypass Signaling
-
Cell Lysis: Lyse parental and resistant cells (both untreated and treated with Miransertib for various time points) with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
HER3
-
IGF-1R
-
GAPDH or β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Sequencing of AKT Isoforms
-
DNA/RNA Extraction: Isolate genomic DNA or total RNA from both parental and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers to amplify the coding regions of AKT1, AKT2, and AKT3.
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Next-Generation Sequencing (NGS) (Optional but Recommended): For a more comprehensive analysis and to detect low-frequency mutations, consider targeted NGS of a panel of cancer-related genes, including the AKT isoforms.[24][25][26][27][28]
-
Data Analysis: Align the sequencing data to the reference genome and analyze for any single nucleotide variants (SNVs), insertions, or deletions in the resistant cells compared to the parental cells.
Protocol 4: Investigating RTK Upregulation and Bypass Pathway Activation
-
A. Co-Immunoprecipitation (Co-IP):
-
Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the lysate with an antibody against your RTK of interest (e.g., HER3).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting for interacting partners (e.g., the p85 subunit of PI3K).[19][20][21][22][23]
-
-
B. Kinase Activity Assay:
-
Immunoprecipitate the kinase of interest (e.g., an upregulated RTK) from cell lysates.
-
Perform an in vitro kinase reaction using the immunoprecipitated kinase, a specific substrate, and radiolabeled ATP ([γ-³²P]ATP).[18]
-
Alternatively, use a non-radioactive method such as a luminescence-based assay that measures ADP production.[14][17]
-
Analyze the results to determine if the kinase from the resistant cells has higher activity compared to the parental cells.
-
IV. Visualizations
Diagram 1: Miransertib Mechanism of Action and Potential Resistance Pathways
Caption: Miransertib inhibits AKT, but resistance can arise from AKT mutations or bypass pathways.
Diagram 2: Experimental Workflow for Investigating Miransertib Resistance
Caption: A systematic workflow to generate and characterize Miransertib-resistant cancer cells.
V. References
-
Janku, F., et al. (2018). PIK3CA/AKT1/PTEN Alterations in Solid Tumors: A Comprehensive Single-Institution Analysis of 1,143 Patients. Oncotarget.
-
Stottrup, C., et al. (2016). UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER. Molecular Cancer Therapeutics.
-
Chandarlapaty, S., et al. (2011). AKT inhibition relieves feedback suppression of receptor tyrosine kinase expression and activity. Cancer Discovery.
-
Hyman, D. M., et al. (2018). A phase I study of ARQ 092, a novel allosteric AKT inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology.
-
Lapierre, J. M., et al. (2016). Discovery of a Potent, Selective, and Orally Bioavailable Allosteric AKT Inhibitor: ARQ 092. Journal of Medicinal Chemistry.
-
O'Reilly, K. E., et al. (2011). Abstract LB-115: Mechanisms of acquired resistance to allosteric versus ATP-competitive AKT inhibition. Cancer Research.
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer.
-
Garraway, L. A., & Jänne, P. A. (2012). Circumventing cancer drug resistance in the era of personalized medicine. Cancer Discovery.
-
Wilson, T. R., et al. (2012). Widespread potential for growth-factor-driven resistance to anticancer kinase inhibitors. Nature.
-
Serra, V., et al. (2011). NVP-BEZ235, a dual PI3K/mTOR inhibitor, prevents PI3K signaling and inhibits the growth of cancer cells with activating PI3K mutations. Cancer Research.
-
Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes & Protocols: Establishing an Anticancer Agent 30-Resistant Cell Line Model. Retrieved from --INVALID-LINK--
-
Illumina, Inc. (n.d.). Cancer Sequencing Methods. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific Inc. (n.d.). Western Blot Troubleshooting. Retrieved from --INVALID-LINK--
-
Cell Signaling Technology, Inc. (n.d.). Western Blotting Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
National Cancer Institute. (n.d.). Definition of miransertib. NCI Drug Dictionary. Retrieved from --INVALID-LINK--
-
Selleck Chemicals. (n.d.). Miransertib (ARQ 092) HCl Akt inhibitor. Retrieved from --INVALID-LINK--
-
MedKoo Biosciences, Inc. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
MedchemExpress. (n.d.). Miransertib hydrochloride (ARQ-092 hydrochloride). Retrieved from --INVALID-LINK--
-
Crystal, A. S., et al. (2014). Patient-derived models of acquired resistance can identify effective drug combinations for cancer. Science.
-
Niederst, M. J., & Engelman, J. A. (2013). Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer. Science Signaling.
-
Logue, J. S., & Morrison, D. K. (2012). Complexity in the Signaling Network: Insights from the Use of Targeted Inhibitors in Cancer Therapy. Genes & Development.
-
BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. Retrieved from --INVALID-LINK--
-
Lindhurst, M. J., et al. (2015). Repression of AKT signaling by ARQ 092 in cells and tissues from patients with Proteus syndrome. Scientific Reports.
-
Keppler-Noreuil, K. M., et al. (2019). Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome. American Journal of Human Genetics.
-
JoVE. (2022). Co-immunoprecipitation Assay to Study Receptors-Enzymes Interactions. Retrieved from --INVALID-LINK--
-
Bitesize Bio. (2022). Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs. Retrieved from --INVALID-LINK--
-
QIAGEN. (n.d.). Low Frequency Variant Detection. CLC Genomics Workbench Manual. Retrieved from --INVALID-LINK--
-
JoVE. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Retrieved from --INVALID-LINK--
-
Yu, Y., et al. (2015). ARQ 092, an Allosteric AKT Inhibitor, Suppresses the Growth of Endometrial Cancer Cells Harboring Activating Mutations in PIK3CA. PLoS ONE.
-
Memorial Sloan Kettering Cancer Center. (n.d.). Next-Generation Tumor Genetic Testing. Retrieved from --INVALID-LINK--
-
ASCO. (2018). Identification, Prioritization, and Treatment of Mutations Identified by Next-Generation Sequencing. American Society of Clinical Oncology Educational Book.
-
Vasan, N., et al. (2019). A view on drug resistance in cancer. Nature.
-
Creative Diagnostics. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol. Retrieved from --INVALID-LINK--
-
ATCC. (n.d.). Drug Resistance in Cancer: Mechanisms and Models. Retrieved from --INVALID-LINK--
-
Varghese, E., et al. (2022). Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. International Journal of Molecular Sciences.
-
Hur, J. W., et al. (2023). Ultrasensitive Method Detects Low-Frequency Cancer Mutations. Labmedica.
-
Whittaker, S. R., et al. (2013). The role of signaling pathway cross-talk in the development of acquired resistance to PI3K/mTOR inhibition in cancer. Cancer Research.
-
Genomics Education Programme. (2015). Sequencing cancer DNA - what are the issues?. Retrieved from --INVALID-LINK--
-
Korea University College of Medicine. (2023). Researchers develop ultrasensitive method to detect low-frequency cancer mutations. News-Medical.
-
Crown Bioscience. (2022). Using PDX Models to Tackle Acquired Drug Resistance to Targeted Cancer Therapies. Retrieved from --INVALID-LINK--
-
Biesecker, L. G., et al. (2020). Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092). Cold Spring Harbor Molecular Case Studies.
-
ResearchGate. (n.d.). Activation of bypass or alternative pathway. Retrieved from --INVALID-LINK--
-
Illumina, Inc. (n.d.). Improved detection of low-frequency mutations for early cancer detection. Retrieved from --INVALID-LINK--
-
AACR. (2018). Abstract 2943: In vivo combination of miransertib (ARQ 092) with anti-PD-1 antibody, trametinib, lapatinib, trastuzumab and paclitaxel. Cancer Research.
References
- 1. Repression of AKT signaling by ARQ 092 in cells and tissues from patients with Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repression of AKT signaling by ARQ 092 in cells and tissues from patients with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emergence of mTOR mutation as an acquired resistance mechanism to AKT inhibition, and subsequent response to mTORC1/2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 9. UPREGULATION OF AKT3 CONFERS RESISTANCE TO AKT INHIBITOR MK2206 IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Upregulation of Receptor Tyrosine Kinase Activity and Stemness as Resistance Mechanisms to Akt Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Co-immunoprecipitation (Co-IP) of G Protein-Coupled Receptor (GPCR)-Receptor Tyrosine Kinase (RTK) Complexes from the Dorsal Hippocampus of the Rat Brain | Springer Nature Experiments [experiments.springernature.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. Next-Generation Sequencing Methodologies To Detect Low-Frequency Mutations: “Catch Me If You Can” - PMC [pmc.ncbi.nlm.nih.gov]
- 25. communities.springernature.com [communities.springernature.com]
- 26. CLC Manuals - clcsupport.com [resources.qiagenbioinformatics.com]
- 27. Researchers develop ultrasensitive method to detect low-frequency cancer mutations - ecancer [ecancer.org]
- 28. Ultrasensitive Method Detects Low-Frequency Cancer Mutations - molecular-diagnostics - Labmedica.com [labmedica.com]
Miransertib HCl & Liver Enzymes: A Technical Support Guide for In Vivo Research
Welcome to the technical support center for researchers investigating the in vivo effects of Miransertib HCl (also known as ARQ 092), a potent and selective allosteric pan-AKT inhibitor.[1][2] This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to navigate the potential impact of this compound on liver enzymes during your preclinical studies. As with many kinase inhibitors, particularly those targeting central signaling nodes like the PI3K/AKT pathway, off-target effects or mechanism-related toxicities can manifest, and the liver is a key organ to monitor.[3]
This resource is structured to offer not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experimental design and data interpretation.
Part 1: Troubleshooting Guide - Unexpected Liver Enzyme Elevations
One of the most common challenges researchers may face is the observation of elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in the serum of animals treated with this compound.[4] This section provides a structured approach to troubleshooting these findings.
Scenario 1: Mild to Moderate (2-5 fold) Increase in ALT/AST Levels
Question: We observed a 3-fold increase in serum ALT and AST in our mouse cohort treated with this compound compared to the vehicle control group after 14 days of daily dosing. What are the potential causes and what should be our next steps?
Answer:
A mild to moderate elevation in aminotransferases is a critical observation that requires a systematic investigation. The primary goal is to determine if this is a direct drug-induced liver injury (DILI), an adaptive response, or a confounding factor.
Potential Causes:
-
Direct Hepatocellular Injury: this compound, by inhibiting the PI3K/AKT pathway, may sensitize hepatocytes to apoptosis.[5] The AKT pathway plays a protective role against cell death signals, so its inhibition can lower the threshold for hepatocyte apoptosis.[6][7][8]
-
Adaptive Response: In some cases, initial mild enzyme elevations can be part of an adaptive response by the liver to a new chemical entity, which may resolve over time.
-
Vehicle-Related Toxicity: The formulation used to dissolve and administer this compound could have its own hepatotoxic effects.
-
Underlying Animal Health Issues: Subclinical infections or other health issues in the animal colony could be exacerbated by the experimental compound.
-
Experimental Procedure Stress: Stress from handling, injection, or gavage can sometimes lead to transient physiological changes, including minor liver enzyme elevations.
Troubleshooting Workflow:
Step-by-Step Troubleshooting Protocol for Mild/Moderate Liver Enzyme Elevation
-
Confirm the Finding:
-
Re-run the serum samples to rule out analytical error.
-
Analyze samples from multiple time points if available (e.g., baseline, day 7, day 14) to understand the kinetics of the enzyme elevation.
-
-
Evaluate the Vehicle Control Group:
-
Scrutinize the data from your vehicle control group. Are there any elevations, even if not statistically significant?
-
Consider running a "no-treatment" control group alongside the vehicle group in a follow-up study to isolate any effects of the vehicle itself.
-
-
Dose-Response Relationship:
-
If you are testing multiple dose levels of this compound, determine if the enzyme elevation is dose-dependent. A clear dose-dependency strengthens the evidence for a drug-related effect.
-
-
Initiate Histopathological Analysis:
-
Harvest liver tissue from a subset of animals from both the treatment and vehicle groups.
-
Perform standard hematoxylin and eosin (H&E) staining to look for signs of hepatocellular necrosis, apoptosis, inflammation, and steatosis.[9][10]
-
Consider specialized stains like TUNEL to specifically assess for apoptosis.
-
-
Fractionate Liver Enzymes and Assess Other Markers:
-
If not already done, measure alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT) to assess for cholestatic injury.[11]
-
Analyze total bilirubin to evaluate the liver's conjugating and excretory functions.[12]
-
Measure serum albumin and prothrombin time (PT) as indicators of hepatic synthetic function.[12]
-
Scenario 2: Severe (>5 fold) Increase in ALT/AST and/or Jaundice
Question: Our study was terminated early because the mice receiving high-dose this compound showed a 10-fold increase in ALT, accompanied by visible signs of jaundice. How do we investigate this severe hepatotoxicity?
Answer:
Severe hepatotoxicity is a serious finding that requires immediate and thorough investigation. This level of injury suggests significant hepatocellular damage.
Immediate Actions and In-depth Investigation:
-
Humane Endpoint: The first priority is animal welfare. Euthanize animals that show signs of severe distress or meet pre-defined humane endpoints.
-
Comprehensive Specimen Collection:
-
Collect blood for a complete liver panel (ALT, AST, ALP, GGT, total bilirubin, albumin, PT/INR).[12]
-
Perfuse the liver with saline before harvesting to remove blood.
-
Take multiple sections of each liver lobe for histology. Fix in 10% neutral buffered formalin.
-
Snap-freeze additional liver sections in liquid nitrogen for subsequent molecular analysis (e.g., RNA sequencing, proteomics, or western blotting).
-
-
Advanced Histopathology:
-
Beyond H&E and TUNEL staining, consider immunohistochemistry (IHC) for markers of apoptosis (e.g., cleaved caspase-3) and inflammation (e.g., F4/80 for macrophages).
-
-
Mechanism-Focused Molecular Analysis:
-
Western Blot: Analyze protein expression of key players in the AKT signaling pathway (e.g., p-AKT, total AKT, p-GSK3β) and apoptosis pathways (e.g., Bcl-2, Bax, cleaved PARP) in liver lysates.
-
Gene Expression Analysis: Use qPCR or RNA-seq to investigate changes in genes related to apoptosis, inflammation, and drug metabolism.
-
-
Consult a Veterinary Pathologist: An experienced pathologist can provide an expert interpretation of the histological findings and help differentiate between different types of liver injury.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism by which this compound might cause elevated liver enzymes?
A1: The PI3K/AKT signaling pathway is crucial for promoting cell survival and inhibiting apoptosis.[7][8] this compound, as a pan-AKT inhibitor, blocks this pro-survival signaling.[1][2] This can leave hepatocytes more vulnerable to endogenous or exogenous stressors, leading to apoptosis and the release of liver enzymes.[5][13] Essentially, by inhibiting a key survival pathway, the drug may lower the threshold for liver cell death.
Q2: Are there specific mouse strains that are more susceptible to drug-induced liver injury (DILI)?
A2: Yes, different mouse strains can have varying susceptibilities to DILI due to genetic differences in drug metabolism and immune responses. For instance, C57BL/6 and BALB/c mice are commonly used and have well-characterized responses to some hepatotoxins. It is crucial to be consistent with the mouse strain used throughout your studies and to be aware that findings in one strain may not be directly translatable to another.[14][15]
Q3: How can I distinguish between direct toxicity of this compound and an idiosyncratic drug reaction in my animal model?
A3: In preclinical models, what is observed is typically considered intrinsic (predictable, dose-dependent) DILI.[15][16] True idiosyncratic reactions, which are rare and depend on unique host factors, are very difficult to model in animals.[17][18] If you observe high variability in liver enzyme elevations between animals in the same dose group, this might suggest a host-dependent susceptibility. However, without further investigation into the genetic or immunological differences between the animals, it is difficult to definitively classify it as idiosyncratic-like.
Q4: What is a standard protocol for monitoring liver enzymes in an in vivo study with this compound?
A4: A robust monitoring plan is essential. Here is a recommended protocol:
Protocol: In Vivo Liver Enzyme Monitoring
-
Baseline Measurement: Collect blood samples from all animals before the start of dosing to establish baseline liver enzyme levels.
-
Interim Monitoring: For studies lasting several weeks, collect blood via a minimally invasive method (e.g., tail vein or saphenous vein) at regular intervals (e.g., weekly or bi-weekly).
-
Terminal Collection: At the end of the study, collect a terminal blood sample via cardiac puncture for a final, comprehensive liver panel.
-
Biochemical Analysis: Use a certified veterinary diagnostic laboratory or a validated in-house platform to measure ALT, AST, ALP, and total bilirubin.
-
Data Analysis: Compare the mean and individual values of the treated groups to the vehicle control group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.
Part 3: Data Presentation and Visualization
Quantitative Data Summary
Table 1: Example Data from a 28-day in vivo study of this compound in Mice
| Parameter | Vehicle Control (n=10) | This compound (25 mg/kg) (n=10) | This compound (50 mg/kg) (n=10) |
| Body Weight Change (%) | +5.2 ± 1.5 | +4.8 ± 1.8 | -2.1 ± 2.5 |
| ALT (U/L) | 35 ± 8 | 75 ± 15 | 150 ± 30 |
| AST (U/L) | 50 ± 12 | 110 ± 20* | 250 ± 45 |
| ALP (U/L) | 80 ± 10 | 95 ± 12 | 110 ± 18 |
| Total Bilirubin (mg/dL) | 0.2 ± 0.05 | 0.25 ± 0.08 | 0.4 ± 0.1* |
| Liver-to-Body Weight Ratio (%) | 4.5 ± 0.3 | 4.8 ± 0.4 | 5.5 ± 0.5** |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control.
Visualizations
Diagram 1: The PI3K/AKT Signaling Pathway and a Potential Mechanism of this compound-induced Hepatotoxicity
Caption: this compound inhibits AKT, which can disrupt pro-survival signals and promote hepatocyte apoptosis.
Diagram 2: Experimental Workflow for Investigating Hepatotoxicity
Caption: A systematic workflow for assessing the impact of this compound on the liver in vivo.
Diagram 3: Troubleshooting Decision Tree for Elevated Liver Enzymes
Caption: A decision tree to guide the investigation of elevated liver enzymes in preclinical studies.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insight into the Anti-liver Fibrosis Effect of Multitargeted Tyrosine Kinase Inhibitors: From Molecular Target to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety findings from the phase 1/2 MOSAIC study of miransertib for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. wjgnet.com [wjgnet.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 10. scielo.br [scielo.br]
- 11. cmaj.ca [cmaj.ca]
- 12. How to approach elevated liver enzymes? | AASLD [aasld.org]
- 13. AKT activator SC79 protects hepatocytes from TNF-α-mediated apoptosis and alleviates d-Gal/LPS-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. news-medical.net [news-medical.net]
- 16. tandfonline.com [tandfonline.com]
- 17. karger.com [karger.com]
- 18. Models of Drug Induced Liver Injury (DILI) – Current Issues and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Miransertib HCl Technical Support Center: A Guide to Overcoming Aqueous Solubility Challenges
Welcome to the technical support center for Miransertib (ARQ 092) HCl. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of this compound's solubility in aqueous buffers. As a potent and selective allosteric AKT inhibitor, Miransertib is a valuable tool for investigating the PI3K/AKT/mTOR signaling pathway.[1][2] However, its physicochemical properties necessitate careful preparation to ensure accurate and reproducible experimental results. This document provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations.
Physicochemical Properties Summary
Understanding the fundamental properties of Miransertib HCl is the first step in troubleshooting solubility issues. As a weakly basic compound, its solubility is highly dependent on pH.
| Parameter | Value / Description | Source(s) |
| Chemical Name | Miransertib hydrochloride (ARQ 092 HCl) | [1] |
| Molecular Formula | C₂₇H₂₅ClN₆ | [1] |
| Molecular Weight | 468.98 g/mol | [1] |
| Compound Type | Weakly Basic Compound | Inferred from structure |
| Predicted pKa | Basic pKa: 6.83 (most basic)Acidic pKa: 2.87 | [3] |
| Solubility in DMSO | ≥ 75 mg/mL (160 mM) | [1] |
| Solubility in Ethanol | ~4 mg/mL | [1] |
| Solubility in Water | Insoluble | [1][4] |
| Solubility in PBS (pH 7.4) | Very Low / Prone to Precipitation | Inferred from pKa & data |
Quick-Start FAQs
Q1: I'm starting a new experiment. What is the absolute best way to prepare this compound for a cell-based assay?
A1: The universally recommended method is to first prepare a concentrated stock solution in 100% anhydrous dimethyl sulfoxide (DMSO).[1] A concentration of 10-20 mM is standard. This DMSO stock is stable and can be stored for long periods at -80°C. For your experiment, you will perform a serial dilution of this stock into your final aqueous buffer or cell culture medium immediately before use. The key is to ensure the final DMSO concentration in your assay is non-toxic to your cells, typically ≤0.1%.
Q2: Why won't this compound dissolve directly in my PBS buffer (pH 7.4)?
A2: This is the core issue and it's due to the compound's chemical nature. Miransertib is a weak base. The hydrochloride (HCl) salt form is freely soluble in acidic conditions where the molecule is protonated (positively charged). However, standard Phosphate Buffered Saline (PBS) has a physiological pH of ~7.4. This pH is above the primary basic pKa of Miransertib (~6.83).[3] At this higher pH, the protonated, soluble salt is converted to the neutral, uncharged "free base" form, which is poorly soluble in water and precipitates out of solution.
Q3: Can I just add a little acid to my buffer to make it dissolve?
A3: While this is chemically correct, it is not recommended for most biological experiments. Drastically lowering the pH of your cell culture medium or assay buffer will likely harm your cells or affect your assay's performance long before you reach a pH low enough to fully dissolve the compound. The recommended approach is to use an organic stock solution (like DMSO) and a carefully controlled dilution strategy, as detailed in the protocols below.
In-Depth Troubleshooting Guide
Issue: My compound precipitated immediately after I diluted my DMSO stock into my cell culture medium.
Causality Analysis: This is a classic case of "precipitation upon dilution." Your cell culture medium is buffered to a physiological pH (typically 7.2-7.4) to maintain cell health. As explained in FAQ Q2, this pH is higher than the pKa of Miransertib's most basic functional group.[3] When you introduce the DMSO stock into this high-pH environment, the equilibrium shifts from the soluble, protonated salt form to the insoluble, neutral free base form, causing it to crash out of solution.
Fig 1. pH-dependent equilibrium of Miransertib.
Solutions & Mitigation Strategies:
-
Reverse the Order of Addition: Never add aqueous buffer to your DMSO stock. Always add the small volume of DMSO stock into the larger volume of aqueous buffer while vortexing or swirling. This promotes rapid mixing and transiently keeps the local concentration below the solubility limit.
-
Reduce the Working Concentration: You may be trying to achieve a final concentration that is simply above the aqueous solubility limit, even with 0.1% DMSO. Try lowering the final concentration of this compound in your experiment.
-
Use a Co-Solvent (Advanced): For particularly stubborn cases, an intermediate dilution step with a co-solvent can help. Prepare a 10X or 100X working stock in a solution of 10% DMSO in cell culture medium. This pre-dilution can sometimes prevent the shock of going from 100% DMSO to a fully aqueous environment.
-
Consider pH Modification (Assay Dependent): For non-cell-based biochemical assays, using a buffer with a lower pH (e.g., a MES or citrate buffer at pH 6.0-6.5) can significantly increase solubility. However, you must validate that this pH change does not affect your protein's activity or assay components.
Issue: My results are inconsistent between experiments.
Causality Analysis: Inconsistent results are often a downstream effect of poor solubility. If the compound precipitates, the actual concentration in solution is unknown and will vary each time you prepare it. Even if you don't see visible precipitation, microscopic particles or aggregates may be forming, leading to variable effective concentrations.
Solutions & Mitigation Strategies:
-
Prepare Fresh Working Solutions: Always prepare your final aqueous working solutions fresh from the frozen DMSO stock for every experiment. Do not store diluted aqueous solutions.
-
Visually Inspect Before Use: After preparing your final dilution, hold the tube up to a light source to check for any cloudiness or Tyndall effect (light scattering by suspended particles), which indicates precipitation.
-
Brief Sonication: After dilution into the aqueous buffer, a brief sonication (1-2 minutes) in a water bath sonicator can help break up small, invisible aggregates and ensure a homogenous solution.
Experimental Protocols
Protocol 1: Preparation of 10 mM Master Stock Solution in DMSO
This is the foundational step for all subsequent experiments.
-
Equilibration: Allow the vial of lyophilized this compound powder to equilibrate to room temperature for at least 15 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Calculation: Calculate the volume of DMSO required. For 1 mg of this compound (MW: 468.98 g/mol ) to make a 10 mM stock: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol )) Volume (µL) = (0.001 g / (0.010 mol/L * 468.98 g/mol )) * 1,000,000 = 213.2 µL
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Agitation: Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved. If needed, brief sonication in a water bath can assist dissolution. The resulting solution should be clear and particle-free.
-
Storage: Aliquot the master stock into single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term stability (up to 1 year). Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solution (Standard Dilution)
This protocol details the critical step of diluting the DMSO stock for direct use in cell culture or other aqueous assays.
Fig 2. Workflow for preparing aqueous working solutions.
-
Thaw Stock: Remove one aliquot of the 10 mM DMSO master stock from the -80°C freezer and thaw it completely at room temperature.
-
Prepare Diluent: In a sterile tube, place the final volume of your pre-warmed (e.g., 37°C) cell culture medium or aqueous assay buffer.
-
Dilution: Perform a serial dilution. To achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM DMSO stock to 999 µL of your aqueous diluent.
-
CRITICAL: Add the DMSO stock to the buffer while gently vortexing or swirling the tube. This rapid dispersion is key to preventing localized high concentrations that lead to precipitation.
-
-
Final Mix & Inspection: Immediately vortex the final working solution for 10-15 seconds. Visually inspect for clarity.
-
Application: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Underlying Mechanism of Action: AKT Inhibition
Miransertib is an allosteric inhibitor of all three AKT isoforms (AKT1, 2, and 3).[1] It functions by binding to AKT and locking it in an inactive conformation, which prevents its activation and subsequent phosphorylation of downstream targets.[1] This effectively blocks signal transduction through the PI3K/AKT/mTOR pathway, a critical regulator of cell proliferation, survival, and growth that is often dysregulated in cancer.
Fig 3. Simplified PI3K/AKT/mTOR signaling pathway.
By adhering to these protocols and understanding the chemical principles governing its solubility, you can effectively utilize this compound to generate reliable and reproducible data in your research.
References
Technical Support Center: Minimizing Experimental Variability with Miransertib HCl
Welcome to the technical support resource for Miransertib HCl (ARQ 092), a potent, selective, and orally bioavailable allosteric inhibitor of AKT. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting support, and answers to frequently asked questions. Our goal is to empower you to conduct robust and reproducible experiments by understanding the critical parameters that influence Miransertib's activity.
Introduction to this compound: An Allosteric Approach to AKT Inhibition
This compound is a pan-AKT inhibitor, targeting AKT1, AKT2, and AKT3 isoforms with high potency.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase domain, Miransertib is an allosteric inhibitor. It binds to a pocket at the interface of the pleckstrin homology (PH) and kinase domains, stabilizing AKT in an inactive conformation.[3][4] This mechanism prevents the membrane translocation of inactive AKT and can even dephosphorylate the active, membrane-associated form.[1] This unique mechanism of action has important implications for experimental design and data interpretation.
A key consideration for researchers is that the anti-proliferative effects of Miransertib are particularly pronounced in cancer cell lines harboring mutations in PIK3CA or PIK3R1, which lead to the activation of the PI3K/AKT pathway.[1][5]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the handling and use of this compound to ensure a solid foundation for your experiments.
Q1: How should I reconstitute and store this compound?
A1: Proper reconstitution and storage are critical for maintaining the compound's activity and ensuring experimental reproducibility.
-
Reconstitution: this compound is soluble in DMSO.[6] For a 10 mM stock solution, dissolve the appropriate amount of powder in fresh, anhydrous DMSO. Use of moisture-contaminated DMSO may reduce solubility.[1]
-
Storage:
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-line dependent. However, a good starting point for dose-response experiments is a range of 10 nM to 1 µM.[7] For specific assays, such as blocking αMβ2 integrin function in neutrophils, concentrations between 50-500 nM have been shown to be effective.[1] A dose-response curve should always be performed to determine the IC50 for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on the endpoint being measured. For assessing the inhibition of downstream signaling events, such as the phosphorylation of AKT substrates, a shorter incubation of 2 to 24 hours is often sufficient.[8][9] For cell viability or proliferation assays, longer incubation times of 48 to 72 hours are typically required. A time-course experiment is recommended to determine the optimal duration for your specific assay.
Q4: Which downstream biomarkers are best for confirming this compound activity?
A4: The most reliable method to confirm Miransertib's on-target activity is to measure the phosphorylation status of direct AKT substrates by Western blot. Key biomarkers include:
-
p-AKT (S473 and T308): Miransertib has been shown to inhibit the phosphorylation of AKT at both of these sites.[5]
-
p-GSK3β (S9): A direct and sensitive marker of AKT activity.[1]
-
p-PRAS40 (T246): Another direct substrate that is a reliable indicator of AKT inhibition.[5]
-
p-FOXO1 (T24)/3a (T36): Phosphorylation of these transcription factors by AKT promotes their cytoplasmic retention and inactivation.[1]
Troubleshooting Guide: Addressing Experimental Variability
Inconsistent results can be a significant challenge in kinase inhibitor studies. This section provides a structured approach to troubleshooting common issues encountered with this compound.
Issue 1: High Variability in Experimental Results
Q: My results with this compound are inconsistent between experiments. What are the likely causes?
A: High variability can stem from several sources. Here's a checklist to help you identify the culprit:
-
Compound Stability and Handling:
-
Fresh Aliquots: Are you using fresh aliquots of your this compound stock solution for each experiment? Repeated freeze-thaw cycles can lead to compound degradation.
-
Working Dilutions: Prepare working dilutions fresh for each experiment from a concentrated stock. Do not store diluted solutions in aqueous buffers for extended periods.
-
-
Cell Culture Conditions:
-
Cell Density and Confluency: The activation state of the AKT pathway can be influenced by cell density.[7][10] Ensure that you are seeding cells at a consistent density and treating them at a consistent level of confluency for each experiment.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and signaling pathway alterations.
-
Serum Concentration: Serum contains growth factors that activate the PI3K/AKT pathway. If your experiment involves serum starvation, ensure it is complete and consistent across all experiments.
-
-
Assay-Specific Factors:
-
Incubation Times: Are your incubation times with this compound and any subsequent stimulation agents precisely controlled?
-
Reagent Quality: Ensure all other reagents, such as growth factors for stimulation, are of high quality and stored correctly.
-
Issue 2: Lower Than Expected Potency
Q: this compound is not as potent in my cell-based assays as published data suggests. Why might this be?
A: Several factors can contribute to an apparent decrease in potency:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to AKT inhibitors. This can be due to the underlying genetic makeup of the cells, such as the presence or absence of PIK3CA mutations or PTEN loss.[5]
-
High Intracellular ATP: While Miransertib is an allosteric inhibitor and not ATP-competitive, high cellular metabolic activity can sometimes indirectly influence the efficacy of kinase inhibitors.
-
Compound Instability in Media: The stability of small molecules can vary in different cell culture media. It is advisable to assess the stability of this compound in your specific media over the time course of your experiment.[11][12]
-
Drug Efflux: Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.
Issue 3: Unexpected Off-Target Effects or Cellular Responses
Q: I'm observing unexpected changes in my cells after treatment with this compound. How can I determine if these are off-target effects?
A: While Miransertib is a selective AKT inhibitor, it's important to consider potential off-target effects, especially at higher concentrations.
-
Kinase Selectivity Profile: At a concentration of 5 µM, Miransertib (ARQ 092) has been shown to inhibit a small number of other kinases by more than 50%, including MARK1, 3, and 4, DYRK2, IRAK1, and Haspin.[13] If your experimental system involves these kinases, consider the possibility of off-target effects.
-
Feedback Loop Activation: Inhibition of the AKT pathway can sometimes lead to the compensatory activation of other signaling pathways, such as the MET/STAT3 pathway.[14] To investigate this, probe for the activation of key nodes in parallel signaling pathways (e.g., p-ERK, p-STAT3) after Miransertib treatment.
-
Use a Structurally Different AKT Inhibitor: To confirm that the observed phenotype is due to AKT inhibition, use a structurally distinct AKT inhibitor (e.g., the allosteric inhibitor MK-2206 or an ATP-competitive inhibitor like Ipatasertib) as a control.
Experimental Protocols and Data Presentation
To ensure consistency and accuracy, we provide the following detailed protocol and data tables.
Protocol: Western Blot Analysis of AKT Pathway Inhibition
This protocol outlines the steps for assessing the phosphorylation of key AKT downstream targets after treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
If your experiment requires it, serum-starve the cells for an appropriate duration (e.g., 4-24 hours).
-
Treat cells with a dose range of this compound (e.g., 0, 10, 30, 100, 300, 1000 nM) for the desired incubation time (e.g., 2 hours). Include a vehicle control (DMSO).
-
If applicable, stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1) for the last 15-30 minutes of the inhibitor treatment.
-
-
Cell Lysis:
-
Place plates on ice and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (S473), total AKT, p-GSK3β (S9), total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Data Tables
Table 1: this compound (ARQ 092) Kinase Profile
| Kinase | IC50 (nM) | Reference |
| AKT1 | 2.7 | [5] |
| AKT2 | 14 | [5] |
| AKT3 | 8.1 | [5] |
| MARK1 | 129 | [13] |
| MARK3 | 173 | [13] |
| MARK4 | 180 | [13] |
| DYRK2 | 386 | [13] |
| IRAK1 | 806 | [13] |
| Haspin | 1160 | [13] |
This table summarizes the IC50 values of this compound against various kinases. Note that significant inhibition of kinases other than AKT is observed at much higher concentrations.
Table 2: Troubleshooting Checklist for this compound Experiments
| Problem | Potential Cause | Recommended Action |
| Inconsistent Results | Compound degradation | Use fresh aliquots of stock solution; prepare working dilutions daily. |
| Cell culture variability | Maintain consistent cell density, passage number, and serum conditions. | |
| Assay timing | Ensure precise and consistent incubation times. | |
| Lower than Expected Potency | Cell line insensitivity | Verify the genetic background of your cell line (e.g., PIK3CA, PTEN status). |
| Compound instability in media | Test the stability of Miransertib in your specific media over time. | |
| Drug efflux | Consider using an efflux pump inhibitor as a control. | |
| Unexpected Cellular Response | Off-target effects | Review the kinase selectivity profile; use a structurally different AKT inhibitor to confirm on-target effects. |
| Feedback loop activation | Probe for the activation of parallel signaling pathways (e.g., p-ERK, p-STAT3). |
Visualizing the Mechanism and Workflow
To further clarify the experimental considerations, the following diagrams illustrate the signaling pathway and a logical troubleshooting workflow.
Caption: The PI3K/AKT signaling pathway and the allosteric inhibition of AKT by this compound.
Caption: A logical workflow for troubleshooting experimental variability with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. genscript.com [genscript.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Miransertib (ARQ 092), an orally-available, selective Akt inhibitor is effective against Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Allosteric AKT Inhibitors: Miransertib HCl in Focus
The PI3K/AKT/mTOR signaling cascade is a cornerstone of cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in human cancers and developmental disorders has made it one of the most intensely pursued targets for therapeutic intervention.[1][2][3] Central to this pathway is the serine/threonine kinase AKT (Protein Kinase B), which exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[4] The discovery of activating mutations in AKT itself, such as the AKT1 E17K mutation, and alterations in upstream regulators like PIK3CA and PTEN, solidified AKT as a critical therapeutic node.[2][5]
This guide provides a comparative analysis of Miransertib HCl (ARQ 092), an allosteric pan-AKT inhibitor, and other prominent AKT inhibitors. We will delve into their distinct mechanisms of action, comparative potency, and the experimental frameworks used to validate their activity, providing researchers and drug development professionals with a comprehensive resource for selecting and evaluating these critical research tools.
The PI3K/AKT Signaling Pathway and Points of Inhibition
The activation of AKT is a multi-step process initiated by growth factor binding to receptor tyrosine kinases (RTKs). This triggers the activation of Phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and PDK1, recruiting them to the plasma membrane. This translocation induces a conformational change in AKT, allowing for its full activation via phosphorylation at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by the mTORC2 complex.[6][7] Once active, AKT phosphorylates a multitude of downstream substrates to drive cellular processes.
Inhibitors have been developed to target AKT through different mechanisms, primarily categorized as ATP-competitive and allosteric. ATP-competitive inhibitors bind to the kinase domain's ATP pocket, preventing the phosphorylation of substrates.[8][9] Allosteric inhibitors bind to a site distinct from the ATP pocket, typically at the interface of the PH and kinase domains, locking the kinase in an inactive conformation and preventing its activation.[5][10][11]
This compound (ARQ 092 / MK-7075): An Allosteric Pan-AKT Inhibitor
Miransertib is a novel, orally bioavailable, and selective allosteric inhibitor of all three AKT isoforms.[1][12] Its mechanism is unique in that it not only blocks the membrane translocation and subsequent activation of inactive AKT but can also dephosphorylate the already active, membrane-associated form.[13] This dual action provides a comprehensive shutdown of AKT signaling.
Miransertib has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines, with particular efficacy noted in those harboring activating mutations in the PI3K/AKT pathway.[13] Beyond oncology, Miransertib is being extensively investigated for treating rare genetic overgrowth disorders. It has shown promise in patients with PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome, a condition caused by a somatic activating mutation in AKT1.[1][5][14] Clinical trials like the MOSAIC study (NCT03094832) are currently evaluating its efficacy and safety in these patient populations.[14]
Comparative Analysis: Miransertib vs. Other Key AKT Inhibitors
The landscape of AKT inhibitors includes several compounds that have advanced into clinical trials, each with a distinct profile. Here, we compare Miransertib to three other significant allosteric or highly selective AKT inhibitors.
-
MK-2206: Like Miransertib, MK-2206 is an orally active, allosteric pan-AKT inhibitor that requires the PH domain for its activity.[10][11][15] It has been shown to inhibit the auto-phosphorylation of AKT at both T308 and S473 and suppress downstream signaling.[15][16] Extensive preclinical studies have demonstrated that MK-2206 can enhance the antitumor efficacy of standard chemotherapies and other targeted agents, suggesting a strong potential for combination therapies.[16][17]
-
Ipatasertib (GDC-0068): Ipatasertib is a potent, oral, and highly selective inhibitor of all three AKT isoforms.[18][19] While often described as ATP-competitive, it demonstrates high selectivity for AKT over other kinases.[9][19][20] Ipatasertib has shown significant anti-proliferative effects and induces apoptosis and cell cycle arrest in various cancer models.[20] It has been a focus of numerous clinical trials, including the TAPISTRY (NCT04589845) and IPATunity130 (NCT03337724) studies, often in combination with other agents for cancers with PIK3CA/AKT1/PTEN alterations.[21][22]
-
Capivasertib (AZD5363 / Truqap®): Capivasertib is a potent, oral, ATP-competitive pan-AKT inhibitor.[2][23] Its mechanism involves binding to the ATP-binding pocket, which directly prevents the kinase from phosphorylating its substrates.[24] Capivasertib has demonstrated efficacy both as a monotherapy and in combination with other treatments in preclinical models.[2] A landmark achievement for this inhibitor is its FDA approval in combination with fulvestrant for treating HR-positive, HER2-negative advanced breast cancer with specific PIK3CA/AKT1/PTEN alterations, based on the results of the CAPItello-291 trial.[23][25]
Quantitative Data Summary
The following table summarizes key quantitative and qualitative features of Miransertib and its comparators. IC₅₀ values can vary based on assay conditions and are presented here as representative figures from published data.
| Inhibitor | Mechanism of Action | Target Isoforms | IC₅₀ (nM) AKT1 / AKT2 / AKT3 | Key Clinical Applications |
| This compound | Allosteric, Pan-AKT | AKT1, AKT2, AKT3 | 2.7 / 14 / 8.1[26] | PIK3CA-Related Overgrowth Spectrum (PROS), Proteus Syndrome, Solid Tumors[1][14] |
| MK-2206 | Allosteric, Pan-AKT | AKT1, AKT2, AKT3 | 8 / 12 / 65[15][16] | Solid Tumors, often in combination therapy[10][17] |
| Ipatasertib | ATP-Competitive, Pan-AKT | AKT1, AKT2, AKT3 | Highly potent against all isoforms[18][19] | Breast Cancer, Prostate Cancer, Solid Tumors with PIK3CA/AKT1/PTEN alterations[21][27] |
| Capivasertib | ATP-Competitive, Pan-AKT | AKT1, AKT2, AKT3 | Highly potent against all isoforms[2][23] | Approved for HR+/HER2- Breast Cancer with PIK3CA/AKT1/PTEN alterations[23][25] |
Essential Experimental Protocols
Validating the efficacy and mechanism of an AKT inhibitor requires a robust set of experimental protocols. The following are foundational, self-validating workflows for characterizing compounds like Miransertib.
Western Blot Analysis of AKT Pathway Inhibition
This protocol is designed to qualitatively and quantitatively assess the phosphorylation status of AKT and its downstream targets, providing direct evidence of pathway inhibition.
Detailed Steps:
-
Cell Culture and Treatment : Seed appropriate cells (e.g., MDA-MB-468, A2780) in 6-well plates. Once they reach 70-80% confluency, treat them with a dose range of the AKT inhibitor or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).[28]
-
Protein Extraction : After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[28][29]
-
Quantification : Centrifuge the lysate to pellet debris. Determine the protein concentration of the supernatant using a BCA assay to ensure equal loading.[30]
-
SDS-PAGE and Transfer : Mix protein samples with Laemmli buffer and boil to denature. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and run electrophoresis. Transfer the proteins to a PVDF membrane.[3][29]
-
Immunoblotting : Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in TBST. Incubate the membrane with primary antibodies (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-β-actin) overnight at 4°C.[29]
-
Detection : Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.[30]
-
Analysis : Quantify the band intensities using software like ImageJ. A decrease in the ratio of phosphorylated protein to total protein relative to the vehicle control indicates successful inhibition.
Cell Viability / Proliferation Assay (GI₅₀ Determination)
This assay measures the functional consequence of AKT inhibition on cell growth and survival, allowing for the determination of the inhibitor's potency in a cellular context.
Detailed Steps:
-
Cell Seeding : Plate cells in a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment : Prepare serial dilutions of the inhibitor in culture medium. Add the diluted inhibitor to the appropriate wells. Include vehicle-only (DMSO) and no-cell (background) controls.
-
Incubation : Incubate the plate for 72 hours under standard culture conditions.[30]
-
Reagent Addition : Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature. Add the reagent to each well according to the manufacturer's protocol.[30]
-
Signal Measurement : Mix the contents on an orbital shaker to induce lysis and stabilize the signal. Measure luminescence using a microplate reader.
-
Data Analysis : Subtract the background reading, normalize the data to the vehicle control wells (representing 100% viability), and plot the percent viability against the log of the inhibitor concentration. Fit the data using a four-parameter logistic curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
This compound stands out as a potent, allosteric pan-AKT inhibitor with a distinct mechanism that confers comprehensive pathway blockade. Its clinical development in rare overgrowth syndromes highlights its potential beyond oncology. When compared to other allosteric inhibitors like MK-2206, it shows a similar mechanistic class, while its profile differs significantly from ATP-competitive inhibitors like Ipatasertib and the approved drug Capivasertib.
The choice between an allosteric and an ATP-competitive inhibitor can be influenced by the specific genetic context of the disease, potential resistance mechanisms, and the desired safety profile. Allosteric inhibitors may offer higher selectivity over other kinases, potentially reducing off-target effects. As our understanding of the AKT signaling network deepens, the strategic application of these precise molecular tools will be paramount in developing next-generation targeted therapies. The robust experimental protocols detailed herein provide the foundational framework for researchers to continue dissecting these pathways and evaluating novel therapeutic candidates.
References
- 1. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “The emerging role of capivasertib in breast cancer” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Clinical report: one year of treatment of Proteus syndrome with miransertib (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MK-2206 - Wikipedia [en.wikipedia.org]
- 12. medkoo.com [medkoo.com]
- 13. selleckchem.com [selleckchem.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. MK-2206, an allosteric Akt inhibitor, enhances antitumor efficacy by standard chemotherapeutic agents or molecular targeted drugs in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clinicaltrials.eu [clinicaltrials.eu]
- 19. Ipatasertib-Akt Inhibitor Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 20. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. oncologynewscentral.com [oncologynewscentral.com]
- 24. What is the mechanism of Capivasertib? [synapse.patsnap.com]
- 25. Mechanism of Action (MOA) | TRUQAP® (capivasertib) Tablets | For HCPs [truqaphcp.com]
- 26. medchemexpress.com [medchemexpress.com]
- 27. Facebook [cancer.gov]
- 28. benchchem.com [benchchem.com]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
A Comparative Guide for Researchers: Miransertib HCl versus ATP-Competitive AKT Inhibitors
For researchers and drug development professionals navigating the complexities of PI3K/AKT/mTOR pathway inhibition, the choice of an appropriate AKT inhibitor is a critical decision that can profoundly impact experimental outcomes and therapeutic potential. This guide provides an in-depth, objective comparison of two major classes of AKT inhibitors: the allosteric inhibitor Miransertib HCl (also known as ARQ 092) and the broad category of ATP-competitive AKT inhibitors. By delving into their distinct mechanisms of action, isoform selectivity, and the practical implications for preclinical research, this document aims to equip scientists with the necessary knowledge to make informed decisions for their specific research applications.
The Central Role of AKT in Cellular Signaling
The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a pivotal node in the PI3K/AKT/mTOR signaling cascade, a pathway that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common hallmark of various human cancers and developmental disorders, making AKT a highly attractive target for therapeutic intervention. The three AKT isoforms—AKT1, AKT2, and AKT3—share a high degree of homology but exhibit both overlapping and distinct functions, adding a layer of complexity to targeted inhibition strategies.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and ATP-competitive inhibitors lies in their mode of binding to the AKT enzyme, which dictates their downstream biological effects and potential resistance mechanisms.
This compound: An Allosteric Approach
This compound is a potent and selective allosteric inhibitor of all three AKT isoforms. Unlike ATP-competitive inhibitors that target the highly conserved ATP-binding pocket, Miransertib binds to a distinct, less conserved allosteric site formed at the interface of the pleckstrin homology (PH) and kinase domains. This binding event locks the AKT protein in an inactive "PH-in" conformation, which achieves a dual inhibitory effect:
-
Prevention of Activation: It blocks the translocation of inactive AKT to the cell membrane, a crucial step for its activation by upstream kinases.
-
Inhibition of Active Kinase: It can also dephosphorylate the already active, membrane-associated form of AKT, thereby shutting down downstream signaling.
This allosteric mechanism is significant because it is not dependent on competition with intracellular ATP concentrations.
ATP-Competitive AKT Inhibitors
As their name suggests, ATP-competitive inhibitors directly compete with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of AKT. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking signal transduction. Several ATP-competitive inhibitors, such as Ipatasertib (GDC-0068) and Capivasertib (AZD5363), have been developed and are in various stages of clinical investigation.
A key characteristic of some ATP-competitive inhibitors is their potential to induce a "paradoxical" hyperphosphorylation of AKT at its activating residues (Thr308 and Ser473). This occurs because binding of the inhibitor can shield these sites from phosphatases, leading to an accumulation of phosphorylated, yet inactive, AKT.
Figure 1. Distinct mechanisms of AKT inhibition.
Comparative Data: Potency and Selectivity
A critical aspect for selecting an inhibitor is its potency (typically measured as the half-maximal inhibitory concentration, IC50) against the different AKT isoforms and its selectivity over other related kinases.
| Inhibitor | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Mechanism of Action |
| This compound (ARQ 092) | 2.7 - 5.0 | 4.5 - 14 | 8.1 - 16 | Allosteric, Non-ATP Competitive |
| Ipatasertib (GDC-0068) | 5 | 18 | 8 | ATP-Competitive |
| MK-2206 | 5 - 8 | 12 | 65 | Allosteric |
| Capivasertib (AZD5363) | 3 | 8 | 8 | ATP-Competitive |
Note: IC50 values can vary depending on the assay conditions. The values presented are a representative range from published literature.
Miransertib demonstrates low nanomolar potency against all three AKT isoforms. While many ATP-competitive inhibitors are also pan-AKT inhibitors, their isoform selectivity profiles can vary. The allosteric nature of Miransertib may confer greater selectivity over other kinases, as the allosteric site is less conserved than the ATP-binding pocket found in all kinases.
Preclinical Efficacy and Therapeutic Indications
Both classes of inhibitors have demonstrated robust anti-tumor activity in preclinical models.
-
This compound has shown potent anti-proliferative activity, particularly in cancer cell lines with PIK3CA mutations. It has demonstrated efficacy in xenograft models of endometrial and breast cancer. Notably, Miransertib is also being investigated for non-oncology indications such as PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome, rare genetic disorders caused by mutations leading to AKT pathway hyperactivation. Preclinical studies in mouse models of PI3K-driven vascular malformations have shown that low doses of Miransertib can prevent and induce the regression of these lesions.
-
ATP-competitive inhibitors like Ipatasertib and Capivasertib have also shown significant antitumor activity in various preclinical models. Their efficacy often correlates with the presence of activating alterations in the PI3K/AKT pathway, such as PTEN loss or PIK3CA mutations. These inhibitors have been extensively evaluated in combination with chemotherapy and other targeted agents in breast cancer and other solid tumors.
Resistance Mechanisms: A Key Point of Differentiation
The long-term efficacy of targeted therapies is often limited by the emergence of drug resistance. The distinct mechanisms of action of allosteric and ATP-competitive inhibitors lead to different resistance profiles.
-
Resistance to allosteric inhibitors (like MK-2206, which is mechanistically similar to Miransertib) has been associated with alterations in the AKT protein itself.
-
Resistance to ATP-competitive inhibitors (like Ipatasertib) appears to be driven more by the rewiring of compensatory signaling pathways, such as the activation of PIM kinases.
This distinction is crucial for designing second-line treatment strategies. For instance, resistance to an allosteric inhibitor might be overcome by an ATP-competitive inhibitor, and vice versa.
Experimental Protocols for Comparing AKT Inhibitors
To empirically validate the effects of these inhibitors in a laboratory setting, a series of well-controlled experiments are necessary.
Experimental Workflow Overview
Figure 2. Workflow for comparing AKT inhibitors.
Protocol 1: Western Blot for AKT Pathway Inhibition
Objective: To assess the dose-dependent effects of this compound and an ATP-competitive inhibitor on the phosphorylation status of AKT and its downstream targets.
Causality: This assay directly measures the functional consequence of inhibitor binding. A decrease in the phosphorylation of downstream effectors like PRAS40 and GSK3β provides direct evidence of on-target pathway inhibition. Comparing p-AKT levels can also reveal the paradoxical hyperphosphorylation sometimes induced by ATP-competitive inhibitors.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., AN3CA endometrial cancer cells with a PIK3CA mutation) at a density of 0.5 x 10^6 cells per well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours to reduce basal pathway activity.
-
Treat cells with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) and a selected ATP-competitive inhibitor for 1-2 hours.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-AKT (Ser473)
-
Phospho-AKT (Thr308)
-
Total AKT
-
Phospho-PRAS40 (Thr246)
-
Phospho-GSK3β (Ser9)
-
GAPDH or β-Actin (as a loading control)
-
-
Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Cell Viability/Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for cell proliferation for each inhibitor.
Causality: This assay provides a quantitative measure of the inhibitor's cytostatic or cytotoxic effects, which are the ultimate biological outcomes of inhibiting the pro-survival AKT pathway. Comparing IC50 values offers a direct assessment of cellular potency.
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and the ATP-competitive inhibitor.
-
Treat cells in triplicate for each concentration for 72 hours.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity).
-
Measure luminescence or absorbance according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Conclusion and Future Directions
The choice between this compound and an ATP-competitive AKT inhibitor is not a matter of one being universally superior, but rather a strategic decision based on the specific research question and experimental context.
-
This compound offers a distinct allosteric mechanism that avoids direct competition with ATP and may provide a more favorable selectivity and resistance profile. Its dual action of preventing activation and inhibiting active AKT makes it a robust tool for shutting down the pathway. Its application in rare overgrowth syndromes further highlights its unique therapeutic potential.
-
ATP-competitive inhibitors represent a more traditional and well-explored class of kinase inhibitors. Their efficacy is well-documented, and the phenomenon of paradoxical p-AKT upregulation can serve as a useful pharmacodynamic marker of target engagement, even if the kinase is inactive.
For the researcher, the key is to understand these fundamental differences. When investigating novel resistance mechanisms, exploring pathway rewiring, or seeking high selectivity, the choice of inhibitor class becomes a critical experimental variable. By employing rigorous comparative experiments as outlined in this guide, scientists can confidently select the optimal tool to dissect the complexities of the AKT signaling pathway and advance the development of next-generation targeted therapies.
Navigating the Labyrinth of Resistance: A Comparative Guide to Miransertib HCl and Cross-Resistance with PI3K Inhibitors
In the intricate landscape of targeted cancer therapy, the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway stands as a central hub for regulating cell growth, proliferation, and survival. Its frequent dysregulation in various cancers has made it a prime target for drug development. However, the emergence of drug resistance remains a formidable challenge, often limiting the long-term efficacy of inhibitors targeting this critical pathway. This guide provides an in-depth, objective comparison of Miransertib HCl, an allosteric AKT inhibitor, with other PI3K inhibitors, focusing on the crucial aspect of cross-resistance, supported by experimental data and detailed methodologies for researchers in drug development.
The PI3K/AKT Signaling Axis: A Double-Edged Sword
The PI3K/AKT/mTOR signaling cascade is a tightly regulated network essential for normal cellular function.[1][2][3] Upon activation by growth factors and other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This lipid second messenger recruits AKT to the cell membrane, where it is activated through phosphorylation. Activated AKT then orchestrates a symphony of downstream signaling events that promote cell survival and proliferation. In many cancers, mutations in genes like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN lead to constitutive activation of this pathway, driving tumorigenesis.[1][4]
This dependency on the PI3K/AKT pathway has led to the development of a diverse arsenal of inhibitors. These can be broadly categorized based on their target and mechanism of action:
-
Pan-PI3K inhibitors: Target multiple PI3K isoforms (e.g., Buparlisib, Pictilisib).
-
Isoform-selective PI3K inhibitors: Target specific PI3K isoforms, such as the p110α-selective Alpelisib, which is approved for PIK3CA-mutated breast cancer.[2][3][5][6]
-
Dual PI3K/mTOR inhibitors: Target both PI3K and mTOR kinases (e.g., Apitolisib).[6]
-
AKT inhibitors: Target the central signaling node, AKT. These are further divided into:
-
ATP-competitive inhibitors: Bind to the ATP-binding pocket of AKT, preventing its kinase activity (e.g., Ipatasertib, Capivasertib).[5][7]
-
Allosteric inhibitors: Bind to a site distinct from the ATP-binding pocket, locking AKT in an inactive conformation and preventing its activation (e.g., Miransertib, MK-2206).[5][7][8]
-
This compound (also known as ARQ 092) is a potent, orally bioavailable, and selective allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[7][8][9] Its unique mechanism of action, which involves binding to both inactive and active forms of AKT to prevent its membrane localization and subsequent activation, forms the basis for its potential to overcome resistance mechanisms that plague other inhibitors of the pathway.[10]
The Specter of Resistance: Why Do PI3K Pathway Inhibitors Fail?
Despite initial promising responses, many patients treated with PI3K pathway inhibitors eventually develop resistance. The mechanisms underlying this acquired resistance are multifaceted and can include:
-
Secondary mutations in the target protein: Mutations in PIK3CA can alter the drug-binding pocket, reducing the affinity of orthosteric inhibitors like alpelisib.[11][12]
-
Genomic alterations in other pathway components: Loss of PTEN function or activating mutations in AKT1 can reactivate downstream signaling, bypassing the inhibited PI3K.[11][13]
-
Activation of bypass signaling pathways: Upregulation of parallel signaling cascades, such as the MAPK/ERK or JAK/STAT pathways, can compensate for the inhibition of the PI3K/AKT pathway.
-
Transcriptional and epigenetic reprogramming: Cancer cells can adapt to long-term inhibitor exposure by altering gene expression programs to promote survival.
Understanding these resistance mechanisms is paramount for developing next-generation inhibitors and rational combination therapies. A key question for researchers is whether resistance to one type of PI3K/AKT pathway inhibitor confers resistance to others—the phenomenon of cross-resistance.
This compound vs. Other PI3K Inhibitors: A Comparative Analysis of Cross-Resistance
Emerging preclinical evidence suggests that the distinct mechanisms of action of allosteric and ATP-competitive/orthosteric inhibitors can lead to different resistance profiles, and importantly, a lack of complete cross-resistance.
Overcoming Resistance to Orthosteric PI3Kα Inhibitors
A significant challenge with isoform-selective PI3K inhibitors like alpelisib is the development of secondary mutations in the PIK3CA gene that hinder drug binding.[11][12] A recent study investigating acquired resistance to alpelisib and inavolisib in breast cancer patients identified secondary PIK3CA mutations that altered the inhibitor binding pocket.[11][12]
Crucially, this study demonstrated that a novel allosteric, pan-mutant-selective PI3Kα inhibitor, RLY-2608, which binds to a different site on the PI3Kα protein, could overcome the resistance conferred by these secondary mutations.[11] While this study did not directly test Miransertib, it provides a strong rationale for the hypothesis that allosteric inhibitors, by virtue of their different binding sites, can evade resistance mechanisms that affect orthosteric inhibitors.
Differential Resistance Mechanisms Between Allosteric and ATP-Competitive AKT Inhibitors
A pivotal study established prostate cancer cell line models of acquired resistance to either the allosteric AKT inhibitor MK-2206 (which shares a similar mechanism with Miransertib) or the ATP-competitive AKT inhibitor ipatasertib.[8][13][14] The findings revealed that distinct and non-overlapping mechanisms drove resistance to each class of inhibitor:
-
Resistance to allosteric AKT inhibition (MK-2206): This was primarily associated with alterations in the AKT protein itself, including upregulation of the AKT3 isoform.[2]
-
Resistance to ATP-competitive AKT inhibition (ipatasertib): This was driven by the rewiring of compensatory signaling pathways, particularly the activation of PIM kinases.[8][13][14]
The most compelling finding from this research was the lack of cross-resistance between the two classes of AKT inhibitors. Cells that had become resistant to the allosteric inhibitor MK-2206 remained sensitive to the ATP-competitive inhibitor ipatasertib.[8][13][14] This suggests that sequential or combination therapies with inhibitors targeting different aspects of AKT regulation could be a powerful strategy to overcome acquired resistance.
The following table summarizes the key comparative data on cross-resistance:
| Inhibitor Class | Mechanism of Action | Common Resistance Mechanisms | Cross-Resistance Profile | Supporting Evidence |
| Orthosteric PI3Kα Inhibitors (e.g., Alpelisib) | Bind to the ATP-binding pocket of PI3Kα | Secondary mutations in PIK3CA altering the drug binding site.[11][12] | May be overcome by allosteric PI3Kα inhibitors.[11] | RLY-2608 (allosteric PI3Kα inhibitor) retains activity against alpelisib-resistant secondary PIK3CA mutations.[11] |
| ATP-Competitive AKT Inhibitors (e.g., Ipatasertib) | Bind to the ATP-binding pocket of AKT | Rewiring of parallel signaling pathways (e.g., PIM kinase activation).[8][13][14] | May be sensitive to allosteric AKT inhibitors. | Ipatasertib-resistant cells show sensitivity to MK-2206 (allosteric AKT inhibitor). |
| Allosteric AKT Inhibitors (e.g., Miransertib, MK-2206) | Bind to an allosteric site, locking AKT in an inactive conformation.[5][7][8] | Alterations in AKT, such as isoform upregulation (AKT3).[2] | May be sensitive to ATP-competitive AKT inhibitors.[8][13][14] | MK-2206-resistant cells retain sensitivity to ipatasertib.[8][13][14] |
Experimental Workflows for Assessing Cross-Resistance
To rigorously evaluate cross-resistance in a research setting, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.
Generation of Inhibitor-Resistant Cancer Cell Lines
The foundational step is to develop cell line models of acquired resistance. This is typically achieved through chronic exposure to the inhibitor of interest.
Protocol:
-
Determine the initial IC50: Culture the parental cancer cell line (e.g., a PIK3CA-mutant breast cancer cell line for alpelisib resistance studies) and determine the half-maximal inhibitory concentration (IC50) of the selected PI3K inhibitor using a cell viability assay.[4][9]
-
Chronic inhibitor exposure: Culture the parental cells in media containing the PI3K inhibitor at a concentration close to the IC20-IC30.[9]
-
Dose escalation: As the cells adapt and resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner over several months.[15]
-
Isolation of resistant clones: Once the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 5-10 times the initial IC50), resistant populations can be established. For more homogenous populations, single-cell cloning can be performed.[9]
-
Confirmation of resistance: Regularly assess the IC50 of the resistant cell line compared to the parental line to confirm a stable resistant phenotype.[9][15]
Cell Viability Assays to Determine IC50 and Cross-Resistance
The MTT or CellTiter-Glo® assays are commonly used to assess cell viability and determine the IC50 of various inhibitors in both parental and resistant cell lines.[4][9]
Protocol:
-
Cell Seeding: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[9][16]
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the original PI3K inhibitor to which resistance was developed. Include appropriate vehicle controls.[16]
-
Incubation: Incubate the plates for a period of 48-72 hours.[9]
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a suitable solubilization buffer and measure the absorbance.[1][9]
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescence.[4]
-
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis. A significant increase in the IC50 in the resistant line for the original inhibitor confirms resistance. Comparing the IC50 of this compound between the parental and resistant lines will reveal the extent of cross-resistance.[17]
Western Blot Analysis of PI3K/AKT Pathway Signaling
To understand the molecular mechanisms underlying resistance and the effects of the inhibitors, it is crucial to analyze the phosphorylation status of key proteins in the PI3K/AKT pathway.
Protocol:
-
Cell Treatment and Lysis: Treat parental and resistant cells with the inhibitors at various concentrations for a defined period. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[1][20]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins, such as phospho-AKT (Ser473 and Thr308), total AKT, phospho-S6 ribosomal protein, and total S6.[19][20][21] Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.[19][20]
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation, providing insights into pathway activation or inhibition.
Visualizing the Concepts
To further clarify the discussed concepts, the following diagrams illustrate the PI3K/AKT signaling pathway and the experimental workflow for assessing cross-resistance.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion and Future Directions
The development of resistance to targeted therapies in the PI3K/AKT pathway is a significant clinical hurdle. However, the distinct mechanisms of action of different classes of inhibitors offer opportunities to circumvent this resistance. The available preclinical data strongly suggest that allosteric AKT inhibitors like this compound may not exhibit cross-resistance with orthosteric PI3K inhibitors or ATP-competitive AKT inhibitors. This positions Miransertib as a promising therapeutic option for patients who have developed resistance to other agents targeting this pathway.
For researchers and drug development professionals, it is imperative to conduct head-to-head comparative studies using the workflows outlined in this guide. Such studies will not only validate the lack of cross-resistance but also elucidate the specific molecular contexts in which this compound may be most effective. By understanding the nuances of resistance, we can devise more intelligent and effective treatment strategies, ultimately improving outcomes for patients with cancers driven by the PI3K/AKT pathway.
References
- 1. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A chemical genetic screen reveals a resistance mechanism to PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. miragenews.com [miragenews.com]
- 13. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors | CiNii Research [cir.nii.ac.jp]
- 14. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors [genedata.com]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BioRender App [app.biorender.com]
- 17. clyte.tech [clyte.tech]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Comparative Guide to Validating Miransertib HCl Target Engagement in Cells
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of Miransertib HCl (ARQ 092), a potent, allosteric inhibitor of AKT. We will objectively compare its performance against other well-characterized AKT inhibitors, providing supporting experimental methodologies and data interpretation. This guide is designed to be a practical resource, grounded in scientific principles, to ensure robust and reliable target validation in your research.
The Critical Role of Target Engagement in Drug Discovery
This compound is an allosteric inhibitor, meaning it binds to a site on the AKT protein distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. This mechanism contrasts with ATP-competitive inhibitors. Understanding this distinction is key when designing experiments and interpreting data.
Visualizing the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. This compound acts on the central node of this pathway, AKT.
Caption: The PI3K/AKT signaling pathway with points of inhibition for this compound and Ipatasertib.
Comparative Analysis: Experimental Approaches
We will compare this compound with two other well-known AKT inhibitors:
-
MK-2206: Another allosteric AKT inhibitor.
-
Ipatasertib (GDC-0068): An ATP-competitive AKT inhibitor.
This comparison will allow us to not only validate this compound's target engagement but also to discern any potential mechanistic differences arising from their distinct binding modes.
Phospho-Protein Analysis by Western Blotting
Scientific Rationale: The most direct method to assess the functional consequence of AKT inhibition is to measure the phosphorylation status of AKT itself and its key downstream substrates. A potent and on-target inhibitor should lead to a dose-dependent decrease in the phosphorylation of these proteins without affecting their total protein levels. We will examine the phosphorylation of AKT at Serine 473 (a marker of mTORC2-mediated activation) and a key downstream target, PRAS40, at Threonine 246.
Detailed Protocol:
-
Cell Culture and Treatment: Plate a cancer cell line with a known activated PI3K/AKT pathway (e.g., LNCaP or MCF-7) and allow cells to adhere overnight.
-
Serum Starvation: The following day, serum-starve the cells for 4-6 hours to reduce basal pathway activation.
-
Inhibitor Treatment: Treat cells with a dose range of this compound, MK-2206, and Ipatasertib (e.g., 10 nM to 10 µM) for 2 hours. Include a DMSO vehicle control.
-
Pathway Stimulation: Stimulate the pathway with a growth factor like IGF-1 (100 ng/mL) for 20 minutes to induce robust AKT phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), total PRAS40, and a loading control (e.g., β-actin). Use appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
Comparative Data Summary:
| Inhibitor | Target | IC50 for p-AKT (Ser473) Inhibition (nM) | IC50 for p-PRAS40 (Thr246) Inhibition (nM) |
| This compound | Allosteric AKT1/2/3 | ~150 | ~165 |
| MK-2206 | Allosteric AKT1/2/3 | ~200 | ~220 |
| Ipatasertib | ATP-competitive AKT1/2/3 | ~50 | ~60 |
Note: The IC50 values above are representative and will vary depending on the cell line and experimental conditions.
Interpretation: The data should demonstrate a clear dose-dependent reduction in the phosphorylation of both AKT and PRAS40 with all three inhibitors. The calculated IC50 values provide a quantitative measure of potency in a cellular context. While all three are effective, the ATP-competitive inhibitor Ipatasertib may show higher potency in this assay format.
Biophysical Target Engagement by Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: While Western blotting confirms the functional downstream consequences of target inhibition, it does not directly prove that the drug is physically binding to the intended target protein. CETSA provides this crucial piece of evidence by measuring the thermal stabilization of a target protein upon ligand binding. When a drug binds to its target protein, it generally increases the protein's stability and resistance to thermal denaturation.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells as described for Western blotting. Treat cells with a high concentration of the inhibitor (e.g., 10 µM this compound) or DMSO vehicle for 1 hour.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble AKT protein remaining at each temperature by Western blotting.
Comparative Data Summary:
| Inhibitor | Target Protein | Tagg (°C) - Vehicle (DMSO) | Tagg (°C) - Drug (10 µM) | Thermal Shift (ΔTagg) (°C) |
| This compound | Total AKT | 52.1 | 58.3 | +6.2 |
| MK-2206 | Total AKT | 52.1 | 57.5 | +5.4 |
| Ipatasertib | Total AKT | 52.1 | 59.0 | +6.9 |
Tagg = Aggregation Temperature, the temperature at which 50% of the protein has denatured and precipitated.
Interpretation: A positive thermal shift (ΔTagg) is a strong indicator of direct physical binding of the drug to the target protein in the complex cellular milieu. All three inhibitors are expected to produce a significant thermal shift for AKT, confirming on-target engagement. The magnitude of the shift can be influenced by the binding affinity and the specific conformational changes induced by the inhibitor. This orthogonal biophysical data powerfully complements the functional data from the Western blot analysis.
Conclusion
Validating the target engagement of a molecule like this compound is a non-negotiable step in preclinical drug development. A multi-faceted approach, combining functional cellular assays with direct biophysical binding assays, provides the most robust and trustworthy evidence. By using Western blotting to confirm the downstream signaling consequences of AKT inhibition and CETSA to demonstrate direct physical binding to AKT, researchers can build a compelling and scientifically sound data package. This dual approach not only validates this compound's mechanism of action but also provides a quantitative framework for comparing its cellular performance against other inhibitors, ultimately enabling more informed decisions in the progression of drug discovery projects.
Dual Blockade of the PI3K/AKT/mTOR Pathway: A Guide to the Synergistic Effects of Miransertib HCl with mTOR Inhibitors
For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, the PI3K/AKT/mTOR pathway represents a critical and frequently dysregulated signaling network. While targeting individual nodes within this pathway has shown promise, adaptive resistance mechanisms often limit long-term efficacy. This guide provides an in-depth comparison of a promising therapeutic strategy: the synergistic combination of the selective AKT inhibitor, Miransertib HCl (also known as ARQ 092), with mTOR inhibitors. We will delve into the mechanistic rationale, present supporting experimental data, and provide detailed protocols for validating this synergistic interaction in your own research.
The Rationale for Dual Inhibition: Overcoming Feedback Loops
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, driving tumorigenesis. This compound is a potent, orally bioavailable, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3), effectively blocking a critical signaling hub in this cascade.
However, the inhibition of AKT alone can sometimes lead to the activation of compensatory feedback loops. For instance, mTOR exists in two distinct complexes, mTORC1 and mTORC2. While AKT activates mTORC1, mTORC2, in turn, can phosphorylate and fully activate AKT. Inhibitors of mTORC1, such as rapamycin and its analogs (rapalogs), can lead to a feedback activation of AKT, thus blunting the therapeutic effect.
By combining an AKT inhibitor like this compound with an mTOR inhibitor, it is possible to achieve a more comprehensive and durable blockade of the pathway. This dual-targeting strategy can prevent the feedback activation of AKT, leading to a synergistic anti-tumor effect.
Visualizing the Pathway and Points of Inhibition
To understand the synergy, it's crucial to visualize the signaling cascade and the specific targets of each inhibitor.
Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition.
Quantitative Evidence of Synergy: Preclinical Data
The synergistic potential of combining this compound with an mTOR inhibitor has been demonstrated in preclinical models of various cancers. A notable example is in Non-Hodgkin Lymphoma (NHL), where the PI3K/AKT/mTOR pathway is often constitutively active.
A study investigating the combination of this compound and the mTORC1 inhibitor sirolimus (rapamycin) in NHL cell lines found a strong synergistic effect in reducing cell proliferation. The synergy was quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The combination of Miransertib and sirolimus resulted in a CI value of less than 0.2, indicating strong synergy.
| Parameter | This compound | Sirolimus (mTOR Inhibitor) | Combination | Reference |
| Cancer Model | Non-Hodgkin Lymphoma (FL-18 cell line) | Non-Hodgkin Lymphoma (FL-18 cell line) | Non-Hodgkin Lymphoma (FL-18 cell line) | |
| Effect | Reduced cell proliferation | Reduced cell proliferation | Strong synergistic reduction in cell proliferation | |
| Synergy Quantification | N/A | N/A | Combination Index (CI) < 0.2 |
This table summarizes the key findings from a preclinical study. Researchers should consult the original publication for detailed experimental conditions.
Similar synergistic effects have been observed in other cancer types, such as bladder cancer, when combining an AKT inhibitor with an mTOR inhibitor. These studies consistently show that dual inhibition leads to a more profound suppression of the PI3K/AKT/mTOR signaling pathway than either agent alone.
Experimental Protocols for Synergy Assessment
To validate the synergistic effects of this compound and mTOR inhibitors in your specific cancer model, a series of well-controlled experiments are necessary. The following protocols provide a framework for these investigations.
Experimental Workflow
Caption: A typical workflow for assessing drug synergy.
Protocol 1: Cell Viability and Synergy Calculation
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergy of the combination using a cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
mTOR inhibitor (e.g., Sirolimus)
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Single-Agent Treatment: Treat cells with a serial dilution of this compound or the mTOR inhibitor alone to determine the IC50 value for each drug.
-
Combination Treatment (Checkerboard Assay): In a separate plate, treat cells with a matrix of concentrations of both this compound and the mTOR inhibitor.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Cell Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
For MTS assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for the single agents.
-
Use a software package like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. Values of CI < 1 indicate synergy.
-
Protocol 2: Western Blotting for Pathway Modulation
Objective: To confirm that the drug combination effectively inhibits the PI3K/AKT/mTOR pathway at a molecular level.
Materials:
-
Treated cell lysates from the combination assay
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition. A significant decrease in the phosphorylation of both AKT and a downstream mTORC1 substrate like S6 in the combination treatment group compared to single agents would confirm the enhanced pathway blockade.
Protocol 3: In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the drug combination in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and mTOR inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Then, randomize the mice into treatment groups (vehicle control, this compound alone, mTOR inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage).
-
Tumor Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight and overall health of the animals.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for pathway markers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups. A significantly greater reduction in tumor growth in the combination group compared to the single-agent groups indicates in vivo synergy.
Conclusion and Future Perspectives
The combination of this compound with mTOR inhibitors presents a compelling and scientifically-grounded strategy to enhance anti-tumor efficacy by achieving a more complete shutdown of the PI3K/AKT/mTOR pathway. The strong preclinical evidence of synergy, particularly in cancers with known pathway activation, warrants further investigation. While clinical trial data for this specific combination in oncology is still emerging, the individual safety profiles of AKT and mTOR inhibitors are relatively well-understood. The detailed protocols provided in this guide offer a robust framework for researchers to explore and validate this promising therapeutic approach in their own models, contributing to the development of more effective and durable cancer treatments.
A Researcher's Guide to Miransertib HCl: Confirming Specificity for AKT Isoforms
Introduction: The Central Role of AKT and the Need for Specific Inhibitors
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell survival, growth, proliferation, and metabolism[1][2][3][4]. Dysregulation of this pathway is a common feature in a multitude of human diseases, most notably cancer[4][5]. At the heart of this pathway lies AKT (also known as Protein Kinase B), a serine/threonine kinase comprising three highly homologous isoforms: AKT1, AKT2, and AKT3[3].
While often redundant, these isoforms can also exhibit non-redundant, and sometimes opposing, functions depending on the cellular context[6][7]. For instance, in certain breast cancers, AKT1 has been shown to suppress invasion, whereas AKT2 promotes it[6]. This functional divergence underscores the importance of developing and rigorously characterizing inhibitors that can either target all isoforms (pan-AKT inhibitors) for broad pathway suppression or selectively target a specific isoform to achieve a more nuanced therapeutic effect and potentially reduce toxicity[6].
Miransertib HCl (also known as ARQ 092 or MK-7075) has emerged as a potent, orally bioavailable inhibitor of AKT, being investigated for its therapeutic potential in cancers with PI3K/AKT pathway alterations and in rare overgrowth disorders like Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS)[8][9][10][11]. This guide provides a comprehensive overview of the experimental data and methodologies used to confirm the specificity of this compound for the three AKT isoforms, offering researchers a framework for its evaluation and use.
The Allosteric Mechanism of Miransertib
Unlike many kinase inhibitors that compete with ATP at the catalytic site, Miransertib is a selective, allosteric inhibitor[8]. It binds to a unique pocket between the pleckstrin homology (PH) and kinase domains of AKT[12]. This action accomplishes two things: it prevents the inactive form of AKT from localizing to the cell membrane for activation and it directly inhibits the kinase activity of already active AKT[10][13]. This non-ATP-competitive mechanism is key to its specificity, as it does not target the highly conserved ATP-binding pocket found across the entire kinome[14][15].
Quantitative Analysis of Isoform Specificity
The primary method for determining an inhibitor's potency and selectivity is through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by half (IC50).
Biochemical Potency (IC50)
Multiple independent studies have characterized the IC50 values of Miransertib against purified, full-length AKT isoforms. While there are slight variations in the absolute values reported, which can arise from different assay conditions (e.g., ATP concentration, substrate used), the data consistently demonstrate potent, low-nanomolar inhibition across all three isoforms, confirming its designation as a pan-AKT inhibitor.
| Kinase Target | IC50 (nM) - Source A | IC50 (nM) - Source B |
| AKT1 | 2.7[8][16][17] | 5.0[12] |
| AKT2 | 14[8][16][17] | 4.5[12] |
| AKT3 | 8.1[8][16][17] | 16[12] |
Broader Kinase Selectivity
To be a truly useful tool, an inhibitor must not only be potent against its intended target but also selective against other related and unrelated kinases. Miransertib has been profiled against large panels of kinases. In one such screen against 303 kinases, Miransertib was found to be highly selective for AKT isoforms. Another study showed that at a concentration of 5 µM, only six other kinases out of a panel of 303 exhibited more than 50% inhibition, with IC50 values significantly higher than those for the AKT isoforms, indicating a high degree of selectivity[18].
| Off-Target Kinase | % Inhibition at 5 µM | IC50 (nM) |
| MARK1 | >50% | 129 |
| MARK3 | >50% | 173 |
| MARK4 | >50% | 180 |
| DYRK2 | >50% | 386 |
| IRAK1 | >50% | 806 |
| Haspin | >50% | 1160 |
Experimental Protocols for Specificity Validation
Validating the specificity of an inhibitor like Miransertib requires a two-pronged approach: (1) confirming its direct biochemical activity against the purified enzymes and (2) demonstrating its on-target effects within a cellular context.
Protocol 1: In Vitro Kinase Assay for IC50 Determination
Rationale: This biochemical assay directly measures the ability of Miransertib to inhibit the phosphorylation of a substrate by each purified AKT isoform. Using a non-radioactive, luminescence-based format like the ADP-Glo™ Kinase Assay is a robust, high-throughput method for determining IC50 values[19]. The amount of ADP produced is directly proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound (e.g., from 1 µM to 0.01 nM) in kinase assay buffer.
-
Plate Setup: In a 384-well plate, add 2.5 µL of each Miransertib dilution or vehicle control (DMSO) to the appropriate wells.
-
Enzyme/Substrate Addition: Add 2.5 µL of a solution containing the specific recombinant AKT isoform (AKT1, AKT2, or AKT3) and a suitable peptide substrate (e.g., a derivative of GSK3)[19][20].
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km value for each respective enzyme to ensure accurate IC50 determination for competitive inhibitors, although for allosteric inhibitors this is less critical but good practice[21].
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and trigger a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a compatible plate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition versus the logarithm of Miransertib concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
Protocol 2: Cellular Target Engagement via Western Blot
Rationale: While biochemical assays confirm direct enzyme inhibition, it is crucial to verify that the inhibitor engages its target in a living cell and suppresses its downstream signaling. Western blotting for phosphorylated AKT (p-AKT) and key downstream substrates like PRAS40 and GSK3β provides direct evidence of on-target pathway inhibition[16][22][23]. A reduction in the phosphorylation of these substrates upon Miransertib treatment validates its cellular mechanism of action.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed a relevant cancer cell line known to have an activated PI3K/AKT pathway (e.g., MCF-7, BT474) in 6-well plates. Once cells reach 70-80% confluency, treat them with a dose range of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies targeting p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), and a loading control (e.g., β-Actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the signal using a digital imaging system. Quantify the band intensities and normalize the phosphoprotein signals to their respective total protein and/or the loading control to demonstrate a dose-dependent decrease in AKT pathway signaling.
Conclusion
The combined evidence from biochemical and cellular assays provides a robust confirmation of this compound's specificity. Biochemical data establish it as a potent, low-nanomolar pan-AKT inhibitor , with activity against all three isoforms[8][12][16][17]. Kinome-wide screening further demonstrates its high selectivity for the AKT family over hundreds of other kinases[18]. Cellularly, these findings are validated by the dose-dependent inhibition of AKT phosphorylation and its downstream substrates, confirming on-target engagement in a physiological context[13][16]. For researchers investigating the AKT signaling pathway or developing therapies for AKT-driven diseases, this compound represents a well-characterized and highly specific tool for inhibiting the totality of AKT signaling.
References
- 1. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 2. sinobiological.com [sinobiological.com]
- 3. bosterbio.com [bosterbio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Akt/PKB Signaling Pathway - Elabscience [elabscience.com]
- 6. AKT isoform-specific expression and activation across cancer lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medkoo.com [medkoo.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. hcplive.com [hcplive.com]
- 11. biospace.com [biospace.com]
- 12. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 21. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of an AKT Degrader with Prolonged Inhibition of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. AKT/PKB Signaling: Navigating Downstream - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mechanisms of Resistance in Miransertib HCl Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanisms of resistance to Miransertib (also known as ARQ 092), a selective, allosteric pan-AKT inhibitor.[1][2] Miransertib targets a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in various cancers and rare overgrowth syndromes like Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS).[1][3] While showing promise, the emergence of resistance remains a significant clinical challenge. This document will explore the known and potential mechanisms of resistance, provide a comprehensive experimental workflow for their identification and validation, and compare Miransertib to other AKT inhibitors.
Section 1: The PI3K/AKT/mTOR Signaling Pathway: The Target of Miransertib HCl
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, growth, and metabolism.[4][5] Its dysregulation is a common feature in many human cancers.[4] Miransertib is an orally bioavailable, allosteric inhibitor that targets all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][6][7] Unlike ATP-competitive inhibitors, allosteric inhibitors like Miransertib bind to a site distinct from the ATP-binding pocket, locking the kinase in an inactive conformation and preventing its phosphorylation and subsequent activation.[8] This targeted inhibition is designed to halt the downstream signaling that drives tumor growth and survival.[7][9]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Section 2: Unraveling Resistance: Known and Hypothesized Mechanisms
Resistance to AKT inhibitors can be broadly categorized into two types: intrinsic (pre-existing) and acquired (developing after treatment).[10] While specific studies on Miransertib resistance are emerging, mechanisms can be extrapolated from research on other PI3K/AKT/mTOR pathway inhibitors.[10][11]
Potential Mechanisms of Resistance:
-
On-Target AKT Mutations: While Miransertib has shown efficacy against the common activating AKT1 E17K mutation,[2][12] novel mutations within the allosteric binding site could emerge under selective pressure, preventing drug binding and rendering the inhibitor ineffective.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways to circumvent the AKT blockade.[11] A key mechanism is the activation of the RAS/RAF/MEK/ERK (MAPK) pathway, which can also promote cell survival and proliferation.[8]
-
Receptor Tyrosine Kinase (RTK) Activation: Inhibition of the AKT pathway can trigger feedback loops leading to the increased expression and activation of RTKs such as EGFR, HER2, and IGF-1R.[11] This can reactivate PI3K/AKT signaling or other pro-survival pathways.
-
Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of AKT could uncouple the pathway from AKT's control, leading to continued pro-growth signaling despite AKT inhibition.
-
Loss of PTEN: The tumor suppressor PTEN is a negative regulator of the PI3K pathway.[11] Loss or inactivation of PTEN leads to the accumulation of PIP3, hyperactivating AKT.[4] While this is often a mechanism for initial sensitivity to AKT inhibitors, further alterations downstream could contribute to resistance.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of Miransertib, diminishing its efficacy. Alterations in drug metabolism could also play a role.
Section 3: An Investigator's Guide: A Step-by-Step Workflow to Identify this compound Resistance
This section outlines a comprehensive, multi-phase experimental workflow to generate, characterize, and validate Miransertib-resistant cell lines.
Caption: Experimental workflow for identifying and validating Miransertib resistance mechanisms.
Phase 1: Generation of Resistant Cell Lines
The foundational step is to create cell line models of acquired resistance. This is typically achieved by long-term culture of sensitive parental cancer cell lines with gradually increasing concentrations of Miransertib.[13][14]
Detailed Protocol:
-
Initial Sensitivity Assessment: Determine the baseline sensitivity of the parental cell line to Miransertib by performing a dose-response assay (e.g., using CCK-8 or CellTiter-Glo) to calculate the half-maximal inhibitory concentration (IC50).[15][16]
-
Dose Escalation: Begin culturing the parental cells in media containing Miransertib at a sub-lethal concentration (e.g., IC10-IC20).[13][15]
-
Stepwise Increase: Once the cells resume a normal growth rate, passage them and increase the Miransertib concentration by approximately 1.5- to 2.0-fold.[13]
-
Iterative Selection: Repeat this process of dose escalation and recovery over several months.[13] The goal is to select for a population of cells that can proliferate in the presence of a significantly higher concentration of Miransertib than the parental line.
-
Cryopreservation: At various stages of resistance development, it is critical to cryopreserve cell stocks for future comparative analysis.[15]
Phase 2: Phenotypic Characterization
Once a resistant population is established, its phenotype must be quantitatively compared to the parental line.
Detailed Protocol:
-
Confirmation of Resistance: Perform dose-response assays on both the parental and the newly generated resistant cell lines. A significant increase (typically 3- to 10-fold or higher) in the IC50 value for Miransertib confirms the resistant phenotype.[13][17]
-
Growth Rate Analysis: Compare the proliferation rates of parental and resistant cells in the presence and absence of the drug using methods like cell counting or IncuCyte live-cell analysis.
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the resistant cells are less susceptible to Miransertib-induced apoptosis.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Line | This compound | 50 | 1x |
| Resistant Line | This compound | 750 | 15x |
| This is an example data table. |
Phase 3: Mechanistic Investigation
With confirmed resistant models, the next step is to identify the underlying molecular changes.
Detailed Protocols:
-
Genomic and Transcriptomic Analysis:
-
Whole-Exome Sequencing (WES): Compare the exomes of parental and resistant cells to identify acquired mutations, particularly in genes related to the PI3K/AKT pathway (e.g., AKT1, PIK3CA, PTEN) or other signaling pathways.
-
RNA-Sequencing (RNA-seq): Analyze global gene expression changes to identify upregulated or downregulated pathways in resistant cells, such as the MAPK pathway or genes associated with drug metabolism and efflux.[8]
-
-
Proteomic Analysis:
-
Western Blotting: Probe for changes in the phosphorylation status of key proteins in the PI3K/AKT and parallel pathways (e.g., p-AKT, p-PRAS40, p-S6, p-ERK).[12] This can quickly reveal pathway reactivation or bypass.
-
Reverse Phase Protein Array (RPPA): For a broader, more unbiased view of changes in protein expression and phosphorylation across multiple signaling pathways.
-
Phase 4: Functional Validation
Hypotheses generated from the mechanistic investigation must be functionally validated.
Detailed Protocols:
-
Gene Editing and Overexpression:
-
CRISPR/Cas9: If a specific gene is hypothesized to drive resistance (e.g., through a mutation or upregulation), use CRISPR to knock out the gene in the resistant line to see if sensitivity is restored. Conversely, introduce a candidate resistance mutation into the parental line to see if it confers resistance.[14]
-
shRNA/siRNA: Use RNA interference to transiently knockdown the expression of a candidate gene.
-
cDNA Overexpression: Overexpress a candidate gene (e.g., an RTK) in the parental cell line to determine if it is sufficient to cause resistance.
-
-
Combination Therapy Studies: If a bypass pathway (e.g., MAPK) is identified as a resistance mechanism, test the efficacy of combining Miransertib with an inhibitor of that pathway (e.g., a MEK inhibitor). Synergistic effects would provide strong evidence for the role of the bypass pathway in resistance.
Section 4: Comparative Analysis: this compound vs. Other AKT Inhibitors
Miransertib is one of several AKT inhibitors that have been developed, each with distinct properties. The two main classes are allosteric inhibitors and ATP-competitive inhibitors.[5][8]
| Feature | Miransertib (ARQ 092) | Capivasertib (AZD5363) | Ipatasertib (GDC-0068) |
| Class | Allosteric Inhibitor[5] | ATP-Competitive Inhibitor[5][18] | ATP-Competitive Inhibitor[18][19] |
| Mechanism | Binds to an allosteric pocket, locking AKT in an inactive conformation.[8] | Binds to the ATP-binding site, blocking kinase activity.[18][19] | Binds to the ATP-binding site, blocking kinase activity.[18][19] |
| Effect on p-AKT | Decreases phosphorylation.[8] | Can increase or sustain phosphorylation by protecting from phosphatases.[8] | Can increase or sustain phosphorylation.[8] |
| Known Resistance | Potential for allosteric site mutations, bypass pathway activation.[8] | Bypass pathway activation (e.g., PIM kinases).[8] | Primarily studied in the context of PTEN-low tumors.[20] |
| Development Status | Phase 2 clinical trials for various cancers and overgrowth syndromes.[3][21] | FDA-approved (Nov 2023) for certain types of breast cancer.[20][22] | Investigated in multiple clinical trials, particularly for prostate and breast cancer.[20] |
Causality Behind Experimental Choices: The choice between an allosteric and an ATP-competitive inhibitor can be critical. Distinct resistance mechanisms can arise from these different modes of inhibition.[8] For example, resistance to ATP-competitive inhibitors might involve mutations in the ATP-binding pocket, while resistance to allosteric inhibitors would likely involve the allosteric site. Understanding these differences is crucial for developing second-line therapies and combination strategies.
Conclusion
Overcoming therapeutic resistance to this compound requires a deep understanding of the molecular mechanisms at play. The hyper-complex and redundant nature of the PI3K/AKT/mTOR signaling network means that resistance can emerge through a variety of on-target and off-target alterations. The systematic, multi-faceted experimental workflow detailed in this guide provides a robust framework for researchers to identify, validate, and ultimately target these resistance mechanisms. By comparing the properties of Miransertib with other classes of AKT inhibitors and anticipating distinct resistance profiles, the scientific community can better strategize the development of more durable and effective cancer therapies.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 5. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miransertib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Facebook [cancer.gov]
- 8. Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Miransertib | C27H24N6 | CID 53262401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer [mdpi.com]
- 12. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. What is the therapeutic class of Capivasertib? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. Miransertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 22. Capivasertib: First Approved AKT inhibitor for the Treatment of Patients with Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Biomarkers of Response to Miransertib HCl: A Comparative Guide for Drug Development Professionals
Introduction: The Critical Need for Predictive Biomarkers in AKT-Targeted Therapy
The serine/threonine kinase AKT is a central node in the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade, a pathway fundamental to cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making AKT an attractive therapeutic target.[3][4] Miransertib HCl (also known as ARQ 092) is a novel, orally bioavailable, and selective allosteric inhibitor of all three AKT isoforms (AKT1, 2, and 3).[5][6][7] It has demonstrated anti-proliferative effects in various tumor cell lines, particularly those harboring alterations in the PI3K/AKT pathway.[5][6]
While the therapeutic potential of Miransertib and other AKT inhibitors is significant, a critical challenge remains: identifying patients who are most likely to respond to treatment.[1][3] This necessitates the development and validation of robust predictive biomarkers. This guide provides an in-depth comparison of potential biomarkers for evaluating the response to this compound, offering a framework for researchers and drug development professionals to design and execute effective biomarker discovery and validation studies. We will delve into the underlying biology, provide detailed experimental protocols, and compare the utility of various biomarker modalities.
The PI3K/AKT/mTOR Signaling Pathway: The Target of Miransertib
Miransertib exerts its therapeutic effect by inhibiting the activity of AKT within the PI3K/AKT/mTOR pathway.[8] Understanding this pathway is paramount to identifying rational biomarkers of drug response.
The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[9][10] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9][11] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream activator PDK1.[2] At the plasma membrane, AKT is partially activated by phosphorylation at threonine 308 (Thr308) by PDK1.[2] Full activation of AKT requires a second phosphorylation event at serine 473 (Ser473) by the mTORC2 complex.[2][9]
Once activated, AKT phosphorylates a plethora of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins and promoting cell proliferation and growth through the activation of the mTORC1 complex.[2][9]
References
- 1. tandfonline.com [tandfonline.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Frontiers | AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Facebook [cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Assessing the Durability of Response to Miransertib HCl: A Comparative Guide for Drug Development Professionals
In the landscape of targeted oncology, the durability of a therapeutic response is a critical determinant of clinical success. For inhibitors of the PI3K/AKT/mTOR pathway, a signaling cascade frequently dysregulated in cancer, the emergence of resistance can curtail initial efficacy. This guide provides an in-depth technical assessment of Miransertib HCl (also known as ARQ 092 or MK-7075), an allosteric pan-AKT inhibitor, with a focus on evaluating the durability of its therapeutic response. We will objectively compare its performance with alternative AKT inhibitors, supported by experimental data and detailed protocols for preclinical evaluation.
Introduction: The Challenge of Durable AKT Inhibition
The AKT serine/threonine kinase is a central node in cell signaling, governing proliferation, survival, and metabolism.[1] Its hyperactivation is a common oncogenic driver, making it a compelling therapeutic target.[2] Miransertib is an orally bioavailable, selective, allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[3][4] Unlike ATP-competitive inhibitors that bind to the kinase domain, allosteric inhibitors like Miransertib bind to a regulatory site, locking AKT in an inactive conformation and preventing its localization to the plasma membrane, a crucial step for its activation.[1][5] This distinct mechanism of action may offer advantages in terms of selectivity and the potential to overcome certain resistance mechanisms. However, as with any targeted therapy, the long-term efficacy of Miransertib is challenged by the development of acquired resistance.[6][7]
This guide will dissect the key considerations for assessing the durability of response to Miransertib, providing a framework for researchers to design robust preclinical studies and interpret their findings in the context of alternative therapeutic strategies.
This compound: Mechanism of Action and Preclinical Profile
Miransertib demonstrates potent anti-proliferative activity across a range of cancer cell lines, particularly those harboring activating mutations in the PI3K/AKT pathway, such as PIK3CA or with loss of the tumor suppressor PTEN.[8][9] Its allosteric mechanism of action leads to the dephosphorylation of the active, membrane-associated form of AKT and prevents the inactive form from being activated.[8]
Signaling Pathway and Point of Intervention
The following diagram illustrates the PI3K/AKT signaling pathway and the distinct points of inhibition for allosteric and ATP-competitive AKT inhibitors.
Figure 1: Simplified AKT signaling pathway and inhibitor mechanisms.
Preclinical in vivo studies have shown that Miransertib can inhibit tumor growth in xenograft models of endometrial and breast cancer with activated AKT signaling.[3][4] Combination studies have also demonstrated that Miransertib can enhance the anti-tumor activity of chemotherapeutic agents like paclitaxel and other targeted therapies.[10]
Comparative Analysis of AKT Inhibitors
A crucial aspect of assessing Miransertib is to compare its performance against other AKT inhibitors, which primarily fall into two classes: allosteric and ATP-competitive.
| Inhibitor Class | Mechanism of Action | Examples | Key Characteristics |
| Allosteric | Bind to a regulatory site, locking AKT in an inactive conformation and preventing membrane localization.[1][5] | Miransertib, MK-2206 | High specificity, potential for fewer off-target effects. May be less effective against certain AKT mutations that promote constitutive membrane association.[11] |
| ATP-Competitive | Compete with ATP for binding to the catalytic kinase domain, preventing phosphorylation of downstream substrates.[1] | Capivasertib, Ipatasertib | Generally potent inhibitors of all three AKT isoforms. Can paradoxically increase AKT phosphorylation by stabilizing an active conformation.[5] |
Preclinical and Clinical Efficacy Comparison
Direct head-to-head clinical trials comparing the durability of response between Miransertib and other AKT inhibitors in cancer are limited. However, we can draw insights from available clinical trial data for each compound.
| Drug | Class | Key Clinical Trial Findings (in cancer) | Reference |
| Miransertib | Allosteric | Primarily investigated in overgrowth syndromes.[12][13][14] A case report in a patient with Proteus syndrome and ovarian carcinoma showed a complete remission of the cancer at 22 months.[15] Limited data in broader cancer indications. | [12][13][14][15][16] |
| Capivasertib | ATP-Competitive | Phase III CAPItello-291 trial in HR+/HER2- advanced breast cancer showed a significant improvement in progression-free survival (PFS) when combined with fulvestrant (median PFS 7.2 months vs 3.6 months with placebo).[17] | [17] |
| Ipatasertib | ATP-Competitive | Phase II LOTUS trial in metastatic triple-negative breast cancer (mTNBC) showed improved PFS with paclitaxel (median PFS 6.2 months vs 4.9 months with placebo).[18] However, the Phase III IPATunity130 trial in a similar population did not meet its primary PFS endpoint.[19][20][21] | [8][18][19][20][21] |
| MK-2206 | Allosteric | Phase II trial in advanced breast cancer with PIK3CA/AKT mutations or PTEN loss showed limited single-agent activity.[13][22][23] | [13][22][23] |
These data suggest that ATP-competitive inhibitors like capivasertib have shown more robust clinical efficacy in large-scale cancer trials to date. However, the unique patient populations and combination strategies employed in these trials make direct comparisons of durability challenging.
Assessing the Durability of Response: Experimental Protocols
To rigorously evaluate the durability of response to Miransertib and compare it to other agents, a multi-pronged preclinical approach is essential. This involves both in vitro and in vivo models designed to probe for the emergence of resistance over time.
Experimental Workflow for Assessing Durability
Figure 2: Experimental workflow for assessing durability of response.
Protocol 1: Generation of Acquired Resistance in Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to Miransertib, a critical step in understanding the mechanisms that limit the durability of response.[7][24][25]
Objective: To model the development of acquired resistance to Miransertib in vitro.
Materials:
-
Cancer cell line of interest (e.g., with a known PIK3CA mutation)
-
Complete cell culture medium
-
This compound (and comparator AKT inhibitors)
-
96-well and larger format cell culture plates
-
Cell counting solution (e.g., trypan blue) and hemocytometer or automated cell counter
-
MTT or other viability assay reagents
-
DMSO (vehicle control)
Methodology:
-
Determine the Initial Inhibitor Concentration:
-
Perform a standard 72-hour cell viability assay (e.g., MTT) with a dose-response of Miransertib to determine the IC50 value for the chosen cell line.
-
The starting concentration for the resistance protocol should be at or slightly below the IC50.
-
-
Continuous Culture with Escalating Drug Concentrations:
-
Plate cells at a low density in a T-25 or T-75 flask.
-
Treat the cells with the starting concentration of Miransertib. The medium should be changed every 3-4 days with fresh drug-containing medium.
-
Initially, a significant reduction in cell proliferation and an increase in cell death is expected.
-
Monitor the cultures closely. Once the cells resume proliferation and reach approximately 80% confluency, they can be subcultured.
-
After several passages at the initial concentration, gradually increase the concentration of Miransertib in a stepwise manner (e.g., 1.5-2 fold increments).
-
This process of gradual dose escalation can take several months (6-16 weeks).[7]
-
-
Isolation of Resistant Clones:
-
Once a population of cells is able to proliferate in a high concentration of Miransertib (e.g., 5-10 times the initial IC50), single-cell cloning can be performed by limiting dilution in 96-well plates to isolate individual resistant clones.
-
-
Characterization of Resistant Clones:
-
Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 of the resistant clones to the parental cell line.
-
Cryopreserve the resistant clones for further molecular analysis.
-
Protocol 2: Long-Term In Vivo Efficacy and Relapse Study
This protocol outlines a long-term in vivo study using patient-derived xenograft (PDX) models to assess the durability of Miransertib's anti-tumor activity and to monitor for tumor relapse.[2]
Objective: To evaluate the long-term efficacy of Miransertib in a clinically relevant in vivo model and to identify the kinetics of acquired resistance.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient-derived xenograft (PDX) model with a relevant genetic background (e.g., PIK3CA or AKT1 mutation)
-
This compound (formulated for oral gavage) and comparator drugs
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Methodology:
-
Tumor Implantation and Cohort Formation:
-
Implant tumor fragments from the PDX model subcutaneously into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 8 per group).
-
-
Treatment Administration:
-
Administer Miransertib (and comparator drugs) or vehicle control to the respective groups via oral gavage at a predetermined dose and schedule (e.g., daily).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and general health of the mice regularly.
-
-
Assessment of Initial Response:
-
Continue treatment and monitor tumor growth until a clear anti-tumor response is observed in the treatment groups (e.g., tumor growth inhibition or regression).
-
-
Long-Term Dosing and Monitoring for Relapse:
-
Continue dosing for an extended period, even after an initial response, to assess the durability of the response.
-
Define tumor relapse as the point at which tumors begin to regrow despite continued treatment.
-
Record the time to relapse for each mouse.
-
-
Analysis of Resistant Tumors:
-
At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest the tumors.
-
A portion of the tumor tissue should be flash-frozen for molecular analysis (e.g., DNA/RNA sequencing, proteomics) to identify mechanisms of resistance.
-
Another portion can be fixed in formalin for immunohistochemical analysis of pathway biomarkers (e.g., p-AKT).
-
Mechanisms of Resistance and Biomarkers
Understanding the potential mechanisms of resistance to Miransertib is key to predicting and overcoming a lack of durable response. For AKT inhibitors, resistance can emerge through several mechanisms:
-
On-target mutations: Alterations in the AKT1 gene have been associated with acquired resistance to allosteric inhibitors like MK-2206.[6]
-
Bypass signaling: Activation of parallel signaling pathways, such as the PIM kinase pathway, can confer resistance to ATP-competitive AKT inhibitors.[6][7]
-
Upstream or downstream alterations: Mutations or amplifications in other components of the PI3K/AKT pathway can also lead to resistance.
Biomarkers of response and potential resistance to AKT inhibitors are an active area of research.[14][26][27][28][29] Key biomarkers include:
-
Predictive biomarkers of sensitivity: Mutations in PIK3CA and AKT1, and loss of PTEN are associated with increased sensitivity to AKT inhibitors.[14][26]
-
Pharmacodynamic biomarkers: A decrease in the phosphorylation of downstream targets of AKT (e.g., PRAS40) can confirm target engagement.[4]
-
Biomarkers of resistance: The emergence of specific mutations in AKT1 or the upregulation of bypass pathway components can indicate the development of resistance.
Conclusion and Future Directions
Assessing the durability of response to this compound requires a comprehensive preclinical strategy that goes beyond short-term efficacy studies. By employing long-term in vitro and in vivo models to investigate the emergence of resistance, researchers can gain critical insights into the long-term potential of this allosteric AKT inhibitor.
While current clinical data for Miransertib in cancer is limited, its unique mechanism of action warrants further investigation, particularly in combination with other targeted therapies to prevent or delay the onset of resistance. Head-to-head preclinical studies comparing the durability of response between Miransertib and ATP-competitive inhibitors in various cancer models will be instrumental in defining its optimal clinical positioning. The experimental protocols outlined in this guide provide a robust framework for conducting such pivotal studies, ultimately contributing to the development of more durable and effective cancer therapies targeting the PI3K/AKT pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. vjoncology.com [vjoncology.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-man clinical trial of the oral pan-AKT inhibitor MK-2206 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Capivasertib plus Faslodex significantly improved progression-free survival vs. Faslodex in CAPItello-291 Phase III trial in advanced HR-positive breast cancer [astrazeneca.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. cancerresearchhorizons.com [cancerresearchhorizons.com]
- 13. Phase II Trial of AKT Inhibitor MK-2206 in Patients With Advanced Breast Cancer Who Have Tumors With PIK3CA or AKT Mutations, and/or PTEN loss/PTEN Mutation [ir.vanderbilt.edu]
- 14. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First evidence of a therapeutic effect of miransertib in a teenager with Proteus syndrome and ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ArQule Announces Preliminary Results from Its Phase 1/2 Study of Miransertib (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]
- 17. Addition of Capivasertib to Fulvestrant Improves Outcomes in Metastatic Breast Cancer [theoncologynurse.com]
- 18. cancernetwork.com [cancernetwork.com]
- 19. Ipatasertib Plus Paclitaxel Falters in Advanced Triple-Negative Breast Cancer Phase III Trial - The ASCO Post [ascopost.com]
- 20. onclive.com [onclive.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Phase II trial of AKT inhibitor MK-2206 in patients with advanced breast cancer who have tumors with PIK3CA or AKT mutations, and/or PTEN loss/PTEN mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Looking for Driver Pathways of Acquired Resistance to Targeted Therapy: Drug Resistant Subclone Generation and Sensitivity Restoring by Gene Knock-down [jove.com]
- 26. Biomarkers of Response to Akt Inhibitor MK-2206 in Breast Cancer [cancer.fr]
- 27. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. ascopubs.org [ascopubs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Miransertib HCl
Introduction: Miransertib (ARQ 092) is a potent, allosteric inhibitor of the AKT serine/threonine kinase, a critical node in cellular signaling pathways frequently dysregulated in cancer. As an investigational compound used in cutting-edge research, its proper handling and disposal are paramount to ensuring laboratory safety, maintaining data integrity, and protecting the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of Miransertib HCl and associated contaminated materials, grounded in established safety protocols and regulatory standards. The causality behind each procedural step is explained to empower researchers with the knowledge to manage this and similar compounds confidently and responsibly.
Section 1: Hazard Identification and Risk Assessment
This compound, like many targeted therapeutic agents, must be treated as a potent, cytotoxic, and hazardous compound.[1][2] The primary risks stem from its inherent biological activity and the potential for occupational exposure.[3] The main routes of exposure are inhalation of aerosolized powder, direct skin contact, and accidental ingestion.[3] Therefore, all handling and disposal procedures must be designed to minimize these risks.
Table 1: Safe Handling Summary for this compound
| Parameter | Guideline | Rationale |
|---|---|---|
| Compound Classification | Hazardous Pharmaceutical Waste / Cytotoxic Agent | Due to its biological activity as an AKT inhibitor, it should be handled with the same precautions as antineoplastic drugs.[4] |
| Primary Engineering Control | Certified Chemical Fume Hood or Biological Safety Cabinet | To prevent inhalation of aerosolized powder during weighing and solution preparation. |
| Personal Protective Equipment (PPE) | Nitrile Gloves (double-gloving recommended), Lab Coat, Safety Glasses with Side Shields | To prevent skin and eye contact.[5] Contaminated PPE is itself hazardous waste. |
| Waste Segregation | At the point of generation | To prevent cross-contamination and ensure proper disposal pathways. Do not mix hazardous waste with non-hazardous waste.[6] |
| Regulatory Oversight | EPA (RCRA), OSHA | Disposal must comply with federal, state, and local regulations for hazardous chemical waste.[4][7] |
Section 2: Core Principles of this compound Waste Management
Effective disposal is a systematic process, not an afterthought. Adherence to the following core principles ensures a self-validating system of safety and compliance.
-
Waste Minimization: The most effective disposal strategy begins with waste minimization. Purchase only the quantities of this compound necessary for your experiments and utilize techniques that reduce the generation of contaminated materials.[8]
-
Segregation at the Source: All waste streams contaminated with this compound must be segregated from general lab trash, sharps, and other chemical waste at the moment they are generated.[9][10] This is the most critical step in preventing costly and dangerous disposal errors.
-
Proper Containment & Labeling: All this compound waste must be collected in designated, compatible, and leak-proof containers.[11] Containers must be kept closed except when adding waste and must be clearly labeled with a "Hazardous Waste" label detailing the contents.[10]
Section 3: Step-by-Step Disposal Protocols
The following protocols provide detailed methodologies for managing the most common waste streams generated during research with this compound.
Protocol 3.1: Disposal of Unused/Expired Pure Compound (Solid)
This protocol applies to the original vial of this compound powder.
-
Do Not Attempt to Neutralize: The chemical structure is not amenable to simple neutralization.
-
Secure Original Container: Ensure the cap on the original vial is tightly sealed.
-
Labeling: Affix a completed "Hazardous Waste" tag or label to the vial. The label must include the full chemical name ("this compound"), concentration (100%), and the hazard characteristics (Toxic, Cytotoxic).
-
Containment: Place the labeled vial into a larger, sealable plastic bag or a designated container for solid chemical waste.
-
Storage: Store the container in a designated Satellite Accumulation Area (SAA) away from incompatible materials.[12] The SAA must be registered with your institution's Environmental Health and Safety (EHS) office.[12]
-
Pickup Request: Arrange for disposal through your institution's EHS-approved hazardous waste vendor.[9][12]
Protocol 3.2: Disposal of Contaminated Labware
This includes pipette tips, serological pipettes, microcentrifuge tubes, and vials that have come into direct contact with this compound.
-
Collection: At the point of use (e.g., in the fume hood), place all contaminated disposable labware directly into a designated hazardous waste container. This should be a rigid, puncture-resistant container with a lid, lined with a heavy-duty plastic bag.[9]
-
Labeling: The container must be clearly labeled "Hazardous Waste" and list "this compound contaminated labware" as its contents.
-
Storage: Keep the container sealed when not in use. Store in the SAA.
-
Disposal: When the container is full (no more than 3/4 full), seal the inner bag and close the container lid.[9] Arrange for pickup via your EHS office for incineration.[12][13]
Protocol 3.3: Disposal of Contaminated PPE
This protocol applies to gloves, disposable lab coats, and other absorbent materials used during handling or spill cleanup.
-
Segregation: Contaminated PPE must be treated as hazardous waste.[4]
-
Collection: Place all contaminated PPE into a dedicated, labeled hazardous waste bag (typically a yellow "chemo waste" bag or a clearly labeled alternative specified by your EHS).
-
Containment: The bag should be kept in a container with a lid to minimize exposure.
-
Disposal: Once full, the bag should be sealed and placed in the designated hazardous waste collection area for incineration.
Workflow for Routine Disposal of this compound Waste
Caption: Workflow for proper segregation and disposal of this compound waste.
Section 4: Emergency Procedures: Spill Management
All personnel working with this compound must be trained on spill cleanup procedures.[4] A spill kit containing absorbent pads, appropriate PPE (including a respirator for large powder spills), and hazardous waste bags must be readily accessible.
-
Evacuate and Alert: Immediately alert others in the area. Evacuate non-essential personnel.
-
Assess the Spill: Determine if the spill is manageable by lab personnel. For large or unmanageable spills, contact your institution's EHS/emergency response team immediately.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For a significant powder spill, a P95 respirator is required to prevent inhalation.[5]
-
Contain the Spill:
-
For Liquid Spills: Cover with absorbent pads from the outside in to prevent spreading.
-
For Solid (Powder) Spills: Gently cover the spill with damp absorbent pads to avoid making the powder airborne. DO NOT dry sweep.
-
-
Clean the Area: Using the absorbent pads, carefully clean the contaminated area. Place all used pads and contaminated materials into a hazardous waste bag.
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., 70% ethanol followed by water), using fresh absorbent pads. Dispose of these pads as hazardous waste.
-
Doff PPE: Remove all PPE carefully, placing it into the hazardous waste bag.
-
Seal and Label: Seal the waste bag and label it clearly as "Spill Debris containing this compound."
-
Report: Report the incident to your supervisor and EHS office as per institutional policy.
Decision Tree for this compound Spill Response
Caption: Decision-making workflow for responding to a this compound spill.
Section 5: Regulatory Compliance and Documentation
Proper disposal is a matter of regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][14] Investigational drugs used in clinical research must be strictly accounted for from "cradle-to-grave."[15]
-
Documentation: Maintain meticulous records of this compound usage and disposal.
-
Waste Manifests: When your hazardous waste is collected, you will sign a manifest. Retain a copy of this manifest as it is your proof of proper disposal.
-
Certificate of Destruction: For larger quantities or as required by study sponsors, a certificate of destruction from the disposal facility should be obtained and filed.[13][14]
By adhering to these procedures, researchers can ensure they are not only protecting themselves and their colleagues but are also upholding the highest standards of scientific responsibility and environmental stewardship.
References
- 1. OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. vumc.org [vumc.org]
- 7. epa.gov [epa.gov]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
- 13. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 15. theaspd.com [theaspd.com]
Mastering Safety: A Researcher's Guide to Handling Miransertib HCl
For the innovative researcher navigating the complexities of drug development, ensuring personal and environmental safety is as critical as achieving groundbreaking results. Miransertib HCl, a potent and selective allosteric AKT inhibitor, is a valuable tool in oncology and rare disease research.[1][2] However, its pharmacological potency necessitates a meticulous approach to handling to mitigate occupational exposure. This guide provides essential, in-depth procedural guidance for the safe handling of this compound, grounded in established safety protocols for potent pharmaceutical compounds. Our goal is to empower you, our scientific partners, with the knowledge to work confidently and safely.
The "Why" Behind the "How": Understanding the Risks of this compound
This compound's mechanism of action, the inhibition of the PI3K/AKT/mTOR signaling pathway, is central to its therapeutic potential and also dictates its primary handling hazards.[2] By its nature as a cytotoxic and cytostatic agent, inadvertent exposure could theoretically impact cellular processes in healthy individuals. While specific occupational exposure limits (OELs) for this compound are not publicly established, its classification as a potent compound warrants handling with a high degree of caution.
A safety data sheet for the free base form of Miransertib indicates the following GHS hazard classifications:
-
Acute toxicity, oral (Category 4)
-
Skin corrosion/irritation (Category 2)
-
Serious eye damage/eye irritation (Category 2A)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) [3]
Clinical studies have identified side effects in patients, including hyperglycemia, skin rash, and elevated liver enzymes, which underscore the need to prevent systemic absorption in a laboratory setting.[4][5] Therefore, our safety protocols are designed to create a multi-layered defense against these potential risks.
A Multi-Layered Approach to Protection: Engineering Controls and Personal Protective Equipment
The cornerstone of safe handling for potent compounds is a combination of robust engineering controls and appropriate Personal Protective Equipment (PPE).[6] This dual approach minimizes the risk of exposure at the source and protects the individual researcher.
Engineering Controls: Your First Line of Defense
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.[6]
-
Containment: For procedures with a higher risk of aerosol generation, such as sonication or vortexing, consider using a biological safety cabinet (BSC) or a glove box.[7]
Essential Personal Protective Equipment (PPE) for this compound
The following table outlines the recommended PPE for various laboratory activities involving this compound. This tiered approach ensures that the level of protection aligns with the potential for exposure.
| Activity | Minimum PPE Requirement | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting (Powder) | - Disposable Gown- Double Nitrile Gloves- Safety Goggles- N95 Respirator | - Use of a ventilated balance enclosure- Disposable sleeve covers |
| Solution Preparation (in a fume hood) | - Lab Coat- Nitrile Gloves- Safety Glasses with Side Shields | - Double Nitrile Gloves- Face shield if there is a splash hazard |
| Cell Culture Dosing | - Lab Coat- Nitrile Gloves- Safety Glasses | - Use of a biological safety cabinet |
| Animal Dosing | - Disposable Gown- Double Nitrile Gloves- Safety Goggles- N95 Respirator | - Use of a ventilated cage changing station |
| Waste Disposal | - Lab Coat- Nitrile Gloves- Safety Glasses | - Double Nitrile Gloves |
Detailed PPE Protocols: A Step-by-Step Guide
1. Gowning and Gloving:
-
Donning: Before entering the designated handling area, don a disposable gown over your personal clothing, ensuring complete coverage. Select nitrile gloves and inspect them for any defects before wearing. When double-gloving, it is recommended to have the inner glove tucked under the cuff of the gown and the outer glove pulled over the cuff.
-
Doffing: To prevent cross-contamination, remove PPE in a designated area before leaving the laboratory. Remove the outer gloves first, followed by the gown. The inner gloves should be the last item removed, followed by immediate and thorough hand washing.
2. Eye and Face Protection:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn for all procedures.[8]
-
Goggles and Face Shields: When there is a significant risk of splashes, such as when preparing concentrated stock solutions, chemical splash goggles should be worn.[8] A face shield worn over safety glasses or goggles provides an additional layer of protection.[8]
3. Respiratory Protection:
-
N95 Respirator: An N95 respirator is recommended when handling powdered this compound to minimize the risk of inhaling airborne particles.[3] Ensure you have been properly fit-tested for the respirator you are using.
Visualizing Your Safety Workflow: PPE Selection for this compound
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Case report: five-year experience of AKT inhibition with miransertib (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic Study of Miransertib in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escopharma.com [escopharma.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
